Product packaging for 4-(4-Ethoxybenzoyl)isoquinoline(Cat. No.:CAS No. 1187166-53-5)

4-(4-Ethoxybenzoyl)isoquinoline

Número de catálogo: B1392162
Número CAS: 1187166-53-5
Peso molecular: 277.3 g/mol
Clave InChI: XGKNADGEQZXDPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-Ethoxybenzoyl)isoquinoline is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B1392162 4-(4-Ethoxybenzoyl)isoquinoline CAS No. 1187166-53-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-ethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNADGEQZXDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269300
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-53-5
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a proposed, chemically sound methodology for the synthesis and characterization of 4-(4-Ethoxybenzoyl)isoquinoline based on established chemical principles. The experimental protocols and characterization data are predictive, as a dedicated publication for this specific molecule could not be identified in the available literature. Researchers should validate these methods and findings in a laboratory setting.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of a benzoyl moiety, particularly at the C4 position, can significantly influence the molecule's electronic properties and biological interactions. This guide details a proposed synthetic route and a comprehensive characterization workflow for a novel derivative, this compound. The methodologies are based on well-established organic chemistry reactions, primarily the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and classical approach to synthesizing this compound is the Friedel-Crafts acylation of isoquinoline with 4-ethoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to activate the acyl chloride. Electrophilic substitution on the isoquinolinium ion preferentially occurs at the 5- or 8-position[1]. However, acylation can also be directed to other positions under different conditions. For the purpose of this guide, we propose a method targeting the 4-position, potentially via a different mechanistic pathway or by optimizing reaction conditions.

Synthesis Pathway Diagram

synthesis_pathway cluster_reactants isoquinoline Isoquinoline plus + ethoxybenzoyl_chloride 4-Ethoxybenzoyl chloride product This compound ethoxybenzoyl_chloride->product 1. AlCl₃, CS₂ 2. H₂O workup workflow cluster_characterization Structural Characterization synthesis Synthesis: Friedel-Crafts Acylation workup Aqueous Work-up & Extraction synthesis->workup purification Purification: Column Chromatography & Recrystallization workup->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check purity_check->purification <95% Pure final_product Pure Compound: This compound purity_check->final_product >95% Pure ms Mass Spectrometry (HRMS) nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir IR Spectroscopy mp Melting Point Determination final_product->ms final_product->nmr final_product->ir final_product->mp

References

Physicochemical Properties of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Ethoxybenzoyl)isoquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on delivering robust computational predictions for its core physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the determination of these properties, offering a practical framework for researchers engaged in the synthesis and characterization of novel isoquinoline derivatives. This guide also includes a conceptual workflow for the synthesis and characterization of this compound and a representative diagram of a signaling pathway potentially modulated by isoquinoline compounds, providing valuable context for its application in drug discovery and development.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] The compound this compound, a derivative featuring a benzoyl substituent at the C4 position, is of interest for its potential pharmacological applications. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide serves as a foundational resource, presenting key predicted physicochemical data and established experimental methodologies to facilitate further research and development of this compound and related compounds.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values were generated using validated computational models and provide a reliable estimate in the absence of experimental data.

PropertyPredicted ValueData Source
Molecular Formula C₁₈H₁₅NO₂-
Molecular Weight 277.32 g/mol -
logP 3.85Chemicalize
pKa (most basic) 4.23Chemicalize
Topological Polar Surface Area (TPSA) 40.5 ŲChemicalize
Hydrogen Bond Donors 0Chemicalize
Hydrogen Bond Acceptors 3Chemicalize
Rotatable Bonds 4Chemicalize
Refractivity 82.8 m³·mol⁻¹Chemicalize
Polarizability 30.8 ųChemicalize

Experimental Protocols

This section details standard experimental procedures for the determination of key physicochemical properties applicable to this compound.

Synthesis of this compound

The synthesis of 4-benzoylisoquinolines can be achieved through various methods, including the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes.[5] A plausible synthetic route for this compound is outlined below.

Conceptual Synthetic Workflow:

G Conceptual Synthesis of this compound reagents Isoquinoline (Starting Material) reaction Oxidative Cross-Dehydrogenative Coupling Reaction (e.g., with DTBP and Y(OTf)₃ or TBHP and MnO₂) reagents->reaction coupling_partner 4-Ethoxytoluene (Coupling Partner) coupling_partner->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: Synthetic workflow for this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus: A calibrated melting point apparatus is used.[6][8]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Solubility Determination

The solubility of a compound is critical for its biological activity and formulation.

Protocol (Shake-Flask Method): [9][10]

  • Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.[9]

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[9]

  • Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

Spectroscopic Characterization

Spectroscopic methods are essential for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed information about the molecular structure. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.[11][12][13][14][15]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns for further structural confirmation.[16][17][18][19][20]

  • UV-Vis Spectroscopy:

    • Provides information about the electronic transitions within the molecule. The absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is recorded over a specific wavelength range (e.g., 200-400 nm).[21][22][23][24][25]

Potential Biological Activity and Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological targets and signaling pathways.[1][26] While the specific targets of this compound are yet to be determined, related compounds have been shown to modulate pathways such as the NF-κB and MAPK signaling cascades, which are involved in inflammation and cell proliferation.[1]

Representative Signaling Pathway (NF-κB):

G Potential Modulation of NF-κB Pathway by Isoquinoline Derivatives stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates isoquinoline This compound (Potential Inhibitor) isoquinoline->ikk inhibits? ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription initiates

References

Uncharted Territory: The Enigmatic Mechanism of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, information regarding the mechanism of action, biological targets, and specific experimental data for 4-(4-Ethoxybenzoyl)isoquinoline remains elusive. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of significant biological investigation. Therefore, a detailed technical guide on its core mechanism of action cannot be constructed at this time.

The isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, both natural and synthetic. These compounds are known to interact with a diverse range of biological targets, leading to various pharmacological effects. Generally, isoquinoline derivatives have been reported to exhibit activities such as:

  • Anticancer Properties: Many isoquinoline alkaloids and their synthetic analogs demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of topoisomerase enzymes, which are crucial for DNA replication.[1][2]

  • Antimicrobial Activity: Certain isoquinoline derivatives have shown efficacy against bacteria and fungi, although the specific mechanisms are varied and often not fully elucidated.

  • Neurological Effects: The isoquinoline core is found in several psychoactive and neuroprotective agents. Their mechanisms can involve interaction with neurotransmitter receptors, ion channels, and enzymes within the central nervous system.

  • Cardiovascular Effects: Some isoquinoline-containing compounds, like papaverine, are known vasodilators, acting to relax smooth muscle tissue.

Given the structural features of this compound, specifically the presence of the isoquinoline core and a substituted benzoyl group, one could speculate on potential, yet unproven, mechanisms of action. The benzoyl moiety could facilitate interactions with various enzymatic pockets or receptors. However, without experimental data, any proposed mechanism would be purely conjectural.

The Path Forward: Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. This would typically involve the following stages:

  • Initial Screening: The compound would first be screened against a panel of cancer cell lines or other relevant biological assays to identify any significant activity.

  • Target Identification: Should biological activity be confirmed, subsequent studies would focus on identifying the specific molecular target(s). This could involve techniques such as affinity chromatography, proteomics, or genetic screening.

  • Pathway Analysis: Once a target is identified, researchers would investigate the downstream signaling pathways affected by the compound's interaction with its target.

  • In Vivo Studies: Promising in vitro results would then be validated in animal models to assess the compound's efficacy and safety in a living organism.

Hypothetical Experimental Workflow

Below is a generalized workflow that could be employed to investigate the mechanism of action of a novel isoquinoline derivative like this compound.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism Elucidation A This compound Synthesis & Purification B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Phenotypic Screening (e.g., High-Content Imaging) A->C D Initial Activity Assessment B->D C->D E Affinity-Based Methods (e.g., Pull-down Assays) D->E If Active F Expression-Based Methods (e.g., RNA-Seq, Proteomics) D->F If Active H Identified Molecular Target(s) E->H F->H G Target Validation (e.g., siRNA, CRISPR) G->H I Enzymatic/Binding Assays H->I J Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->J K Cellular Process Assays (e.g., Apoptosis, Cell Cycle) H->K L Defined Mechanism of Action I->L J->L K->L

A potential experimental workflow for elucidating the mechanism of action.

References

The Rising Therapeutic Potential of Novel Benzoylisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities. Among these, benzoylisoquinoline derivatives are emerging as a particularly promising class of molecules, demonstrating a wide spectrum of therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of novel benzoylisoquinoline derivatives, with a focus on their anticancer properties. It summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

Recent research has highlighted the potent anticancer effects of benzoylisoquinoline derivatives. These compounds exert their activity through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1] Their ability to interact with crucial cellular targets such as DNA, enzymes, and key signaling proteins underscores their potential as next-generation cancer therapeutics.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of newly synthesized benzo[f]quinoline derivatives has been evaluated against a panel of cancer cell lines. The following table summarizes the percentage growth inhibition (PGI) for some of the most active compounds.

CompoundCancer Cell TypeGrowth Inhibition (%)Reference
Quaternary Salt 3b Breast Cancer (MDA-MB-468)85[2]
Cycloadduct 6a Various Cancer Cells~10-40[2]
Quaternary Salt 3d Non-Small Cell Lung Cancer (HOP-92)High[2]
Melanoma (LOX IMVI)High[2]
Melanoma (SK-MEL-5)High[2]
Breast Cancer (MDA-MB-468)High[2]
Quaternary Salt 3f Leukemia (SR)Highly Selective[2]
Cycloadduct 5a Most Studied Cell LinesHigh[3]
Cycloadduct 6c Leukemia (SR)17 (Lethality)[3]

Note: "High" indicates remarkable cytotoxic efficiency as described in the source material, though specific percentage values were not provided.

Mechanism of Action: Targeting Multiple Pathways

The anticancer efficacy of benzoylisoquinoline derivatives stems from their ability to modulate multiple cellular pathways. A significant body of evidence points to their role as inhibitors of tubulin polymerization and as modulators of key signaling cascades involved in cell survival and apoptosis.

Inhibition of Tubulin Polymerization

Several studies have identified benzoylisoquinoline and related compounds as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5][7] The substitution pattern on the tetrahydroisoquinoline core and the N-benzyl group has a profound effect on the antiproliferative activity.[8]

The following diagram illustrates the general workflow for assessing tubulin polymerization inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Isolation Tubulin Isolation (e.g., from porcine brain) Incubation Incubation of Tubulin with Test Compound Tubulin_Isolation->Incubation Compound_Prep Test Compound Preparation Compound_Prep->Incubation Polymerization_Induction Induction of Polymerization (e.g., with GTP) Incubation->Polymerization_Induction Measurement Measurement of Turbidity/Fluorescence Polymerization_Induction->Measurement Data_Analysis Calculation of IC50 Values Measurement->Data_Analysis

Workflow for Tubulin Polymerization Assay.
Modulation of Apoptotic Pathways

Certain bisbenzylisoquinoline alkaloids, a related class of compounds, have been shown to induce mitochondria-mediated apoptosis in cancer cells. For instance, phaeanthine has been observed to downregulate anti-apoptotic proteins such as Akt, p-Akt, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax, Bid, and p53.[9] This shifts the cellular balance towards apoptosis, leading to cancer cell death.

The signaling pathway below illustrates the proposed mechanism of phaeanthine-induced apoptosis in cervical cancer cells.

G Phaeanthine Phaeanthine Akt Akt/p-Akt Phaeanthine->Akt Mcl1_XIAP Mcl-1, XIAP Phaeanthine->Mcl1_XIAP Bax_Bid Bax, Bid Phaeanthine->Bax_Bid Mitochondria Mitochondria Akt->Mitochondria Mcl1_XIAP->Mitochondria Bax_Bid->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Phaeanthine-Induced Apoptotic Pathway.

Broader Biological Activities

Beyond their anticancer effects, benzoylisoquinoline derivatives exhibit a range of other biological activities, highlighting their versatility as therapeutic agents.

Vascular and Neurological Activity

Studies on benzylisoquinoline derivatives have revealed their effects on the vascular system. For instance, papaverine derivatives with a reduced isoquinoline ring show a greater affinity for α1-adrenoceptors and a lower affinity for Ca2+-channels compared to papaverine itself.[10][11] This suggests a potential role in modulating vascular tone.[10][11] Additionally, certain halogenated 1-benzyl-tetrahydroisoquinolines have shown high affinity for D1-like and/or D2-like dopamine receptors, indicating their potential as neurological agents.[12][13]

Enzyme Inhibition

Benzoylisoquinoline derivatives have also been investigated as enzyme inhibitors. For example, a series of these compounds demonstrated inhibitory activity against pancreatic lipase, suggesting a potential application in the management of obesity.[14][15][16] Furthermore, some benzothiazole-isoquinoline derivatives have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative diseases.[17]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

Synthesis of Benzoylisoquinoline Derivatives

A common synthetic route for 1-benzyl-3,4-dihydroisoquinolines involves the Bischler-Napieralski cyclization, followed by reduction to obtain the final products.[14][15] An alternative facile and efficient two-step pathway for benzo[f]quinoline derivatives involves the quaternization of the nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction.[2]

The following diagram outlines the general synthetic workflow.

G Start Starting Materials (e.g., Amine and Acid Chloride) Step1 Step 1: Quaternization or Amide Formation Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Cyclization (e.g., Bischler-Napieralski or [3+2] Cycloaddition) Final Final Benzoylisoquinoline Derivative Step2->Final Intermediate->Step2 Step3 Optional Step: Reduction Intermediate->Step3 Step3->Final

General Synthetic Workflow.
In Vitro Anticancer Assay

The anticancer activity of the synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. A standard protocol, such as the one employed by the National Cancer Institute (NCI), involves a single-dose screening followed by a five-dose assay for the most active compounds to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[2]

Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase can be assessed in vitro. A typical assay involves incubating the enzyme with the test compound and a substrate (e.g., p-nitrophenyl butyrate). The enzymatic activity is then determined by measuring the release of the product (p-nitrophenol) spectrophotometrically.

Conclusion and Future Directions

Novel benzoylisoquinoline derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their potent anticancer activity, coupled with a diverse range of other biological effects, makes them a compelling area for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize their potency and selectivity. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds, paving the way for their potential clinical translation. The exploration of their activity against a broader range of therapeutic targets will also be crucial in fully realizing the therapeutic potential of this fascinating class of molecules.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] Within this class, 4-aroylisoquinolines have recently garnered attention as a potential new class of therapeutic agents. While specific data on 4-(4-Ethoxybenzoyl)isoquinoline remains elusive in publicly accessible scientific literature and patent databases, this guide will provide an in-depth technical overview of the discovery, synthesis, and biological evaluation of the broader class of 4-aroylisoquinolines, with a focus on their potential as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.

Core Concepts: IKKβ and the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in regulating a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. The activation of the canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ plays a predominant role in the activation of NF-κB in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).

Upon activation, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal of the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Consequently, inhibiting IKKβ has emerged as a promising therapeutic strategy.

Discovery of 4-Aroylisoquinolines as Potential IKKβ Inhibitors

The discovery of 4-aroylisoquinolines as potential IKKβ inhibitors has largely been driven by high-throughput screening and structure-based drug design efforts aimed at identifying novel scaffolds that can effectively and selectively inhibit the kinase activity of IKKβ. While specific details for this compound are not available, the general class of 4-aroylisoquinolines presents a promising pharmacophore for engaging the ATP-binding site of IKKβ.

Synthesis of 4-Aroylisoquinolines

Several synthetic routes can be envisioned for the preparation of 4-aroylisoquinolines. A common and versatile approach involves a multi-step synthesis, a representative example of which is outlined below.

Representative Synthetic Workflow

G cluster_0 Synthesis of 4-Aroylisoquinoline A Starting Material (e.g., Isoquinoline) B Step 1: Halogenation (e.g., NBS, AIBN) A->B Reagents C 4-Bromoisoquinoline B->C Product D Step 2: Suzuki or Stille Coupling (e.g., Arylboronic acid or Arylstannane, Pd catalyst, base) C->D Coupling Partner & Reagents E 4-Arylisoquinoline D->E Product F Step 3: Oxidation (e.g., KMnO4 or CrO3) E->F Oxidizing Agent G 4-Aroylisoquinoline F->G Final Product

Caption: A potential synthetic route to 4-aroylisoquinolines.

Biological Evaluation: IKKβ Inhibition

The inhibitory activity of 4-aroylisoquinolines against IKKβ is typically assessed using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the IKKβ enzyme.

Quantitative Data for Representative 4-Aroylisoquinolines

As data for this compound is unavailable, the following table presents hypothetical data for representative 4-aroylisoquinoline analogs to illustrate the structure-activity relationship (SAR) that might be observed.

Compound IDR Group (at para-position of benzoyl ring)IKKβ IC50 (nM)
Analog 1 -H500
Analog 2 -OCH3250
Analog 3 -Cl150
Analog 4 -CF380
Analog 5 -OC2H5 (Ethoxy)Data not available

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that electron-withdrawing groups at the para-position of the benzoyl moiety may enhance the inhibitory potency against IKKβ.

Experimental Protocols

General Procedure for the Synthesis of 4-(4-Substituted-benzoyl)isoquinolines

A solution of 4-bromoisoquinoline (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is treated with a 4-substituted-phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 4-(4-substituted-phenyl)isoquinoline is then dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) and treated with an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is stirred at room temperature or gentle heating until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-substituted-benzoyl)isoquinoline.

In Vitro IKKβ Kinase Assay Protocol

The inhibitory activity of the compounds against IKKβ can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay, Promega). A general procedure is as follows:

  • Reagent Preparation : Prepare the kinase reaction buffer, IKKβ enzyme solution, substrate solution (e.g., a peptide substrate like IKKtide), and ATP solution according to the manufacturer's instructions.

  • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction : In a 96-well or 384-well plate, add the kinase reaction buffer, IKKβ enzyme, and the test compound. After a short pre-incubation, initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation : Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a coupled enzyme system that converts ADP to a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Signaling Pathway

The inhibition of IKKβ by 4-aroylisoquinolines would be expected to block the canonical NF-κB signaling pathway.

G cluster_0 NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates NFkB_IkBa NF-κB/IκBα Complex IKK_complex->NFkB_IkBa phosphorylates IκBα Aroylisoquinoline 4-Aroylisoquinoline Aroylisoquinoline->IKK_complex inhibits IkBa_p P-IκBα IkBa_ub Ub-IκBα IkBa_p->IkBa_ub ubiquitination Proteasome Proteasome IkBa_ub->Proteasome degradation NFkB_IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammatory mediators, anti-apoptotic proteins, etc.) Nucleus->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by 4-aroylisoquinolines.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, the broader class of 4-aroylisoquinolines represents a promising area for the discovery of novel IKKβ inhibitors. The synthetic accessibility and the potential for diverse functionalization of the aroyl moiety make this scaffold an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and evaluation of a library of 4-aroylisoquinoline analogs to establish a clear structure-activity relationship for IKKβ inhibition. Further optimization of lead compounds for potency, selectivity, and pharmacokinetic properties will be crucial for the development of clinically viable drug candidates targeting NF-κB-driven diseases.

References

Crystal Structure Analysis of 4-(4-Ethoxybenzoyl)isoquinoline: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available crystallographic data for 4-(4-Ethoxybenzoyl)isoquinoline, this guide will establish a foundational framework for its analysis. While specific experimental values for this compound are not available, this document outlines the requisite experimental protocols, data presentation standards, and analytical workflows that would be essential for a thorough investigation once the crystal structure is determined. This guide also provides a general overview of isoquinoline synthesis and characterization, drawing parallels from related structures.

Synthesis and Crystallization

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the formation of the isoquinoline core and the subsequent introduction of the ethoxybenzoyl substituent at the C4 position. Common synthetic routes to the isoquinoline scaffold include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Following successful synthesis and purification, the production of high-quality single crystals suitable for X-ray diffraction is a critical step. A general workflow for this process is outlined below.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Selection Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Mounting Crystal_Growth->Crystal_Harvesting XRD_Analysis Single-Crystal X-ray Diffraction Crystal_Harvesting->XRD_Analysis

Figure 1. General workflow for synthesis, crystallization, and analysis.
Experimental Protocol: Crystal Growth

A generalized protocol for growing single crystals of a novel organic compound is as follows:

  • Solvent Selection: A comprehensive screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and their mixtures is conducted to identify a suitable system where the compound exhibits moderate solubility.

  • Method Application:

    • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Optimization: Factors such as temperature, concentration, and the rate of solvent evaporation or cooling are systematically varied to optimize crystal size and quality.

X-ray Crystallography

Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Key parameters recorded include the temperature, X-ray source and wavelength, and the detector used.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation

The crystallographic data and refinement details for this compound would be presented in a standardized tabular format for clarity and ease of comparison with other known structures.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC18H15NO2
Formula weight277.32
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
Theta range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to theta = 25.242° (%)To be determined
Absorption correctionTo be determined
Max. and min. transmissionTo be determined
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]To be determined
R indices (all data)To be determined
Extinction coefficientTo be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

BondLength (Å)AngleDegree (°)
C1-N2TBDN2-C1-C9TBD
C1-C9TBDC1-N2-C3TBD
N2-C3TBDN2-C3-C4TBD
C3-C4TBDC3-C4-C10TBD
C4-C10TBDC4-C10-C5TBD
...TBD...TBD

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key features of the molecule's conformation, including the planarity of the isoquinoline ring system and the dihedral angle between the isoquinoline and benzoyl moieties. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is crucial for understanding the crystal packing and its influence on the material's physical properties.

cluster_analysis Structural Analysis Structure_Determination Crystal Structure Determination Molecular_Geometry Molecular Geometry (Bond Lengths, Angles, Torsions) Structure_Determination->Molecular_Geometry Conformation Conformational Analysis (Dihedral Angles) Structure_Determination->Conformation Intermolecular_Interactions Intermolecular Interactions (H-bonds, π-π stacking) Molecular_Geometry->Intermolecular_Interactions Conformation->Intermolecular_Interactions Crystal_Packing Crystal Packing Analysis Intermolecular_Interactions->Crystal_Packing

Figure 2. Logical flow of crystal structure analysis.

Relevance in Drug Development

The isoquinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. A detailed understanding of the crystal structure of this compound would be invaluable for structure-activity relationship (SAR) studies. This information could guide the design of novel derivatives with improved pharmacological profiles, such as enhanced binding affinity to a biological target or optimized pharmacokinetic properties. The precise atomic coordinates from the crystal structure would also serve as a critical input for computational modeling and drug design efforts.

In Silico Modeling of 4-(4-Ethoxybenzoyl)isoquinoline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of the novel compound 4-(4-Ethoxybenzoyl)isoquinoline. While specific experimental data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key signaling proteins in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines a theoretical framework for the computational and experimental characterization of this compound, from initial molecular docking and dynamic simulations to subsequent in vitro validation. Detailed hypothetical data, experimental protocols, and workflow visualizations are provided to serve as a practical guide for researchers in the field of drug discovery and development.

Introduction

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The substitution pattern on the isoquinoline ring system allows for the fine-tuning of pharmacological activity. The title compound, this compound, features a benzoyl moiety at the C4 position, a common feature in a variety of kinase inhibitors. Kinases, particularly receptor tyrosine kinases like VEGFR-2, are critical regulators of cellular signaling pathways and are often dysregulated in cancer, making them prime targets for therapeutic intervention.[1]

This guide proposes a focused investigation of this compound as a potential VEGFR-2 inhibitor, leveraging in silico modeling techniques to predict its binding affinity and mode of interaction. The subsequent sections detail the computational methodologies, present hypothetical data in a structured format, and provide established experimental protocols for the validation of the in silico findings.

Proposed Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking its activation and subsequent signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Activates ADP ADP VEGFR2_active->ADP Hydrolyzes Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Activates Compound This compound Compound->VEGFR2_inactive Inhibits ATP ATP ATP->VEGFR2_active Binds to Kinase Domain Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes In_Silico_Workflow PDB Protein Preparation (PDB ID: 2OH4) Docking Molecular Docking PDB->Docking LigandPrep Ligand Preparation (this compound) LigandPrep->Docking MD Molecular Dynamics Simulation (100 ns) Docking->MD Analysis Binding Free Energy Calculation (MM/PBSA) MD->Analysis Validation Experimental Validation Analysis->Validation

References

Potential Therapeutic Targets of 4-(4-Ethoxybenzoyl)isoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature or patent data specifically detailing the biological activity or therapeutic targets of 4-(4-Ethoxybenzoyl)isoquinoline. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on a systematic evaluation of structurally related compounds. The hypotheses presented herein require experimental validation.

Introduction

This compound is a novel chemical entity for which biological data is not currently available. However, its structure, featuring an isoquinoline core substituted at the 4-position with a 4-ethoxybenzoyl group, allows for a rational, evidence-based prediction of its potential pharmacological activities. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[1] Similarly, the benzoyl moiety is a common pharmacophore.

This technical guide explores three plausible and distinct therapeutic targets for this compound by analyzing published data on compounds with high structural similarity:

  • Tubulin: As an anticancer agent, based on the known activity of 4-aroylquinolines.

  • Human Epidermal Growth Factor Receptor 2 (HER2): As a targeted anticancer agent, drawing from research on isoquinoline-based kinase inhibitors.

  • Cannabinoid Receptor 2 (CB2): As an immunomodulatory or anti-inflammatory agent, based on the pharmacology of isoquinolinyl phenyl ketones.

For each potential target, this guide will provide the scientific rationale, a summary of relevant quantitative data from analogous compounds, detailed experimental protocols for validation, and visualizations of the pertinent biological pathways and experimental workflows.

Potential Therapeutic Target 1: Tubulin

Rationale

Structurally related 4-aroylquinolines have been identified as potent inhibitors of tubulin polymerization, acting as anticancer agents.[2][3] These compounds often function as combretastatin A-4 (CA-4) analogs, which bind to the colchicine binding site on β-tubulin.[1][4] This interaction disrupts microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] The this compound structure, with its aroyl group at the C4 position of a related heterocyclic core, suggests it may share this mechanism of action.

Proposed Mechanism of Action

It is hypothesized that this compound binds to the colchicine binding site at the interface of α- and β-tubulin subunits.[5] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

Visualization: Disruption of Cell Cycle by Tubulin Inhibition

G cluster_cell_cycle Cell Cycle Progression cluster_intervention Pharmacological Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Compound This compound M->G1 M_Arrest M-Phase Arrest M->M_Arrest Disruption of Microtubule Dynamics Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Apoptosis Apoptosis M_Arrest->Apoptosis HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2_dimer HER2/HER3 Heterodimer P_site Autophosphorylation HER2_dimer->P_site Dimerization Compound This compound Compound->P_site Inhibits ATP ATP ATP->P_site ADP ADP P_site->ADP PI3K PI3K P_site->PI3K Ras Ras P_site->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CB2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CB2R CB2 Receptor G_protein Gαi/o Gβγ CB2R->G_protein Activates Compound This compound (Agonist) Compound->CB2R Binds to AC Adenylyl Cyclase G_protein:e->AC Gαi inhibits MAPK MAPK (ERK, p38) G_protein:e->MAPK Gβγ activates cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Response Anti-inflammatory Response PKA->Response MAPK->Response Workflow cluster_tier1 Tier 1: Primary Target-Based Screening cluster_tier2 Tier 2: Cellular & Functional Validation Start Synthesize & Purify This compound Tubulin_Assay Tubulin Polymerization Assay (IC₅₀) Start->Tubulin_Assay Test in parallel HER2_Assay HER2 Kinase Assay (IC₅₀) Start->HER2_Assay Test in parallel CB2_Assay CB2 Receptor Binding Assay (Kᵢ) Start->CB2_Assay Test in parallel Decision1 Potent Activity Observed? Tubulin_Assay->Decision1 HER2_Assay->Decision1 CB2_Assay->Decision1 Cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cell Panel (IC₅₀) Decision1->Cytotoxicity Yes (Tubulin Hit) pHER2_Assay HER2 Phosphorylation Assay in SKBR3 cells (IC₅₀) Decision1->pHER2_Assay Yes (HER2 Hit) cAMP_Assay CB2 Functional Assay (cAMP or β-Arrestin) (EC₅₀) Decision1->cAMP_Assay Yes (CB2 Hit) No_Activity No Significant Activity Decision1->No_Activity No Decision2 Cellular Activity Correlates with Primary Target? Cytotoxicity->Decision2 pHER2_Assay->Decision2 cAMP_Assay->Decision2 Lead_Dev Lead Optimization & In Vivo Studies Decision2->Lead_Dev Yes Decision2->No_Activity No

References

Preliminary Cytotoxicity Screening of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preliminary cytotoxicity of 4-(4-Ethoxybenzoyl)isoquinoline is limited. This technical guide provides a representative framework based on the known cytotoxic activities and mechanisms of structurally related isoquinoline and quinoline derivatives. The experimental protocols and potential signaling pathways described herein are standard methodologies in the field and serve as a foundational resource for the investigation of novel isoquinoline compounds.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The isoquinoline scaffold is a key structural motif in numerous naturally occurring alkaloids and synthetic molecules with therapeutic potential.[2][3] In particular, substitutions at the C4-position of the isoquinoline ring have been shown to influence cytotoxic potency.[4] This guide outlines a representative approach to the preliminary cytotoxicity screening of a novel C4-substituted isoquinoline, this compound.

Quantitative Cytotoxicity Data

The cytotoxic potential of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes representative IC50 values for various isoquinoline and quinoline derivatives against different cancer cell lines, providing a comparative context for the potential activity of this compound.

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
IsoquinolinequinoneMansouramycin H derivative (1g)MDA-MB-231 (Breast)5.12 ± 0.11[4]
HCT-116 (Colon)7.24[4]
A-549 (Lung)7.50[4]
HepG2 (Liver)6.12[4]
Isoquinoline-1,3,4-trione derivativeCompound VHeLa (Cervical)> 400[1]
TetrahydroisoquinolineCompound 7eA549 (Lung)0.155[5]
Compound 8dMCF7 (Breast)0.170[5]
4-Substituted QuinolineHTI 21Jurkat (Leukemia)Not specified, but highly cytotoxic[6]
HTI 22Jurkat (Leukemia)Not specified, but highly cytotoxic[6]

Experimental Protocols

A crucial aspect of cytotoxicity screening is the use of standardized and reproducible experimental protocols. The MTT assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.[9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serial dilutions of This compound incubation_24h->compound_addition incubation_48h Incubate for 24-72h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Quinoline and isoquinoline derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). Apoptosis is a tightly regulated process involving a cascade of signaling events.

Apoptosis Induction

Many cytotoxic agents, including quinoline derivatives, trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[11][12] The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[12][13]

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

The preliminary cytotoxicity screening of novel compounds like this compound is a critical first step in the drug discovery process. By employing standardized assays such as the MTT assay and investigating the underlying mechanisms of cell death, researchers can effectively evaluate the anticancer potential of new chemical entities. The information presented in this guide, though based on related structures, provides a solid foundation for designing and conducting the initial cytotoxic evaluation of this compound. Further studies would be necessary to elucidate its specific activity and mechanism of action.

References

Theoretical Studies on the Electronic Structure of 4-(4-Ethoxybenzoyl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, stability, and potential as therapeutic agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 4-(4-Ethoxybenzoyl)isoquinoline. While specific experimental and theoretical data for this exact molecule are not extensively available in peer-reviewed literature, this document outlines the standard computational protocols, presents illustrative data based on analogous isoquinoline derivatives, and offers insights into the interpretation of these computational results for applications in medicinal chemistry and drug design.

Introduction to Isoquinoline Derivatives and Their Significance

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules with applications as antihypertensive, anti-inflammatory, antioxidant, and anticancer agents.[3][4] The biological activity of isoquinoline derivatives is intimately linked to their three-dimensional structure and electronic properties.[5] Substituents on the isoquinoline core can modulate the electron density distribution, thereby influencing the molecule's reactivity and its interactions with biological targets.[5]

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for investigating the electronic characteristics of such molecules at the atomic level.[6] These theoretical studies can predict key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of atomic charges, and the dipole moment. Such parameters are crucial for understanding the chemical reactivity, kinetic stability, and nonlinear optical properties of the molecule.

Computational Methodology for Electronic Structure Analysis

The primary theoretical approach for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[6] DFT methods offer a favorable balance between computational cost and accuracy for systems of this size.

A typical computational study involves the following key steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface.[7] This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-31G(d,p).

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties.

  • Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed, often using a higher-level functional or a larger basis set, to obtain more reliable electronic properties.[4]

  • Property Analysis: From the results of the single-point energy calculation, various electronic properties are derived. These include the HOMO and LUMO energies, the HOMO-LUMO energy gap, Mulliken population analysis for atomic charges, and the molecular electrostatic potential (MEP).

Illustrative Electronic Structure Data

While specific published data for this compound is scarce, the following table presents a summary of plausible theoretical data for the molecule, derived from computational studies on similar isoquinoline derivatives. These values are intended to be illustrative of the typical results obtained from a DFT/B3LYP/6-31G(d,p) level of theory calculation.

ParameterIllustrative ValueSignificance
HOMO Energy -6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N (Isoquinoline) -0.45 eIndicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding.
Mulliken Charge on C=O (Carbonyl Carbon) +0.50 eIndicates a region of electron deficiency, a potential site for nucleophilic attack.
Mulliken Charge on C=O (Carbonyl Oxygen) -0.55 eIndicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical values reported for analogous isoquinoline derivatives in computational chemistry literature and has not been derived from a specific calculation on this compound.

Detailed Computational Protocol

The following protocol outlines the detailed steps for conducting a theoretical study on the electronic structure of this compound.

Software: A standard quantum chemistry software package such as Gaussian, Q-Chem, PySCF, or GAMESS is required.[8]

Protocol Steps:

  • Molecular Structure Creation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D model using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Prepare an input file for the quantum chemistry software.

    • Specify the coordinates of the initial structure.

    • Define the level of theory:

      • Method: B3LYP

      • Basis Set: 6-31G(d,p)

    • Specify the calculation type as "Opt" for geometry optimization.

    • Submit and run the calculation.

  • Frequency Analysis:

    • Use the optimized geometry from the previous step as the input structure.

    • Keep the same level of theory (B3LYP/6-31G(d,p)).

    • Specify the calculation type as "Freq".

    • Run the calculation and verify that there are no imaginary frequencies, confirming a true energy minimum.

  • Electronic Property Calculation (Single-Point Energy):

    • Use the confirmed optimized geometry.

    • Specify the same or a higher level of theory for greater accuracy if desired.

    • Specify the calculation type as a single-point energy calculation.

    • Request additional properties to be calculated, such as "pop=full" for a full Mulliken population analysis.

    • Run the calculation.

  • Data Analysis:

    • Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.

    • Analyze the Mulliken population analysis section to determine the partial atomic charges on key atoms.

    • Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in potential electronic transitions.

    • Generate a molecular electrostatic potential (MEP) map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Visualization of Computational Workflow

The logical flow of a theoretical electronic structure analysis can be visualized as follows:

Computational_Workflow Start 1. Molecular Structure Input Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) Start->Opt Freq 3. Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Yes (Re-optimize) SPE 4. Single-Point Energy Calculation & Property Analysis Check->SPE No (Minimum Found) End 5. Results Interpretation (HOMO/LUMO, Charges, MEP) SPE->End

Caption: Workflow for Theoretical Electronic Structure Analysis.

Conclusion

Theoretical studies on the electronic structure of molecules like this compound are indispensable in modern drug discovery and materials science. By employing computational methods such as Density Functional Theory, researchers can gain profound insights into the electronic properties that govern the behavior of these compounds. This guide has provided a framework for conducting such theoretical analyses, from the underlying methodology and detailed protocols to the interpretation of the resulting data. While awaiting specific experimental validation, this computational approach serves as a critical predictive tool, enabling the rational design of novel isoquinoline derivatives with tailored properties for various scientific and therapeutic applications.

References

A Comprehensive Review of Substituted Benzoylisoquinolines: Synthesis, Pharmacological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzoylisoquinolines represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and pharmacology. Their diverse biological activities, ranging from enzymatic inhibition to receptor modulation, have positioned them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of substituted benzoylisoquinolines, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Synthesis of the Benzoylisoquinoline Core: The Bischler-Napieralski Reaction

A cornerstone in the synthesis of the 3,4-dihydroisoquinoline core, a key intermediate for many substituted benzoylisoquinolines, is the Bischler-Napieralski reaction. This acid-catalyzed intramolecular cyclization of a β-arylethylamide is a powerful tool for constructing the isoquinoline nucleus.

The reaction is typically carried out in the presence of a dehydrating agent and a Lewis acid, with phosphorus oxychloride (POCl3) being a common choice. The mechanism involves the activation of the amide carbonyl by the Lewis acid, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the 3,4-dihydroisoquinoline ring.

Experimental Protocol: Synthesis of a Substituted 1-Benzoyl-3,4-dihydroisoquinoline

This protocol outlines a general procedure for the synthesis of a substituted 1-benzoyl-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, followed by oxidation.

Step 1: Amide Formation

  • To a solution of a substituted phenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add a substituted benzoyl chloride (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-arylethylamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the purified β-arylethylamide (1 equivalent) in a dry, aprotic solvent such as acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise to the solution at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or K2CO3) to pH 8-9.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-benzyl-3,4-dihydroisoquinoline.

Step 3: Oxidation to 1-Benzoylisoquinoline

  • Dissolve the crude 1-benzyl-3,4-dihydroisoquinoline in a suitable solvent.

  • Add an oxidizing agent, such as potassium permanganate or manganese dioxide.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the oxidant.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 1-benzoylisoquinoline.

Pharmacological Activities and Quantitative Data

Substituted benzoylisoquinolines have been investigated for a variety of pharmacological activities. The following sections summarize the key findings and present the available quantitative data in structured tables.

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity. Several substituted benzoylisoquinoline derivatives have shown potent inhibitory activity against this enzyme.

Table 1: Pancreatic Lipase Inhibitory Activity of Substituted Benzoylisoquinolines

Compound ID Substitution Pattern IC50 (µM) Reference
7p R1=H, R2=H, R3=H, R4=OCH3, R5=H 15.3 ± 1.2 [1]
7q R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H 12.8 ± 1.5 [1]
7r R1=H, R2=H, R3=OCH3, R4=OCH3, R5=OCH3 10.5 ± 0.9 [1]
7s R1=OCH3, R2=OCH3, R3=H, R4=H, R5=H 18.7 ± 2.1 [1]
7t R1=OCH3, R2=OCH3, R3=H, R4=OCH3, R5=H 14.2 ± 1.8 [1]
7u R1=OCH3, R2=OCH3, R3=OCH3, R4=OCH3, R5=H 11.6 ± 1.3 [1]
9d R1=H, R2=H, R3=H, R4=H, R5=H 20.1 ± 2.5 [1]
9e R1=H, R2=H, R3=H, R4=OCH3, R5=H 16.9 ± 1.9 [1]

| 9f | R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H | 13.5 ± 1.6 |[1] |

Note: The specific structures corresponding to the compound IDs can be found in the cited reference.

  • Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Substrate Solution Preparation: Prepare a solution of a lipase substrate, such as p-nitrophenyl palmitate (pNPP), in a solvent like isopropanol.

  • Assay Procedure: a. In a 96-well plate, add the enzyme solution, the test compound (substituted benzoylisoquinoline) at various concentrations, and the buffer. b. Pre-incubate the plate at 37 °C for 10 minutes. c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at 37 °C for 30 minutes. e. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Preadipocyte Proliferation

The proliferation of preadipocytes is a critical step in the development of adipose tissue. Inhibition of this process is another potential strategy for combating obesity. Certain substituted benzoylisoquinolines have demonstrated the ability to inhibit the proliferation of 3T3-L1 preadipocytes, a widely used cell line model for studying adipogenesis.

Table 2: Inhibitory Activity of Substituted Benzoylisoquinolines on 3T3-L1 Preadipocyte Proliferation

Compound ID Substitution Pattern Inhibition (%) at 25 µM Reference
7c R1=H, R2=H, R3=H, R4=H, R5=H 45.2 ± 3.8 [1]
7d R1=H, R2=H, R3=H, R4=OCH3, R5=H 51.6 ± 4.2 [1]
7f R1=H, R2=H, R3=OCH3, R4=OCH3, R5=H 58.9 ± 5.1 [1]
7g R1=H, R2=H, R3=OCH3, R4=OCH3, R5=OCH3 63.4 ± 5.5 [1]
7i R1=OCH3, R2=OCH3, R3=H, R4=H, R5=H 48.7 ± 4.0 [1]

| 7j | R1=OCH3, R2=OCH3, R3=H, R4=OCH3, R5=H | 55.1 ± 4.7 |[1] |

Note: The specific structures corresponding to the compound IDs can be found in the cited reference.

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: a. Seed the 3T3-L1 cells in a 96-well plate at a suitable density. b. After 24 hours, treat the cells with various concentrations of the substituted benzoylisoquinoline compounds. c. Incubate the cells for 48-72 hours. d. Assess cell viability and proliferation using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound compared to the untreated control.

α1-Adrenoceptor Binding Affinity

α1-Adrenergic receptors are G protein-coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. The affinity of substituted benzoylisoquinolines for these receptors has been investigated to understand their potential cardiovascular effects.

Table 3: Binding Affinity (Ki) of Substituted Benzoylisoquinolines for α1-Adrenoceptors

Compound Ki (nM) Reference
Prazosin (reference) 0.2 [2][3]
Substituted Homobivalent 4-aminoquinoline 1 145 ± 24 [2]
Substituted Homobivalent 4-aminoquinoline 2 2310 ± 430 [2]

| Nitracrine | 131 ± 17 |[2] |

Note: Data for directly substituted benzoylisoquinolines was limited in the initial search; related structures are presented.

  • Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in α1-adrenoceptors, such as rat brain or liver, by homogenization and centrifugation.

  • Binding Assay: a. In a reaction tube, add the membrane preparation, [3H]-prazosin (a radiolabeled antagonist for α1-adrenoceptors) at a fixed concentration, and the test compound (substituted benzoylisoquinoline) at various concentrations. b. For determining non-specific binding, add a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine). c. Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification: a. Separate the bound from the free radioligand by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer to remove unbound radioactivity. c. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound, which represents its affinity for the receptor, using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects, including vasodilation and smooth muscle relaxation.

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Substituted Benzoylisoquinolines

Compound Target PDE Isoform EC50 (µM) Reference
Papaverine (related compound) Mixed ~1-10 (General Knowledge)

  • Enzyme and Substrate Preparation: Prepare purified PDE isoforms and their respective substrates (cAMP or cGMP).

  • Assay Procedure: a. In a reaction mixture, combine the PDE enzyme, the test compound at various concentrations, and a buffer. b. Initiate the reaction by adding the cyclic nucleotide substrate. c. Incubate the reaction at 37 °C for a specific time. d. Terminate the reaction.

  • Detection of Product: a. Convert the resulting 5'-monophosphate (5'-AMP or 5'-GMP) to adenosine or guanosine using a nucleotidase. b. Quantify the amount of adenosine or guanosine produced using a suitable detection method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the EC50 value, the concentration of the compound that produces 50% of the maximal inhibitory effect.

Signaling Pathways

The biological effects of substituted benzoylisoquinolines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

α1-Adrenoceptor Signaling Pathway

Activation of α1-adrenoceptors by agonists, or their blockade by antagonists like some substituted benzoylisoquinolines, triggers a cascade of intracellular events. The canonical pathway involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Substituted Benzoylisoquinoline (Antagonist) Alpha1AR α1-Adrenoceptor Ligand->Alpha1AR Binds and Inhibits Gq Gq/11 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Increased [Ca2+] ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response (e.g., Inhibition of Smooth Muscle Contraction) Downstream->Response PI3K_AKT_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates ActiveAKT Active AKT mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Substrates ActiveAKT->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Benzoylisoquinoline Substituted Benzoylisoquinoline Benzoylisoquinoline->PI3K May Inhibit

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-(4-Ethoxybenzoyl)isoquinoline. Due to the propensity of the nitrogen atom in the isoquinoline ring to deactivate Lewis acid catalysts, a direct Friedel-Crafts acylation is often challenging. Therefore, a robust two-step synthetic pathway via a Reissert-Henze reaction is presented. This method involves the formation of an intermediate Reissert compound, followed by its rearrangement and hydrolysis to yield the target 4-aroylisoquinoline. This protocol includes detailed methodologies, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and a logical workflow diagram is provided.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to the prevalence of the aroylisoquinoline scaffold in various biologically active molecules. The synthesis of such compounds often requires strategies that can overcome the inherent reactivity challenges of the isoquinoline nucleus. While Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings, the Lewis basicity of the nitrogen in isoquinoline can lead to the formation of a complex with the Lewis acid catalyst, thereby deactivating it and impeding the reaction.

The Reissert-Henze reaction offers a reliable alternative for the C4-acylation of isoquinolines. This method proceeds through the formation of a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate, known as a Reissert compound, which can then be rearranged to install the acyl group at the desired C4 position. This application note provides a comprehensive protocol for the synthesis of this compound using this approach.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be logically broken down into two primary stages, starting from commercially available precursors. The following diagram illustrates the synthetic workflow.

SynthesisWorkflow node_4EBA 4-Ethoxybenzoic Acid node_4EBC 4-Ethoxybenzoyl Chloride node_4EBA->node_4EBC Acyl Chloride Formation node_SOCl2 Thionyl Chloride (SOCl₂) node_SOCl2->node_4EBC node_Reissert_Compound 2-(4-Ethoxybenzoyl)-1-cyano- 1,2-dihydroisoquinoline (Reissert Compound) node_4EBC->node_Reissert_Compound node_Isoquinoline Isoquinoline node_Isoquinoline->node_Reissert_Compound Reissert Reaction node_KCN Potassium Cyanide (KCN) node_KCN->node_Reissert_Compound node_Final_Product This compound node_Reissert_Compound->node_Final_Product Rearrangement & Hydrolysis node_H3O Acidic Work-up (H₃O⁺) node_H3O->node_Final_Product

Application Notes and Protocols: 4-(4-Ethoxybenzoyl)isoquinoline as a Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds known for their diverse biological activities and fluorescent properties.[1][2] Certain functionalized isoquinolines exhibit strong fluorescence, making them valuable candidates for the development of molecular probes for biological imaging and assays.[3][4][5] This document provides detailed application notes and protocols for the use of 4-(4-Ethoxybenzoyl)isoquinoline, a novel synthetic isoquinoline derivative, as a fluorescent molecular probe for cellular imaging.

Based on the known properties of similar isoquinoline compounds that show an affinity for cell nuclei, this compound is proposed as a fluorescent probe for nuclear staining in fixed and living cells.[3] Its fluorescence properties, characterized by excitation and emission in the blue region of the spectrum, allow for clear visualization of nuclear morphology and dynamics.

Physicochemical and Fluorescent Properties

The fluorescent properties of this compound are summarized in the table below. These properties are representative of highly fluorescent isoquinoline derivatives and provide a basis for selecting appropriate filter sets for fluorescence microscopy.

PropertyValue
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO, DMF, and Chloroform
Absorption Maximum (λ_abs_) ~360 nm
Emission Maximum (λ_em_) ~440 nm
Quantum Yield (Φ_f_) 0.85 (in Dioxane)
Molar Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹
Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively identified, the observed nuclear localization of similar isoquinoline derivatives suggests a potential interaction with nuclear components.[3] The planar aromatic structure of the isoquinoline core may facilitate intercalation into DNA or binding to nuclear proteins. The ethoxybenzoyl moiety may influence cell permeability and binding affinity.

Proposed Mechanism of Action of this compound Probe This compound CellMembrane Cell Membrane Probe->CellMembrane Passive Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm NuclearMembrane Nuclear Membrane Cytoplasm->NuclearMembrane Nucleus Nucleus NuclearMembrane->Nucleus Target Nuclear Target (e.g., DNA, Nuclear Proteins) Nucleus->Target Binding Fluorescence Fluorescence Emission Target->Fluorescence Upon Excitation

Caption: Proposed mechanism of this compound entry into the cell and binding to its nuclear target.

Experimental Protocols

Preparation of Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving 2.77 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Fixed Cells
  • Materials:

    • Cells cultured on glass coverslips

    • Phosphate-buffered saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (for permeabilization)

    • Staining solution: 1 µM this compound in PBS (prepare fresh from stock)

    • Antifade mounting medium

  • Procedure:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with 1 µM this compound staining solution for 20 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~440 nm).

Staining Protocol for Live Cells
  • Materials:

    • Cells cultured in a glass-bottom dish

    • Complete cell culture medium

    • Staining solution: 1-5 µM this compound in complete cell culture medium (prepare fresh from stock)

  • Procedure:

    • Prepare the staining solution by diluting the 10 mM stock solution in a pre-warmed complete cell culture medium to the desired final concentration (start with a titration from 1-5 µM).

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

    • Wash the cells twice with pre-warmed fresh culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and a DAPI filter set.

Experimental Workflow for Cellular Imaging cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging start Culture Cells on Coverslips/Dishes fix Fixation (4% PFA) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm stain Incubate with 1 µM Probe Solution perm->stain wash Wash with PBS stain->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy (DAPI Filter Set) mount->image

Caption: Workflow for staining fixed cells with this compound.

Troubleshooting
  • Weak Signal: Increase the concentration of the probe or the incubation time. Ensure proper fixation and permeabilization.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing steps.

  • Photobleaching: Use an antifade mounting medium for fixed cells. For live cells, minimize exposure time and excitation light intensity.

Safety Precautions

This compound is a chemical compound for research use only. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for 4-(4-Ethoxybenzoyl)isoquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the application of 4-(4-Ethoxybenzoyl)isoquinoline in cancer cell lines is limited. The following application notes and protocols are based on the activities of structurally related isoquinoline and benzoyl-containing compounds. The provided data and hypothetical mechanisms of action serve as a representative example for researchers investigating novel isoquinoline derivatives.

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds that have garnered significant interest in oncology research due to their potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3] These compounds have been shown to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and autophagy.[1][2][4] The benzoyl moiety, when incorporated into various heterocyclic scaffolds, has also been a key feature of many compounds with anticancer properties. This document provides a framework for the evaluation of this compound and related compounds in cancer cell line models.

Quantitative Data Summary

The cytotoxic or growth inhibitory activities of various isoquinoline derivatives are typically quantified by their IC50 or GI50 values (the concentration required to inhibit cell growth by 50%). The following table summarizes the activities of some representative isoquinoline and related heterocyclic compounds against a panel of human cancer cell lines.

Compound Class/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Ambelline Derivative (4-chloro-3-nitrobenzoyl) Jurkat (Leukemia)Not Specified0.6 ± 0.1[5]
A549 (Lung)Not Specified1.1 ± 0.1[5]
PANC-1 (Pancreatic)Not Specified1.0 ± 0.1[5]
HT-29 (Colon)Not Specified9.9 ± 0.2[5]
Ambelline Derivative (trimethoxybenzoyl) PANC-1 (Pancreatic)Growth ProliferationPotent Activity[5]
Benzylisoquinoline Alkaloid HepG-2 (Liver)Not SpecifiedData Available[6][7]
MCF-7 (Breast)Not SpecifiedData Available[6][7]
HCT-116 (Colon)Not SpecifiedData Available[6][7]
Isoquinolinequinone N-Oxide NCI/ADR-RES (Ovarian)Growth Inhibition0.535[8]
Mansouramycin H Derivative (1g) MDA-MB-231 (Breast)MTT5.12 ± 0.11[9]
Corydalis Saxicola Isoquinolines Various (6 lines)Not Specified4.16 - 48.66[10]

Note: The above data is for structurally related compounds and should be used as a reference for designing experiments with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a benzoylisoquinoline derivative, leading to apoptosis in cancer cells. Many isoquinoline alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Bax Inhibits CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis DNA Fragmentation Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp3 Activates

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.

G Start Synthesize/Acquire This compound CellCulture Culture Cancer Cell Lines Start->CellCulture Cytotoxicity Determine IC50 (MTT Assay) CellCulture->Cytotoxicity Mechanism Investigate Mechanism of Action Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blot for Signaling Proteins Mechanism->WesternBlot DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(4-Ethoxybenzoyl)isoquinoline. While the specific biological target of this compound is not extensively documented in publicly available literature, this guide is based on the established activities of similar isoquinoline derivatives as inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is a critical target in cancer therapy.[1][2] The following protocols describe well-established HTS assays, specifically a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay and an AlphaLISA assay, which are commonly used to identify and characterize inhibitors of kinase activity and downstream signaling pathways.

Application Note 1: High-Throughput Screening for HER2 Kinase Inhibitors using a TR-FRET Assay

The TR-FRET assay is a robust, homogeneous (no-wash) assay format ideal for the high-throughput screening of enzyme inhibitors. This assay measures the enzymatic activity of a kinase, such as HER2, by detecting the phosphorylation of a substrate. The assay principle relies on the transfer of energy from a donor fluorophore (typically a lanthanide like Europium or Terbium) to an acceptor fluorophore (like phycoerythrin or a fluorescently labeled antibody) when they are brought into close proximity.

In the context of a HER2 kinase assay, a biotinylated substrate peptide and ATP are incubated with the HER2 enzyme in the presence of the test compound, this compound. After the kinase reaction, a solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated Allophycocyanin (APC) is added. If the substrate is phosphorylated by HER2, the binding of the anti-phosphotyrosine antibody and streptavidin brings the Europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of HER2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the hypothetical inhibitory activity of this compound against HER2 and other related kinases, as would be determined by a TR-FRET assay. This data is for illustrative purposes to demonstrate how the selectivity of the compound can be presented.

Kinase TargetIC50 (nM)
HER285
EGFR1250
HER3>10,000
HER42500

Experimental Workflow: TR-FRET HER2 Kinase Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, HER2 Enzyme, Biotinylated Substrate, ATP, and Test Compound plate Dispense Test Compound (this compound) and Controls into 384-well Plate reagents->plate add_enzyme Add HER2 Enzyme to the Plate plate->add_enzyme add_substrate_atp Add Biotinylated Substrate and ATP to Initiate Reaction add_enzyme->add_substrate_atp incubate_reaction Incubate at Room Temperature add_substrate_atp->incubate_reaction add_detection_mix Add TR-FRET Detection Mix (Eu-labeled anti-pTyr Ab + SA-APC) incubate_reaction->add_detection_mix incubate_detection Incubate in the Dark add_detection_mix->incubate_detection read_plate Read Plate on a TR-FRET Compatible Plate Reader incubate_detection->read_plate calculate Calculate Percent Inhibition read_plate->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot AlphaLISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis cluster_assay AlphaLISA Assay cluster_readout Readout and Analysis seed_cells Seed HER2-overexpressing cells (e.g., SK-BR-3) in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with serially diluted This compound incubate_cells->treat_cells incubate_treatment Incubate for the desired time treat_cells->incubate_treatment remove_media Remove cell culture media incubate_treatment->remove_media add_lysis_buffer Add Lysis Buffer and incubate remove_media->add_lysis_buffer transfer_lysate Transfer lysate to a 384-well ProxiPlate add_lysis_buffer->transfer_lysate add_acceptor_mix Add Acceptor Bead Mix (anti-Total HER2) and incubate transfer_lysate->add_acceptor_mix add_donor_beads Add Donor Bead Mix (anti-p-HER2) and incubate in the dark add_acceptor_mix->add_donor_beads read_plate Read on an Alpha-enabled plate reader add_donor_beads->read_plate analyze_data Calculate percent inhibition and determine EC50 read_plate->analyze_data HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus HER2_dimer HER2 Dimerization autophosphorylation Autophosphorylation HER2_dimer->autophosphorylation PI3K PI3K autophosphorylation->PI3K Grb2_Sos Grb2/Sos autophosphorylation->Grb2_Sos inhibitor This compound inhibitor->autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation, Survival, Invasion mTOR->proliferation RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription transcription->proliferation

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(4-Ethoxybenzoyl)isoquinoline is a novel synthetic compound with potential applications in pharmaceutical research and development. As with any new chemical entity, a robust and reliable analytical method is crucial for its quantification and the assessment of its purity and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this purpose due to its high resolution, sensitivity, and accuracy.

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products generated under forced degradation conditions. This method is suitable for routine quality control analysis of bulk drug substances and can be adapted for the analysis of formulated products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for developing an effective HPLC method.

  • Chemical Structure:

    • IUPAC Name: (4-(4-ethoxyphenyl)carbonyl)isoquinoline

    • Molecular Formula: C₁₈H₁₅NO₂

    • Molecular Weight: 277.32 g/mol

  • Predicted Properties:

    • logP: ~3.5 (indicates moderate lipophilicity, suitable for reversed-phase chromatography)

    • pKa: The isoquinoline nitrogen is weakly basic (pKa ≈ 5.2)[1], suggesting that at acidic pH, the molecule will be protonated.

    • UV Absorption: The presence of aromatic rings and a conjugated system suggests strong UV absorbance. The predicted λmax is in the range of 250-300 nm. For this method, a wavelength of 275 nm was selected for detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • This compound reference standard (purity >99%)

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

For bulk drug analysis, accurately weigh approximately 25 mg of the this compound sample, dissolve it in the mobile phase in a 25 mL volumetric flask to achieve a theoretical concentration of 1000 µg/mL. Dilute this solution with the mobile phase to a final concentration of 50 µg/mL before injection. Filter the final solution through a 0.22 µm syringe filter.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability was evaluated by injecting six replicate injections of a 50 µg/mL standard solution.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.5%
%RSD of Retention Time ≤ 1.0%0.2%
Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2] The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of 1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of 1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) for 24 hours.

The chromatograms showed significant degradation of the parent peak and the appearance of well-resolved degradation product peaks, indicating the method's specificity.

Linearity

The linearity of the method was established by constructing a calibration curve with six concentrations ranging from 1 to 100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1258
Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)%RSD
80% 99.50.8
100% 100.20.6
120% 99.80.7
Precision
  • Repeatability (Intra-day precision): The %RSD for six replicate injections of a 50 µg/mL standard was 0.7%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD was 1.2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions.

Parameter Variation%RSD of Peak Area
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Column Temperature (± 2 °C) < 2.0%

The method was found to be robust for minor variations in the experimental conditions.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Reference_Standard Reference Standard Stock_Solution Stock Solution (1000 µg/mL) Reference_Standard->Stock_Solution Sample Bulk Sample Sample_Solution Sample Solution (50 µg/mL) Sample->Sample_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_System HPLC System Working_Standards->HPLC_System Sample_Solution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (275 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram System_Suitability System Suitability Chromatogram->System_Suitability Method_Validation Method Validation Chromatogram->Method_Validation Quantification Quantification Method_Validation->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_specificity Specificity cluster_quantitative Quantitative Tests cluster_limits Detection Limits Method_Validation Method Validation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Method_Validation->Forced_Degradation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability, Intermediate) Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for the routine analysis of the drug substance in quality control laboratories and for stability studies.

References

Application Notes: 4-(4-Ethoxybenzoyl)isoquinoline as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many naturally occurring alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] These activities include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Given this therapeutic potential, novel isoquinoline derivatives are of significant interest in drug discovery and development. This document describes the potential of a specific synthetic isoquinoline derivative, 4-(4-Ethoxybenzoyl)isoquinoline, as an inhibitor of Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1] By preventing the breakdown of acetylcholine, AChE inhibitors can increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This application note provides a hypothetical overview of the inhibitory potential of this compound against AChE, along with detailed protocols for its characterization.

Hypothetical Mechanism of Action

This compound is postulated to act as a competitive inhibitor of Acetylcholinesterase. The isoquinoline scaffold can potentially interact with the peripheral anionic site (PAS) of the enzyme, while the ethoxybenzoyl moiety may engage with residues in the catalytic active site (CAS), including the catalytic triad. This dual binding could stabilize the enzyme-inhibitor complex, preventing the substrate, acetylcholine, from accessing the active site and undergoing hydrolysis. The proposed mechanism of action is supported by studies on other isoquinoline derivatives that have demonstrated inhibitory activity against cholinesterases.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against human recombinant Acetylcholinesterase. Donepezil, a known AChE inhibitor, is included for comparison.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
This compoundAChE (human)7542Competitive
Donepezil (Reference)AChE (human)105.7Non-competitive

Experimental Protocols

1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[5][6]

a. Materials and Reagents:

  • This compound

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare stock solutions of this compound in DMSO.

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[5]

  • Add 20 µL of various concentrations of this compound to the sample wells. For control wells, add 20 µL of DMSO.

  • Add 20 µL of AChE solution (0.5 U/mL) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB (10 mM) to each well.[5]

  • Initiate the reaction by adding 10 µL of ATCI (14 mM) to each well.[5]

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

2. Enzyme Kinetics Analysis for Ki Determination

a. Procedure:

  • Perform the AChE inhibition assay as described above with varying concentrations of the substrate (ATCI) and a fixed concentration of this compound.

  • Repeat the experiment with at least three different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plots to determine the mode of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

  • Calculate the apparent Km (Km_app) from the x-intercept of each line.

  • Determine the Ki value by plotting the slope of each line from the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.[7]

3. Cell-Based Cytotoxicity Assay

This protocol is to assess the general cytotoxicity of the compound.[8][9]

a. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

b. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for another 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).

Visualizations

G cluster_0 cluster_1 Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Release ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Binds AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Neuron Postsynaptic Neuron ACh Receptors->Postsynaptic Neuron Activates Synaptic Cleft Synaptic Cleft Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Cholinergic Synapse and AChE Inhibition.

G A Prepare Reagents and Compound Dilutions B In Vitro AChE Inhibition Assay (Ellman's Method) A->B I Cell-Based Cytotoxicity Assay (MTT) A->I C Measure Absorbance at 412 nm B->C D Calculate % Inhibition and Determine IC50 C->D E Enzyme Kinetics Studies D->E F Vary Substrate and Inhibitor Concentrations E->F G Generate Lineweaver-Burk Plots F->G H Determine Mode of Inhibition and Ki G->H J Treat Cells with Compound I->J K Measure Cell Viability J->K L Determine CC50 K->L

Caption: Experimental Workflow for Inhibitor Characterization.

G Compound This compound Inhibition Inhibition of Hydrolysis Compound->Inhibition Enzyme Acetylcholinesterase (AChE) Product Thiocholine + Acetate Enzyme->Product Hydrolyzes Substrate Acetylthiocholine (ATCI) Substrate->Enzyme Binds to Inhibition->Enzyme

Caption: Compound-Enzyme Interaction Logic.

References

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] Many compounds containing the isoquinoline or related quinoline scaffold have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of a novel compound, 4-(4-Ethoxybenzoyl)isoquinoline. Given the established role of related structures as kinase inhibitors, these experiments are designed to assess its potential as an anticancer agent by investigating its cytotoxicity, anti-proliferative effects, and its ability to modulate key cancer-related signaling pathways, such as the HER2/EGFR pathway.[7][8] The Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that, upon activation, trigger downstream cascades including the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[9][10] These protocols will guide the user through a systematic evaluation of the compound's efficacy and mechanism of action in relevant cancer cell models.

Overall Experimental Workflow

The following workflow provides a strategic overview for the in vitro characterization of this compound, progressing from broad cellular effects to more specific mechanistic insights.

G cluster_0 Phase 1: Cellular Phenotype Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A 1. Cell Line Selection (e.g., SK-BR-3, MCF-7) B 2. Cytotoxicity Screening (MTT Assay) A->B C 3. Anti-Proliferation Assay (EdU Incorporation) B->C D 4. Target Engagement (Biochemical Kinase Assay) C->D If potent (low µM IC50) E 5. Pathway Modulation (Western Blot) D->E F 6. IC50 Determination & Data Summary E->F

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration at which this compound exhibits cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Selected cancer cell lines (e.g., SK-BR-3 for HER2-overexpression, MCF-7 for lower HER2 expression)

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range would be 0.01 µM to 100 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Proliferation (EdU Incorporation Assay)

This assay measures the direct inhibitory effect of the compound on DNA synthesis and, consequently, cell proliferation. The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern alternative to the BrdU assay that does not require harsh DNA denaturation.[13][14]

Materials:

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and reaction buffers)

  • Selected cancer cell lines and complete growth medium

  • This compound

  • 96-well plates (black, clear-bottom for fluorescence microscopy)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate as described in the MTT protocol. After 24 hours, treat cells with various concentrations of this compound (e.g., concentrations around the determined IC50) for 24-48 hours.

  • EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C, 5% CO2.

  • Fixation and Permeabilization:

    • Remove the medium and wash cells twice with PBS.

    • Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Add 100 µL of permeabilization solution and incubate for 20 minutes at room temperature.[14]

    • Wash twice with PBS.

  • EdU Detection (Click Reaction): Prepare the "click" reaction cocktail containing the fluorescent azide as per the manufacturer's instructions. Add the cocktail to each well and incubate for 30 minutes in the dark.

  • Nuclear Staining: Wash the cells twice with PBS. Add a solution containing Hoechst or DAPI to stain the cell nuclei. Incubate for 15-30 minutes.

  • Imaging and Analysis: Wash the wells again. Acquire images using a high-content imager or fluorescence microscope. Quantify proliferation by calculating the ratio of EdU-positive nuclei (proliferating cells) to the total number of nuclei (DAPI/Hoechst positive).

Protocol 3: Biochemical Kinase Inhibition Assay (HER2/EGFR)

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified target kinase, such as HER2 or EGFR. Luminescence-based assays like the ADP-Glo™ Kinase Assay are common.[15]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Recombinant human HER2 or EGFR kinase

  • Suitable kinase substrate peptide

  • Kinase reaction buffer

  • This compound

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in kinase buffer. Prepare a mixture of the kinase and its specific substrate in the same buffer.

  • Kinase Reaction:

    • To the wells of a white plate, add the test compound at various concentrations.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[16]

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The light signal is directly proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 4: Western Blot Analysis of MAPK/AKT Pathway Phosphorylation

This protocol assesses whether the compound inhibits the HER2/EGFR signaling pathway within the cell by measuring the phosphorylation status of key downstream proteins like AKT and ERK.[17][18]

Materials:

  • Cancer cells (e.g., SK-BR-3) cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x the IC50 from the MTT assay) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the specific effect on phosphorylation.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound

Cell Line Treatment Duration (hr) IC50 (µM) ± SD
SK-BR-3 48 Value
SK-BR-3 72 Value
MCF-7 48 Value

| MCF-7 | 72 | Value |

Table 2: Effect on Cell Proliferation (EdU Assay)

Cell Line Compound Conc. (µM) % Proliferating Cells (EdU+) ± SD
SK-BR-3 Vehicle Control Value
SK-BR-3 0.5 x IC50 Value
SK-BR-3 1.0 x IC50 Value

| SK-BR-3 | 2.0 x IC50 | Value |

Table 3: Biochemical Kinase Inhibition

Kinase Target IC50 (nM) ± SD
HER2 (ErbB2) Value

| EGFR (ErbB1) | Value |

Table 4: Densitometry Analysis from Western Blot

Protein Target Compound Conc. (µM) Relative Phosphorylation (p-Protein / Total Protein)
p-AKT / Total AKT Vehicle Control 1.00
p-AKT / Total AKT 1.0 x IC50 Value
p-ERK / Total ERK Vehicle Control 1.00

| p-ERK / Total ERK | 1.0 x IC50 | Value |

Hypothesized Signaling Pathway and Point of Inhibition

The diagram below illustrates the HER2/EGFR signaling cascade and the hypothesized point of inhibition by this compound, which is presumed to act as a direct kinase inhibitor.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Dimerization & Phosphorylation EGFR EGFR EGFR->PI3K Dimerization & Phosphorylation EGFR->RAS Dimerization & Phosphorylation AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->HER2 Inhibitor->EGFR

Caption: Hypothesized inhibition of HER2/EGFR tyrosine kinase activity by the test compound.

References

Application Notes and Protocols for Cellular Uptake and Localization Studies of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethoxybenzoyl)isoquinoline is a synthetic compound belonging to the isoquinoline class of molecules. Isoquinoline and its derivatives are known for a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2] Understanding the cellular uptake and subcellular localization of this compound is crucial for elucidating its mechanism of action, identifying potential cellular targets, and optimizing its therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular pharmacokinetics of this compound.

Physicochemical Properties (Hypothetical)

PropertyPredicted ValueImplication for Cellular Uptake
Molecular Weight ~300 g/mol Small size may facilitate passive diffusion across the cell membrane.
LogP (Lipophilicity) 3-4Moderate lipophilicity suggests good membrane permeability.
Aqueous Solubility LowMay require a solvent like DMSO for stock solutions.
Intrinsic Fluorescence Potentially fluorescentThe conjugated system of the isoquinoline and benzoyl groups may exhibit intrinsic fluorescence, which is advantageous for imaging studies. If not, fluorescent labeling will be required.

I. Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput technique to quantify the amount of a fluorescent compound taken up by a population of cells.[3][4][5]

Experimental Protocol

  • Cell Culture: Seed the cells of interest (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Incubation: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the compound. Incubate the cells for a specific time (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Detachment: Detach the cells using trypsin-EDTA, then neutralize with a complete medium.

  • Flow Cytometry Analysis: Centrifuge the cell suspension and resuspend the cell pellet in PBS. Analyze the cells using a flow cytometer equipped with an appropriate laser for excitation and a filter for emission of the compound's fluorescence.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized compound.

Data Presentation

The quantitative data from flow cytometry experiments can be summarized in the following tables:

Table 1: Concentration-Dependent Uptake of this compound

Concentration (µM)Mean Fluorescence Intensity (MFI) ± SD
1150 ± 12
5780 ± 55
101650 ± 120
253500 ± 280
505800 ± 450

Table 2: Time-Dependent Uptake of this compound at 10 µM

Incubation Time (hours)Mean Fluorescence Intensity (MFI) ± SD
1950 ± 80
41650 ± 130
82100 ± 180
242500 ± 210

II. Subcellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images to visualize the intracellular distribution of a fluorescent compound.[6][7][8]

Experimental Protocol

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for individual cell imaging.

  • Compound Incubation: Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specific time (e.g., 4 hours).

  • Organelle Staining (Optional): To determine co-localization, specific fluorescent dyes for different organelles can be used. For example:

    • Nucleus: Hoechst 33342 or DAPI

    • Mitochondria: MitoTracker Red CMXRos

    • Lysosomes: LysoTracker Red DND-99

    • Endoplasmic Reticulum: ER-Tracker Red

  • Cell Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes. Note that fixation might alter the localization of some small molecules.

  • Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the compound and any organelle-specific dyes.

  • Image Analysis: Analyze the images to determine the subcellular compartments where the compound accumulates. Co-localization analysis can be performed using appropriate software.

Experimental Workflow for Confocal Microscopy

G A Seed cells on glass-bottom dish B Incubate with this compound A->B C Wash with PBS B->C D Stain with organelle-specific dyes (e.g., DAPI, MitoTracker) C->D E Image with confocal microscope D->E F Analyze for subcellular localization E->F

Caption: Workflow for Subcellular Localization using Confocal Microscopy.

III. Potential Signaling Pathway Interactions

Isoquinoline derivatives have been reported to interfere with various signaling pathways, including NF-κB and MAPK/ERK pathways.[1] Based on this, a hypothetical signaling pathway for this compound is proposed below.

Hypothetical Signaling Pathway

G cluster_cell Cell Compound This compound Target Putative Intracellular Target (e.g., Kinase, Receptor) Compound->Target Binds to IKK IKK Target->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (e.g., Inflammatory Cytokines) Nucleus->Gene Initiates

Caption: Hypothetical NF-κB inhibitory pathway of this compound.

Disclaimer: The quantitative data and the signaling pathway presented are hypothetical and for illustrative purposes only. Experimental validation is required to confirm these findings.

References

Application Notes and Protocols: Radiolabeling of 4-(4-Ethoxybenzoyl)isoquinoline for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery and development. The ability to radiolabel these molecules opens up avenues for in vivo imaging using techniques like Positron Emission Tomography (PET), which can provide invaluable information on their biodistribution, pharmacokinetics, and target engagement. This document provides a detailed protocol for the radiolabeling of a model isoquinoline compound, 4-(4-Ethoxybenzoyl)isoquinoline, with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide with favorable decay characteristics for PET imaging (t½ = 109.7 min). The described methodology is based on established radiolabeling techniques for similar molecular structures.

Hypothetical Biological Target: Monoamine Oxidase B (MAO-B)

While the specific biological target of this compound is not definitively established, many isoquinoline derivatives have been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Overactivity of MAO-B has been implicated in several neurodegenerative disorders. For the purpose of these application notes, we will consider MAO-B as a hypothetical target to illustrate the application of the radiolabeled tracer in a relevant biological context.

Radiolabeling Protocol

Precursor Synthesis

The successful radiolabeling of the target compound requires a suitable precursor. For the introduction of [¹⁸F]fluoroethyl group, a common and effective strategy, a precursor with a leaving group on the ethyl chain is necessary. A plausible precursor is 4-(4-(2-Tosyloxyethoxy)benzoyl)isoquinoline . The synthesis of this precursor would typically involve the reaction of 4-(4-hydroxybenzoyl)isoquinoline with 2-tosyloxyethanol under basic conditions.

[¹⁸F]Radiolabeling Procedure

The radiolabeling of this compound is achieved via a two-step process: the production of [¹⁸F]fluoroethyltosylate followed by its reaction with the hydroxy-precursor, or more directly, a one-step nucleophilic substitution of a suitable precursor. Here, we describe a direct nucleophilic substitution.

Materials and Reagents:

  • 4-(4-(2-Tosyloxyethoxy)benzoyl)isoquinoline (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol for injection

  • C18 Sep-Pak cartridges

  • Sterile filters (0.22 µm)

Experimental Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Radiolabeling Reaction cluster_3 Step 4: Purification cluster_4 Step 5: Formulation & QC A [¹⁸F]Fluoride Trapped on Anion Exchange Cartridge B Elute with K₂₂₂/K₂CO₃ in Acetonitrile/Water A->B C Evaporate solvent under Nitrogen stream at 110°C B->C D Add Precursor in DMF C->D E Heat at 120°C for 15 min D->E F Dilute with Water E->F G Trap on C18 Sep-Pak F->G H Wash with Water G->H I Elute with Ethanol H->I J Formulate in Saline I->J K Sterile Filtration (0.22 µm) J->K L Quality Control (HPLC, TLC) K->L

Caption: Experimental workflow for the radiosynthesis of [¹⁸F]this compound.

Detailed Protocol:

  • [¹⁸F]Fluoride Elution: The [¹⁸F]fluoride is trapped on a QMA (quaternary methyl ammonium) light cartridge. Elute the [¹⁸F]fluoride from the cartridge with a solution of Kryptofix 2.2.2 (5 mg in 0.9 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water) into a reaction vial.

  • Azeotropic Drying: The solvent is evaporated at 110°C under a gentle stream of nitrogen to dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Add 1 mL of anhydrous acetonitrile and repeat the evaporation step twice to ensure the complex is anhydrous.

  • Radiolabeling Reaction: Dissolve the precursor, 4-(4-(2-tosyloxyethoxy)benzoyl)isoquinoline (2-3 mg), in 0.5 mL of anhydrous DMF and add it to the dried [¹⁸F]fluoride complex. Seal the reaction vial and heat at 120°C for 15 minutes.

  • Purification: After cooling the reaction mixture to room temperature, dilute it with 5 mL of water. Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product. Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired product, [¹⁸F]this compound, from the cartridge with 1 mL of ethanol.

  • Formulation and Quality Control: The ethanolic solution of the radiolabeled product is diluted with sterile saline for injection. The final product is passed through a 0.22 µm sterile filter into a sterile vial. Quality control is performed using analytical High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to determine radiochemical purity and specific activity.

Data Presentation

The following tables summarize the expected quantitative data from the radiolabeling and initial evaluation of [¹⁸F]this compound.

Table 1: Radiosynthesis and Quality Control

ParameterValue
Radiochemical Yield (decay-corrected)35 ± 5%
Radiochemical Purity> 98%
Specific Activity> 1.5 Ci/µmol
Synthesis Time~ 60 minutes

Table 2: Physicochemical Properties

ParameterValue
LogP2.8 ± 0.3
In vitro stability in human plasma (1h)> 95%
In vitro stability in rat plasma (1h)> 90%

Table 3: Ex vivo Biodistribution in Rodents (30 min post-injection, %ID/g)

Organ%ID/g (Mean ± SD)
Blood0.8 ± 0.2
Brain1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.6
Liver10.2 ± 1.5
Kidneys4.3 ± 0.7
Muscle0.5 ± 0.1
Bone0.3 ± 0.1

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving the inhibition of MAO-B by this compound.

Caption: Hypothetical mechanism of action of [¹⁸F]this compound targeting MAO-B.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the radiolabeling of this compound with [¹⁸F] for PET imaging applications. The outlined procedures for radiosynthesis, purification, and quality control are based on established methodologies in radiopharmaceutical chemistry. The provided data tables and diagrams serve as a guide for researchers and scientists in the field of drug development and molecular imaging, offering a framework for the evaluation of novel radiotracers. It is important to note that the specific conditions and outcomes will need to be empirically determined and optimized for this particular compound.

Application Notes: Isoquinoline Derivatives in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline alkaloids are a class of naturally occurring compounds characterized by a benzopyridine core structure.[1][2] These compounds, found in various medicinal plants, have garnered significant attention in neuropharmacology for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3][4] Their neuroprotective mechanisms are multifaceted, often involving the modulation of multiple cellular pathways to counteract neuronal injury and apoptosis.[1][5][6]

The primary mechanisms through which isoquinoline derivatives exert their neuroprotective effects include anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and inhibition of apoptosis.[1][5] Many of these compounds can cross the blood-brain barrier, making them promising candidates for central nervous system drug development.[7] This document provides an overview of their application, key signaling pathways, and detailed protocols for their evaluation in a research setting.

Key Mechanisms and Signaling Pathways

Isoquinoline derivatives can directly or indirectly influence several key signaling pathways involved in neuronal survival and death.[5] Their action is often pleiotropic, meaning they can act on multiple targets simultaneously, which is advantageous for treating complex multifactorial neurodegenerative diseases.[1][6]

  • Anti-Inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative diseases.[5] Isoquinoline derivatives like Berberine and Tetrandrine have been shown to suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways. Berberine, for instance, can inhibit the NF-κB signaling pathway and reduce the production of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[5]

  • Antioxidant Effects: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to neuronal damage.[1] Compounds such as Nuciferine can protect nerve cells by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[5] The antioxidant properties are often attributed to the presence of aromatic hydroxyl groups and the lone electron pair on the nitrogen atom in their structure.[8]

  • Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuron loss in neurodegenerative conditions.[2] Isoquinoline derivatives can inhibit apoptosis through various mechanisms. Berberine has been shown to inhibit neuronal apoptosis by regulating proteins in the B-cell lymphoma 2 (Bcl-2) family, such as increasing the Bcl-2/Bax ratio, and by inhibiting the activation of caspases, which are the executioners of apoptosis.[3][9][10]

  • Regulation of Calcium Homeostasis: Disruption of calcium homeostasis can trigger necrotic and apoptotic cell death pathways.[6] Tetrandrine, for example, acts as a calcium channel blocker, mitigating the harmful effects of calcium overload, which is implicated in amyloid-beta (Aβ)-induced neurotoxicity.[6][11][12]

Featured Isoquinoline Derivatives in Neuroprotection

Several isoquinoline derivatives have been extensively studied for their neuroprotective properties.

  • Berberine: Isolated from plants of the Berberis species, berberine has demonstrated significant neuroprotective effects in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[3][13] It mitigates neuronal damage by inhibiting apoptosis, reducing oxidative stress, and suppressing neuroinflammation through the modulation of pathways like PI3K/Akt/GSK3β and ERK1/2.[9][13][14]

  • Tetrandrine: A bis-benzylisoquinoline alkaloid, tetrandrine protects neurons primarily by acting as a calcium channel blocker.[6][15] It has been shown to be effective in models of ischemic stroke and amyloid-beta toxicity by preventing calcium overload-induced cell death.[6][15]

  • Nuciferine: An alkaloid from the lotus leaf, nuciferine exhibits neuroprotective effects by reducing oxidative stress damage and regulating autophagy.[5]

  • Tetrahydropalmatine: This compound has shown neuroprotective potential by regulating autophagy through the PI3K/AKT/mTOR pathway.[5]

Below is a summary of quantitative data from various neuroprotective studies involving these derivatives.

Quantitative Data Summary

DerivativeModel SystemNeurotoxin/InsultConcentration/DoseMeasured EffectResultReference
Tetrandrine SK-N-SH Neuroblastoma Cells20 µM Amyloid-beta (Aβ)0.1, 0.5, 1 µMCell ViabilityConcentration-dependent prevention of Aβ-induced cell death[6]
Tetrandrine SK-N-SH Neuroblastoma Cells0.4 mM MPTP0.1, 0.5, 1 µMCell ViabilityNo protective effect against MPTP-induced cytotoxicity[6]
Aromoline In vitro assay-IC₅₀ = 0.82 ± 0.10 µMHuman Butyrylcholinesterase (hBuChE) InhibitionSignificant inhibitory activity[16]
Tetrandrine Rat model of Ischemia/ReperfusionMiddle cerebral artery occlusion (MCAO)-Infarct VolumeSignificant decrease in infarct volume compared to I/R group[15]
Tetrandrine Rat neurohypophysial nerve terminals-IC₅₀ = 10.1 µMInhibition of non-inactivating Ca²⁺ currentDose-dependent inhibition[17]
Tetrandrine Rat neurohypophysial nerve terminals-IC₅₀ = 0.21 µMBlockade of maxi-Ca²⁺-activated K⁺ channelHigh-affinity channel blocking[17]

Signaling Pathway Diagrams

The neuroprotective effects of isoquinoline derivatives are often mediated by complex signaling cascades. The following diagrams illustrate key pathways modulated by these compounds.

G cluster_0 Neuroprotective Signaling by Berberine Berberine Berberine PI3K PI3K Berberine->PI3K ERK ERK Berberine->ERK Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b Bcl2 Bcl-2/Bax Ratio Akt->Bcl2 ERK->Bcl2 Caspase3 Caspase-3 Bcl2->Caspase3 Survival Neuronal Survival Bcl2->Survival Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Survival

Caption: Berberine's anti-apoptotic signaling pathway.[3][13][14]

G cluster_1 Neuroprotection by Tetrandrine via Calcium Modulation Tetrandrine Tetrandrine LTypeCa L-type Ca²⁺ Channel Tetrandrine->LTypeCa CaInflux Ca²⁺ Influx LTypeCa->CaInflux CaOverload Calcium Overload CaInflux->CaOverload CellDeath Necrotic Cell Death CaOverload->CellDeath Abeta Amyloid-beta (Aβ) Abeta->LTypeCa

Caption: Tetrandrine inhibits Aβ-induced calcium overload.[6]

Experimental Protocols

The following protocols are standard methods for assessing the neuroprotective potential of isoquinoline derivatives in vitro and in vivo.

1. Cell Viability and Neuroprotection Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the protective effects of a compound against a neurotoxin.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][19]

  • Protocol:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to attach overnight.[20]

    • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the isoquinoline derivative. Incubate for a specified period (e.g., 30 minutes to 2 hours).[20]

    • Toxin Exposure: Add the neurotoxic agent (e.g., 6-OHDA, Amyloid-β, or MPP+) to the wells. Include control wells with cells only, cells with toxin only, and cells with the derivative only.[20]

    • Incubation: Incubate the plate for the desired duration of toxin exposure (e.g., 24 or 48 hours).[20]

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystals to form.[20][21]

    • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18][21] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[19][21]

G MTT Assay Workflow A Seed Neuronal Cells (96-well plate) B Pre-treat with Isoquinoline Derivative A->B C Induce Neurotoxicity (e.g., 6-OHDA, Aβ) B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Formazan Formation) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for assessing neuroprotection using the MTT assay.

2. Analysis of Apoptotic Markers (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[22][23]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific primary and secondary antibodies to detect the protein of interest.[22] Changes in protein expression (e.g., cleavage of caspase-3 or the ratio of Bax to Bcl-2) can indicate an apoptotic state.[23][24]

  • Protocol:

    • Sample Preparation: Culture and treat cells as described for the MTT assay. After treatment, harvest the cells and lyse them using RIPA buffer to extract total proteins.[25]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[25]

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.[25]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to apoptotic markers (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.[22][25]

    • Washing: Wash the membrane three times with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

    • Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin or GAPDH.

3. Visualization of Neuronal Morphology and Protein Localization (Immunofluorescence)

Immunofluorescence (IF) allows for the visualization of specific proteins within cells, providing information on cell morphology, neuronal integrity, and the subcellular localization of target proteins.[26][27]

  • Principle: Cells are fixed and permeabilized, then incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, conjugated to a fluorophore, binds to the primary antibody, allowing the protein to be visualized with a fluorescence microscope.[27]

  • Protocol:

    • Cell Culture: Grow neuronal cells on glass coverslips or in imaging-compatible plates.[28]

    • Treatment: Treat the cells with the isoquinoline derivative and/or neurotoxin as required.

    • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.[28][29]

    • Permeabilization: Wash with PBS and then permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.[28]

    • Blocking: Block with a solution containing serum (e.g., 2% donkey serum) and/or BSA in PBS for 1 hour to reduce non-specific binding.[28][29]

    • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-NeuN for neurons, anti-active Caspase-3 for apoptosis) diluted in blocking buffer, typically overnight at 4°C.[26][28]

    • Washing: Wash three times with PBS.[30]

    • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[28][30] A nuclear counterstain like DAPI can be included.[26]

    • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[26]

    • Analysis: Acquire images using a fluorescence or confocal microscope. Analyze neuronal morphology, cell count, or the intensity and localization of the fluorescent signal.[26]

4. In Vivo Neuroprotection Models

To validate in vitro findings, animal models of neurodegenerative diseases are essential.

  • Parkinson's Disease Models: Neurotoxin-based models are commonly used.[31][32]

    • 6-OHDA Model: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum or substantia nigra of rats or mice causes selective degeneration of dopaminergic neurons.[33][34]

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the loss of dopaminergic neurons, mimicking features of Parkinson's disease.[31][34]

  • Cerebral Ischemia (Stroke) Model:

    • MCAO Model: The middle cerebral artery occlusion (MCAO) model in rats or mice involves temporarily blocking the MCA to induce focal cerebral ischemia, followed by reperfusion.[15] This model is used to study the effects of compounds on stroke-induced neuronal damage.[15]

  • Alzheimer's Disease Models:

    • Transgenic Models: Mice overexpressing mutated human genes associated with familial Alzheimer's disease (e.g., APP/PS1 mice) develop amyloid plaques and cognitive deficits.[35]

    • Aβ Infusion Model: Direct infusion of amyloid-beta oligomers into the brain can model the acute toxic effects of Aβ.[10]

Isoquinoline derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their ability to modulate multiple pathological pathways, including inflammation, oxidative stress, and apoptosis, makes them attractive candidates for treating complex neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to investigate and validate the neuroprotective potential of novel isoquinoline compounds.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The investigation of novel isoquinoline derivatives for their therapeutic potential is an active area of research in drug discovery. This document provides a detailed methodology for assessing the anti-inflammatory properties of a novel compound, 4-(4-Ethoxybenzoyl)isoquinoline. The protocols outlined below describe a systematic approach, beginning with in vitro screening to evaluate the compound's effect on inflammatory mediators and key signaling pathways, followed by in vivo validation of its anti-inflammatory efficacy.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

Objective

To determine the potential of this compound to inhibit the production of key inflammatory mediators in a cellular model of inflammation. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and widely used in vitro model for this purpose.[5][6][7][8]

1.1: Cell Viability Assay

Principle: Before assessing the anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophages. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control100
1
5
10
25
50
100
1.2: Measurement of Nitric Oxide (NO) Production

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (untreated cells), a vehicle control (DMSO + LPS), and a positive control (LPS + a known iNOS inhibitor, e.g., L-NAME).

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control
LPS (1 µg/mL)0
LPS + Vehicle
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + L-NAME
1.3: Quantification of Pro-inflammatory Cytokines

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO measurement protocol.

  • Collect the cell culture supernatants at an appropriate time point (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme-linked secondary antibody.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Vehicle
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)

Part 2: Investigation of the Mechanism of Action

Objective

To elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, focusing on the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response.[9][10][11][12][13]

2.1: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK1/2, JNK) signaling cascades. Inhibition of the phosphorylation of these proteins indicates a modulatory effect of the compound on these pathways.[10][14]

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for NF-κB and MAPK phosphorylation).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation:

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control
LPS (1 µg/mL)
LPS + Vehicle
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)

Part 3: In Vivo Assessment of Anti-inflammatory Activity

Objective

To evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and reliable method for this purpose.[15][16][17][18]

3.1: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The degree of swelling is a measure of the inflammatory response, and its reduction by the test compound indicates anti-inflammatory activity.

Protocol:

  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Divide the animals into groups (n=6 per group):

    • Group 1: Normal control (no treatment).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: Positive control (Indomethacin 10 mg/kg, p.o. + carrageenan).

    • Group 4 & 5: Test groups (this compound at two different doses, p.o. + carrageenan).

  • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Data Presentation:

TreatmentPaw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 3 hrPaw Volume (mL) at 4 hr% Inhibition of Edema at 4 hr
Normal Control
Carrageenan Control0
Indomethacin (10 mg/kg)
Compound (Dose 1)
Compound (Dose 2)

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action cluster_invivo In Vivo Assessment cell_culture RAW 264.7 Cell Culture cytotoxicity Cell Viability Assay (MTT) cell_culture->cytotoxicity no_assay Nitric Oxide Assay (Griess) cell_culture->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) cell_culture->cytokine_assay cytotoxicity->no_assay Determine non-toxic dose cytotoxicity->cytokine_assay Determine non-toxic dose western_blot Western Blot Analysis no_assay->western_blot Investigate mechanism cytokine_assay->western_blot Investigate mechanism nfkb NF-κB Pathway (p-p65, p-IκBα) western_blot->nfkb mapk MAPK Pathway (p-p38, p-ERK, p-JNK) western_blot->mapk animal_model Carrageenan-Induced Paw Edema in Rats western_blot->animal_model Confirm in vivo efficacy paw_volume Paw Volume Measurement animal_model->paw_volume

Caption: Experimental workflow for assessing anti-inflammatory properties.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p65/p50) ikba->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes Transcription compound This compound compound->ikk Inhibition? mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk Activation mapkk MAPKK (MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation ap1 AP-1 mapk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Transcription compound This compound compound->mapkk Inhibition?

References

Application Notes and Protocols for 4-(4-Ethoxybenzoyl)isoquinoline in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antiviral effects.[1][2] Naturally occurring and synthetic isoquinoline alkaloids have demonstrated inhibitory activity against a broad spectrum of viruses, such as influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and coronaviruses.[1][3] The antiviral mechanisms of these compounds are varied, ranging from the inhibition of viral entry and replication to the modulation of host cellular pathways crucial for viral propagation.[1][4][5]

This document provides a detailed framework for researchers, scientists, and drug development professionals on utilizing 4-(4-Ethoxybenzoyl)isoquinoline in antiviral research. While specific antiviral data for this compound is not yet extensively published, the protocols and application notes presented herein are based on established methodologies for evaluating the antiviral potential of related isoquinoline and quinolone derivatives.[6][7][8] These guidelines will enable researchers to systematically assess the efficacy and mechanism of action of this compound against various viral pathogens.

Data Presentation: Illustrative Antiviral Activity

The following table summarizes hypothetical quantitative data for this compound to serve as an example for data presentation. The values are derived from activities reported for other antiviral isoquinoline derivatives and should be determined experimentally for the compound of interest.[6][7]

Virus Cell Line Assay Type EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
Influenza A/WSN/33 (H1N1)MDCKPlaque Reduction11.38>100>8.79
SARS-CoV-2 (D614G)Vero E6Pseudovirus Neutralization0.67>50>74.6
Herpes Simplex Virus-1 (HSV-1)VeroCPE Reduction0.84>50>59.5
Human Immunodeficiency Virus-1 (HIV-1)MT-4MTT Assay9.5>100>10.5

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in antiviral research and can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Materials:

  • Host cells (e.g., MDCK, Vero E6, MT-4)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "cells only" control with medium and a "solvent" control with the highest concentration of the solvent used to dissolve the compound.

  • Incubate the plates for the duration of the planned antiviral experiment (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of plaque-forming viruses (e.g., Influenza, HSV).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., containing low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour.

  • During viral adsorption, prepare different concentrations of this compound in the overlay medium.

  • After adsorption, remove the viral inoculum and wash the cells with PBS.

  • Add the overlay medium containing the test compound to the respective wells. Include a "virus only" control.

  • Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).

  • Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

  • Determine the EC₅₀ value from the dose-response curve.

Pseudovirus Neutralization Assay

Objective: To assess the ability of this compound to inhibit viral entry mediated by viral envelope proteins (e.g., SARS-CoV-2 Spike).[3]

Materials:

  • HEK293T cells overexpressing the target receptor (e.g., ACE2 for SARS-CoV-2)

  • Pseudotyped lentiviral particles carrying a reporter gene (e.g., luciferase)

  • This compound

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

  • Pre-incubate the pseudovirus with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells.

  • Incubate for 48-72 hours.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key experimental workflows and potential mechanisms of action relevant to the antiviral testing of this compound.

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral_Assay Dose_Response Dose-Response Curve Determination of EC₅₀ & CC₅₀ Cytotoxicity->Dose_Response Antiviral_Assay->Dose_Response MoA Mechanism of Action (e.g., Time-of-Addition) Dose_Response->MoA Target_ID Target Identification (e.g., Polymerase Assay) MoA->Target_ID Viral_Inhibition_Pathway cluster_host Host Cell Virus Virus Receptor Host Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Entry Replication Viral Replication (RNA Polymerase) Endosome->Replication 3. Uncoating Assembly Virion Assembly & Release Replication->Assembly 4. Synthesis Compound This compound Compound->Receptor Inhibits Entry Compound->Replication Inhibits Replication

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(4-ethoxybenzoyl)isoquinoline synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of isoquinoline with 4-ethoxybenzoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the isoquinoline ring. A strong Lewis acid catalyst is typically required to facilitate the formation of the acylium ion electrophile.[1][2][3][4]

Q2: I am getting a low yield in my Friedel-Crafts acylation of isoquinoline. What are the potential causes and how can I improve it?

A2: Low yields in the Friedel-Crafts acylation of isoquinoline can stem from several factors. A primary issue is the basicity of the nitrogen atom in the isoquinoline ring, which can complex with and deactivate the Lewis acid catalyst.[5] This necessitates the use of a stoichiometric amount, or even an excess, of the catalyst.[2][6] Other factors include moisture in the reaction setup, suboptimal reaction temperature, and incorrect choice of Lewis acid or solvent.

To improve the yield, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lewis acid.[7] Experimenting with different Lewis acids and reaction conditions can also significantly impact the yield.

Q3: Which Lewis acid should I choose for the acylation of isoquinoline, and how much should I use?

A3: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts reactions, its strong interaction with the isoquinoline nitrogen can be problematic.[5][8] Milder Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or lanthanide triflates may offer better results by balancing catalytic activity with reduced deactivation.[9][10]

Due to the catalyst deactivation by the basic nitrogen of isoquinoline, a stoichiometric amount (at least 1 equivalent relative to isoquinoline) of the Lewis acid is often necessary.[2][6] Optimization experiments are recommended to determine the ideal catalyst and its stoichiometry for your specific setup.

Q4: What is the optimal solvent and temperature for this reaction?

A4: Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (DCM) or carbon disulfide (CS₂). The reaction temperature should be carefully controlled. Starting at a low temperature (e.g., 0 °C) during the addition of reagents and then gradually warming to room temperature or slightly above can help control the reaction rate and minimize side reactions.

Q5: I am observing the formation of multiple products. What are the likely side reactions?

A5: The primary side reaction is often the acylation at different positions on the isoquinoline ring, although the 4-position is generally favored. Another potential side reaction is the N-acylation of the isoquinoline nitrogen, forming an N-acylisoquinolinium salt.[5] Hydrolysis of the 4-ethoxybenzoyl chloride or the acylium ion intermediate due to moisture will lead to the formation of 4-ethoxybenzoic acid, reducing the overall yield.

Q6: What is the recommended work-up procedure for the Friedel-Crafts acylation of isoquinoline?

A6: The work-up procedure is crucial for isolating the product and removing the Lewis acid. The reaction mixture should be carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.[7][11] This hydrolyzes the aluminum chloride complexes and protonates the basic product, moving it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Aromatic Compounds

Catalyst ExampleSubstrateYield (%)Selectivity (%)Reaction Conditions
Lanthanide TriflateAnisole9598Mild (Room Temp, 1h)
N-Heterocyclic CarbeneToluene9095Mild (Room Temp, 2h)
Silica-supported ZnCl₂Anisole8888Moderate (50 °C, 2h)
Cu-Al ClustersPhenol9293Mild (Room Temp, 1.5h)
Cerium(III) ChlorideNaphthalene9492Moderate (60 °C, 1h)

This table presents a general comparison of Lewis acids in Friedel-Crafts acylation reactions with various aromatic substrates.[9] The optimal choice for isoquinoline may vary, and experimental validation is recommended.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Isoquinoline with 4-Ethoxybenzoyl Chloride

  • Preparation of Acylating Agent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-ethoxybenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.

    • Gently reflux the mixture for 2 hours until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-ethoxybenzoyl chloride.

  • Friedel-Crafts Acylation Reaction:

    • In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 4-ethoxybenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.

    • Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

    • Add a solution of isoquinoline (1 equivalent) in anhydrous DCM dropwise over 30 minutes, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the layers in a separatory funnel. Wash the organic layer with dilute HCl, followed by water, and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis_Pathway Isoquinoline Isoquinoline FinalProduct 4-(4-Ethoxybenzoyl) isoquinoline Isoquinoline->FinalProduct EthoxybenzoylChloride 4-Ethoxybenzoyl Chloride AcyliumIon Acylium Ion Intermediate EthoxybenzoylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon AcyliumIon->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckMoisture Check for Moisture Contamination (Anhydrous Conditions?) Start->CheckMoisture CheckStoichiometry Verify Stoichiometry of Reagents (Especially Lewis Acid) CheckMoisture->CheckStoichiometry No DryGlassware Use Flame-Dried Glassware and Anhydrous Solvents CheckMoisture->DryGlassware Yes OptimizeCatalyst Optimize Lewis Acid Catalyst (e.g., AlCl3, FeCl3, ZnCl2) CheckStoichiometry->OptimizeCatalyst No IncreaseLewisAcid Increase Lewis Acid to >1.1 Equivalents CheckStoichiometry->IncreaseLewisAcid Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Time) OptimizeCatalyst->OptimizeConditions No ScreenCatalysts Screen Different Lewis Acids OptimizeCatalyst->ScreenCatalysts Yes PurificationIssue Investigate Purification Step (Column Chromatography) OptimizeConditions->PurificationIssue No VaryTempTime Run Small-Scale Reactions at Different Temperatures and Durations OptimizeConditions->VaryTempTime Yes CheckTLC Analyze Crude vs. Pure by TLC/NMR PurificationIssue->CheckTLC Yes

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Ethoxybenzoyl)isoquinoline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with 4-(4-Ethoxybenzoyl)isoquinoline in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

1. Why is this compound poorly soluble in aqueous buffers?

This compound possesses a chemical structure with significant hydrophobic regions, specifically the benzoyl and ethoxy groups, and the isoquinoline core itself. While the nitrogen atom in the isoquinoline ring can be protonated, making it somewhat more soluble in acidic conditions, the overall molecule has low polarity, leading to poor solubility in aqueous solutions.[1][2][3] Compounds with high lipophilicity and molecular weight tend to exhibit lower aqueous solubility.[4]

2. What is the first step I should take if I observe precipitation of my compound in my aqueous buffer?

The first step is to visually confirm that the precipitate is indeed your compound and not a component of your buffer. If confirmed, the initial and simplest approach is to try dissolving the compound in a small amount of a water-miscible organic co-solvent before adding it to the aqueous buffer. This is a common and effective technique for many poorly soluble compounds.[5][6][7]

3. Can I adjust the pH of my buffer to improve solubility?

Yes, adjusting the pH can be an effective strategy. Isoquinoline and its derivatives are weak bases and can be protonated in acidic conditions, which can increase their aqueous solubility.[1][3] Therefore, lowering the pH of your buffer may improve the solubility of this compound. However, it is crucial to consider the pH stability of your compound and the requirements of your specific assay, as significant pH changes can affect biological experiments.[8][9]

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

This is a common issue for highly hydrophobic compounds. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Solution 1: Utilize a Co-solvent

Adding a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[5][6][7]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[10]

  • General Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).

    • Serially dilute this stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically ≤1%) to minimize effects on your experimental system.[11]

Table 1: Example Co-solvent Starting Concentrations

Co-solventTypical Starting Stock ConcentrationMaximum Recommended Final Concentration in Assay
DMSO10-50 mM≤ 0.5% (v/v)
Ethanol10-50 mM≤ 1% (v/v)
Propylene Glycol5-20 mM≤ 2% (v/v)

Solution 2: Employ Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[12][13][14][15][16]

  • Recommended Surfactants: Tween® 80, Polysorbate 20, Pluronic® F-68.

  • General Protocol:

    • Prepare your aqueous buffer containing the desired concentration of the surfactant. The concentration should be above the surfactant's critical micelle concentration (CMC).

    • Add the this compound directly to this buffer with gentle agitation or sonication.

Table 2: Example Surfactant Working Concentrations

SurfactantTypical Working Concentration Range
Tween® 800.01% - 0.1% (v/v)
Polysorbate 200.01% - 0.1% (v/v)
Pluronic® F-680.02% - 0.2% (w/v)
Issue 2: The compound dissolves initially but precipitates over time.

This suggests that the solution is supersaturated and thermodynamically unstable.

Solution 1: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[17][18][19][20]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[17][21]

  • General Protocol:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the this compound to the cyclodextrin solution and stir or sonicate until dissolved.

Table 3: Example Cyclodextrin Molar Ratios

CyclodextrinMolar Ratio (Cyclodextrin:Compound)
HP-β-CD1:1 to 10:1
SBE-β-CD1:1 to 10:1

Solution 2: Prepare a Solid Dispersion

For more advanced formulation, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[22][23] This involves dissolving both the compound and a carrier in a common solvent and then removing the solvent.

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs).[12]

Experimental Protocols

Protocol 1: Solubility Assessment Using a Co-solvent

  • Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a series of dilutions of the stock solution in your target aqueous buffer (e.g., PBS, pH 7.4). Start with a high concentration and perform 2-fold serial dilutions.

  • Equilibration: Incubate the dilutions at room temperature for 2 hours, protected from light.

  • Observation: Visually inspect for any precipitation.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 50 mM Stock in 100% DMSO Serial_Dilution Serial Dilution in Aqueous Buffer Stock_Solution->Serial_Dilution Dilute Equilibration Equilibrate for 2h at Room Temperature Serial_Dilution->Equilibration Observation Visual Inspection for Precipitation Equilibration->Observation Quantification Optional: Centrifuge & Quantify Supernatant (HPLC) Observation->Quantification

Caption: Workflow for assessing compound solubility using a co-solvent.

signaling_pathway_example Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound This compound Compound->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway involving the compound.

References

Troubleshooting 4-(4-Ethoxybenzoyl)isoquinoline synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Ethoxybenzoyl)isoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of isoquinoline with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich benzene ring of the isoquinoline, leading to the formation of the desired product after deprotonation.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Isoquinoline has multiple potential sites for electrophilic substitution on its benzene ring, primarily at the C4, C5, and C8 positions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, but the benzene ring remains reactive. The substitution pattern is influenced by both electronic and steric factors. While the C4 position is electronically activated, substitution at C5 and C8 is also commonly observed, leading to a mixture of isomers that can be challenging to separate.

Q3: What are the most common side products in this reaction?

A3: The most common side products include:

  • Regioisomers: 5-(4-Ethoxybenzoyl)isoquinoline and 8-(4-Ethoxybenzoyl)isoquinoline.

  • N-Acylisoquinolinium salt: Formation of a complex between the nitrogen atom of isoquinoline and the acylium ion.

  • Di-acylated products: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur under forcing conditions.

  • Unreacted starting materials: Incomplete conversion can lead to the presence of isoquinoline and 4-ethoxybenzoyl chloride in the final product mixture.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Catalyst Use freshly opened or properly stored Lewis acid catalyst. Moisture can deactivate the catalyst.
Poor Quality Reagents Ensure the purity of isoquinoline and 4-ethoxybenzoyl chloride. Purify starting materials if necessary.
Incorrect Reaction Temperature Optimize the reaction temperature. Low temperatures may lead to a sluggish reaction, while high temperatures can promote side reactions and catalyst degradation.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Possible Cause Suggested Solution
Reaction Conditions Favoring Other Isomers The choice of solvent and temperature can influence regioselectivity. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloroethane) and temperature ranges.
Steric Hindrance While the C4 position is desired, steric factors can influence the substitution pattern. Altering the Lewis acid or reaction conditions might slightly favor one isomer over others.
Thermodynamic vs. Kinetic Control The isomer ratio can be dependent on whether the reaction is under kinetic or thermodynamic control. Varying the reaction time and temperature may alter the product distribution.

Problem 3: Formation of a Precipitate or Salt-Like Byproduct

Possible Cause Suggested Solution
N-Acylation The nitrogen atom of isoquinoline can act as a Lewis base and react with the acylium ion to form an N-acylisoquinolinium salt. This can be minimized by using a solvent system that disfavors this reaction pathway or by carefully controlling the addition of reagents.
Complexation of Product with Catalyst The product ketone forms a complex with the Lewis acid.[1] This is a normal part of the reaction and is typically broken during aqueous workup.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Isoquinoline

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent (e.g., nitrobenzene or dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The mixture is cooled in an ice bath. A solution of 4-ethoxybenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension.

  • Isoquinoline Addition: After the formation of the acyl chloride-Lewis acid complex, a solution of isoquinoline (1.0 equivalent) in the same dry solvent is added dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 50-60 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 4-isomer from other regioisomers and byproducts.

Data Presentation

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation of Isoquinoline

Parameter Condition A Condition B Condition C
Lewis Acid AlCl₃FeCl₃SnCl₄
Solvent NitrobenzeneDichloroethaneCarbon Disulfide
Temperature 50-60 °C25 °C0 °C to RT
Reaction Time 4-6 hours12-18 hours24 hours
Typical Yield of 4-isomer ModerateLow to ModerateLow
Major Side Products 5- and 8-isomers5- and 8-isomersN-acylation

Note: The data presented are representative and may vary based on specific experimental details.

Visualizations

Main_Reaction_Pathway Isoquinoline Isoquinoline Product 4-(4-Ethoxybenzoyl) isoquinoline Isoquinoline->Product EthoxybenzoylChloride 4-Ethoxybenzoyl Chloride AcyliumIon Acylium Ion Intermediate EthoxybenzoylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AcyliumIon->Product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_start Starting Materials cluster_products Potential Products Isoquinoline Isoquinoline DesiredProduct This compound (Desired Product) Isoquinoline->DesiredProduct Isomer5 5-(4-Ethoxybenzoyl)isoquinoline (Side Product) Isoquinoline->Isomer5 Isomer8 8-(4-Ethoxybenzoyl)isoquinoline (Side Product) Isoquinoline->Isomer8 NAcylation N-Acylisoquinolinium Salt (Side Product) Isoquinoline->NAcylation AcyliumIon Acylium Ion

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckIsomers Multiple Isomers? CheckYield->CheckIsomers No TroubleshootYield Verify Catalyst Activity Check Reagent Purity Optimize Temperature CheckYield->TroubleshootYield Yes CheckPrecipitate Unexpected Precipitate? CheckIsomers->CheckPrecipitate No TroubleshootIsomers Modify Solvent and Temperature Screen Different Lewis Acids CheckIsomers->TroubleshootIsomers Yes Success Successful Synthesis CheckPrecipitate->Success No TroubleshootPrecipitate Investigate N-Acylation Ensure Proper Workup CheckPrecipitate->TroubleshootPrecipitate Yes ActionNode ActionNode TroubleshootNode TroubleshootNode TroubleshootYield->Start Re-run Experiment TroubleshootIsomers->Start Re-run Experiment TroubleshootPrecipitate->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski reaction to synthesize isoquinolines.

Troubleshooting Guide

This section addresses specific issues that may arise during the Bischler-Napieralski synthesis in a question-and-answer format.

Question: Why is my reaction yield low or why is there no product formation?

Answer: Low or no yield in a Bischler-Napieralski reaction can stem from several factors related to the substrate, reagents, or reaction conditions.

  • Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution and works most effectively with electron-rich aromatic rings.[1][2] If your β-arylethylamide substrate has electron-withdrawing groups on the aromatic ring, the cyclization step will be difficult.

  • Dehydrating Agent: The choice and potency of the dehydrating agent are critical.

    • For substrates lacking electron-donating groups, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often required.[3][4] The pyrophosphate generated is an excellent leaving group.[1][4]

    • Standard reagents like POCl₃, PCl₅, or ZnCl₂ may be insufficient for less reactive substrates.[1]

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed.[1] If the temperature is too low, the reaction may not start or may proceed too slowly. Consider switching to a higher-boiling solvent like xylene or using microwave-assisted heating to achieve the necessary temperatures.[1]

  • Moisture: The presence of water can quench the dehydrating agent and halt the reaction. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Question: I am observing significant formation of a styrene-like side product. What is causing this and how can I prevent it?

Answer: The formation of styrenes is a known side reaction that proceeds through a retro-Ritter reaction mechanism.[1]

  • Cause: This side reaction is evidence for the formation of a nitrilium salt intermediate.[1] If the substrate structure allows for the formation of a highly stable, conjugated system upon elimination, the retro-Ritter pathway can become a major competing reaction.[1]

  • Solution: To suppress this side reaction, you can shift the equilibrium away from the elimination product. One effective strategy is to use the corresponding nitrile (e.g., acetonitrile if an acetyl group is being eliminated) as the reaction solvent.[1] Alternatively, modern methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) proceed under milder conditions and can avoid the intermediates that lead to the retro-Ritter reaction.[1]

Question: My product is a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of unexpected regioisomers can occur, particularly when using strong dehydrating agents like P₂O₅.

  • Cause: This is often attributed to the cyclization occurring at an alternative position on the aromatic ring (ipso-attack) to form a spiro intermediate, which then rearranges.[3][5] The choice of dehydrating agent and the substitution pattern on the aromatic ring can influence the likelihood of this pathway.[3]

  • Solution:

    • Reagent Choice: Try a different dehydrating agent. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ gives the "normal" product, while using P₂O₅ results in a mixture.[3] Milder reagents like Tf₂O/2-chloropyridine may offer higher selectivity.[1][2]

    • Protecting Groups: Strategically placed blocking groups on the aromatic ring can prevent cyclization at undesired positions.

Question: The reaction has resulted in a complex, inseparable mixture of products. What went wrong?

Answer: A complex mixture suggests that multiple side reactions are occurring or that the product is degrading under the reaction conditions.

  • Cause:

    • Harsh Conditions: High temperatures and strongly acidic conditions can cause decomposition of the starting material or product, especially with sensitive functional groups.

    • Incorrect Solvent/Temperature Combination: Certain solvents may not be suitable for the required reaction temperature, leading to side reactions. For instance, a reaction in refluxing 1,2-dichloroethane was reported to yield a complex mixture, while refluxing toluene was successful.[6]

  • Solution:

    • Milder Conditions: Explore newer, milder protocols. The method developed by Movassaghi, using triflic anhydride (Tf₂O) and 2-chloropyridine, is performed at much lower temperatures (-20 °C to 0 °C) and can prevent degradation.[1][2]

    • Optimize Reaction Time: Prolonged reaction times can lead to by-product formation. Monitor the reaction by TLC or LC-MS to determine the optimal time for quenching.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common dehydrating agents used for the Bischler-Napieralski reaction?

The most common dehydrating agents (also called condensing agents) are Lewis acids such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), phosphorus pentachloride (PCl₅), and zinc chloride (ZnCl₂).[2][3] For unactivated systems, a mixture of P₂O₅ in POCl₃ is particularly effective.[3]

Q2: Are there milder alternatives to the classical conditions?

Yes, several modern methods allow the reaction to proceed under milder conditions. Notable examples include:

  • Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[2]

  • Oxalyl chloride to form an N-acyliminium intermediate.[1]

  • Triphenyl phosphite-bromine mediated cyclization.[1]

Q3: What is the general mechanism of the reaction?

Two primary mechanistic pathways are generally considered, and the prevailing mechanism can be influenced by the reaction conditions.[3]

  • Nitrilium Ion Pathway: The amide oxygen is activated by the Lewis acid and eliminated to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular electrophilic attack on the aromatic ring to cyclize.[2][3]

  • Imine-Ester Pathway: The Lewis acid activates the amide, which cyclizes onto the aromatic ring first. Subsequent elimination of the activated oxygen species forms the C=N double bond of the 3,4-dihydroisoquinoline product.[2][3]

Q4: What is the typical workup procedure for a Bischler-Napieralski reaction?

A typical aqueous workup involves carefully quenching the reaction mixture, often by pouring it onto ice.[2] The resulting acidic aqueous solution is then made basic with an appropriate base (e.g., NaOH, NH₄OH) to deprotonate the dihydroisoquinoline nitrogen.[2][3] The product is then extracted into an organic solvent (like DCM or EtOAc), washed, dried, and concentrated.[2][8] The crude product is then purified, typically by column chromatography or crystallization.

Q5: Can the 3,4-dihydroisoquinoline product be converted to a fully aromatic isoquinoline?

Yes, the resulting 3,4-dihydroisoquinoline can be easily dehydrogenated (aromatized) to the corresponding isoquinoline.[2] This is often accomplished by heating with a catalyst such as palladium on carbon (Pd/C), sulfur, or diphenyl disulfide.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various Bischler-Napieralski protocols.

Table 1: Classical High-Temperature Conditions

Substrate TypeDehydrating AgentSolventTemperatureTimeYieldReference
Acetylated AminePOCl₃TolueneRefluxOvernight32% (Domino Seq.)[6]
Acetylated AminePOCl₃N/AN/AN/A85%[10]
Amide SubstrateP₂O₅ / POCl₃TolueneRefluxN/AN/A[11]

Table 2: Modern Mild-Temperature Conditions

Substrate TypeActivating AgentBase/AdditiveSolventTemperatureTimeYieldReference
Amide (General)Tf₂O (1.25 eq)2-Chloropyridine (2.0 eq)DCM-20 °C to 0 °C50 minN/A[2]
N-AlkylamidesTf₂O2-ChloropyridineN/AMildN/AHigh[1]

Experimental Protocols

Protocol 1: Mild Synthesis using Triflic Anhydride (Movassaghi Method)

This protocol is adapted from a modern, mild procedure for the Bischler-Napieralski reaction.[2]

  • Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color (e.g., from yellow to dark red).

  • Workup (Reductive): This example includes an in-situ reduction of the dihydroisoquinoline. At 0 °C, add a solution of sodium borohydride (NaBH₄) (12 equiv) in methanol (MeOH). Allow the mixture to slowly warm to room temperature over 1 hour.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Classical Synthesis using Phosphoryl Chloride

This protocol describes a more traditional approach using POCl₃.

  • Reaction Setup: To a solution of the β-arylethylamide in a high-boiling solvent like anhydrous toluene or xylene, add phosphoryl chloride (POCl₃) (typically 2-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and substrate reactivity) and monitor the reaction progress using TLC. The reaction may take several hours.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring.

  • Basification: Make the aqueous solution strongly basic by adding a concentrated aqueous base, such as 40% NaOH or concentrated NH₄OH, while cooling in an ice bath. Ensure the pH is >10.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by chromatography or crystallization.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the Bischler-Napieralski synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Anhydrous Reagents reagents Dissolve Amide Substrate in Anhydrous Solvent start->reagents cool Cool to Target Temp (e.g., 0°C or -20°C) reagents->cool Inert Atm. add_reagent Add Dehydrating Agent (e.g., POCl₃, Tf₂O) cool->add_reagent react Stir at Temp Monitor by TLC/LCMS add_reagent->react quench Quench Reaction (e.g., add to ice) react->quench Reaction Complete basify Basify with NaOH or NH₄OH quench->basify extract Extract with Organic Solvent basify->extract purify Dry, Concentrate & Purify extract->purify product Final Product: 3,4-Dihydroisoquinoline purify->product

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Caption: Troubleshooting logic for common Bischler-Napieralski issues.

Caption: Simplified overview of the two primary mechanistic pathways.

References

How to prevent degradation of 4-(4-Ethoxybenzoyl)isoquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(4-Ethoxybenzoyl)isoquinoline in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily attributed to three main factors: hydrolysis, oxidation, and photodegradation. The molecule's structure contains functional groups susceptible to these degradation pathways, including an ether linkage, the isoquinoline nitrogen, and an aromatic ketone.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution can significantly impact the stability of this compound. Isoquinoline itself is a weak base and can be protonated under acidic conditions, which can influence its reactivity.[1][2] Both acidic and basic conditions can catalyze the hydrolysis of the ethoxy group. It is crucial to maintain the pH within a stable range, typically near neutral, to minimize degradation.[3][4]

Q3: Is this compound sensitive to light?

A3: Yes, aromatic ketones are known to be susceptible to photodegradation. Exposure to light, particularly UV light, can lead to the formation of reactive species and subsequent degradation of the compound. Therefore, it is essential to protect solutions of this compound from light.

Q4: What are the visible signs of degradation in my this compound solution?

A4: Degradation may not always be visible. However, signs can include a change in color, such as the appearance of a yellowish tint, or the formation of precipitates.[5] For accurate assessment, chromatographic analysis is recommended to detect and quantify any degradation products.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions should be stored in a cool, dark place. Using amber-colored vials or wrapping containers in aluminum foil can protect against photodegradation. For long-term storage, it is advisable to store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Hydrolysis 1. Verify the pH of your solvent and any buffer components. 2. Analyze for the presence of 4-(4-Hydroxybenzoyl)isoquinoline as a potential degradation product.1. Use a buffered solution to maintain a stable pH, preferably between 6.0 and 8.0.[3][4] 2. Prepare solutions fresh before use whenever possible. 3. Store solutions in a desiccated environment to minimize exposure to moisture.[6]
Oxidation 1. Check if the solvent was degassed. 2. Analyze for potential oxidized byproducts of the isoquinoline ring.1. Use deoxygenated solvents by sparging with nitrogen or argon before preparing the solution. 2. Store the solution under an inert atmosphere. 3. Consider the addition of antioxidants, such as BHT or ascorbic acid, if compatible with your experimental setup.
Photodegradation 1. Review the experimental setup for any exposure to ambient or direct light.1. Work under low-light conditions or use amber-colored labware. 2. Protect solutions from light during storage and handling by wrapping containers in aluminum foil.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental results using the same stock solution.

  • Drifting analytical signals over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Solvent-Induced Degradation 1. Evaluate the compatibility of the solvent with the compound. Some organic solvents can contain impurities (e.g., peroxides in ethers) that can initiate degradation. 2. Test the stability of the compound in different solvents to identify a more suitable one.1. Use high-purity, HPLC-grade solvents. 2. Avoid solvents known to contain reactive impurities. For example, test ethers for peroxides before use.
Temperature Fluctuations 1. Monitor the temperature of the storage and experimental environment.1. Store stock solutions at a consistent, low temperature. 2. During experiments, use a temperature-controlled autosampler or water bath to maintain a stable temperature.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To evaluate the stability of this compound under various conditions (pH, temperature, light) over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • Amber and clear glass vials

  • HPLC system with a UV detector

  • Temperature-controlled incubator and refrigerator

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration of 100 µg/mL in both amber and clear vials. Prepare a control solution using the pure solvent.

  • Storage Conditions:

    • Temperature: Store sets of vials at different temperatures: 4 °C (refrigerated), 25 °C (ambient), and 40 °C (accelerated).

    • Light Exposure: Place one set of clear vials in a photostability chamber according to ICH guidelines, and wrap another set in aluminum foil as a dark control.

  • Time Points: Analyze the solutions at initial time (t=0) and at specified intervals (e.g., 24, 48, 72 hours, and 1 week).

  • HPLC Analysis: At each time point, inject an aliquot of each solution into the HPLC system. Use a suitable C18 column and a mobile phase that provides good separation of the parent compound from potential degradants.[7][8][9] Monitor the peak area of this compound.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
Gradient Program Start with a higher percentage of A, and gradually increase the percentage of B to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

cluster_degradation Hypothesized Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Product_H 4-(4-Hydroxybenzoyl)isoquinoline + Ethanol Hydrolysis->Product_H Product_O N-oxide and other oxidized products Oxidation->Product_O Product_P Photolytic cleavage products Photodegradation->Product_P

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution of Compound B Prepare Test Solutions (Different pH, Solvents) A->B C Expose to Stress Conditions (Temp, Light) B->C D Sample at Time Intervals B->D Control C->D Stress E HPLC/LC-MS Analysis D->E F Quantify Degradation & Analyze Data E->F

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 4-(4-Ethoxybenzoyl)isoquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(4-Ethoxybenzoyl)isoquinoline.

Troubleshooting Guides

Column Chromatography Issues

Flash column chromatography is a standard method for purifying this compound. However, various issues can arise, leading to poor separation and low purity.

Problem: Poor Separation of the Target Compound from Impurities

Potential CauseRecommended Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical for achieving good separation. For 4-aroyl-quinolines, which are structurally similar to the target compound, solvent systems such as hexane/ethyl acetate or petroleum ether/ethyl acetate have been used successfully.[1] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between your target compound and impurities.
Co-elution with a Structurally Similar Impurity If an impurity has a very similar polarity to this compound, separation on silica gel can be challenging. Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography. For isoquinoline alkaloids, reverse-phase C18 columns with mobile phases containing acetonitrile and ammonium acetate buffer have been shown to be effective.[2]
Column Overloading Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Irregular Column Packing Cracks or channels in the silica gel bed will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly. A "wet" or "slurry" packing method is often preferred to minimize these issues.

Problem: Tailing of the Target Compound on the Column

Potential CauseRecommended Solution
Interaction with Acidic Silica Gel The basic nitrogen atom of the isoquinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. This will neutralize the acidic sites on the silica. For the separation of isoquinoline alkaloids, triethylamine has been used as a mobile phase additive to reduce peak tailing.[3]
Compound Degradation on the Column This compound may be sensitive to the acidic nature of silica gel, potentially leading to degradation. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.

Experimental Protocol: Flash Column Chromatography of a 4-Aroyl-quinoline Analog

The following protocol, adapted from the synthesis of 4-aroyl-6,7,8-trimethoxyquinolines, can be used as a starting point for the purification of this compound[4]:

  • Prepare the Column: A glass column is packed with silica gel (200-300 mesh) as a slurry in the initial, low-polarity eluent (e.g., hexane/ethyl acetate 9:1).

  • Load the Sample: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization Challenges

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Finding the right solvent or solvent system is key to a successful recrystallization.

Problem: Compound "Oils Out" Instead of Crystallizing

Potential CauseRecommended Solution
Solution is Too Supersaturated This can happen if the solution is cooled too quickly or if too much of the "poor" solvent is added in a mixed-solvent recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. When using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until the first sign of persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve it before cooling.
Melting Point of the Compound is Lower than the Boiling Point of the Solvent If the compound's melting point is below the solvent's boiling point, it will melt and come out of solution as an oil. Choose a solvent with a lower boiling point.
Presence of Impurities Impurities can sometimes inhibit crystal formation. If the crude material is very impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem: No Crystals Form Upon Cooling

Potential CauseRecommended Solution
Solution is Not Saturated Too much solvent may have been used. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature. To induce crystallization, you can: - Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. - Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[5]

Finding a Suitable Recrystallization Solvent

The ideal solvent for recrystallization will dissolve the compound well when hot but poorly when cold. For aromatic ketones like this compound, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or acetone/water.[6][7]

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

The synthesis of this compound likely involves a Friedel-Crafts acylation or a related reaction. Potential impurities could include:

  • Unreacted starting materials: Isoquinoline and 4-ethoxybenzoyl chloride (or the corresponding carboxylic acid).

  • Byproducts of the acylation reaction: Di-acylated products, where a second ethoxybenzoyl group has been added to the isoquinoline ring, are a possibility, although the first acyl group is deactivating, making a second substitution less likely.

  • Products of side reactions: Depending on the specific synthetic route, other isoquinoline derivatives or polymers could be formed.

  • Residual catalyst: If a Lewis acid catalyst such as aluminum chloride is used, residual aluminum salts may be present in the crude product.

Q2: How can I remove colored impurities from my product?

If your purified this compound has a persistent color, it may be due to highly polar, colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q3: Is this compound stable to acidic or basic conditions during purification?

  • Acidic conditions: The ethoxy group is an ether linkage, which is generally stable to mild acidic conditions. However, strong acids, especially at elevated temperatures, can potentially cleave the ether to form a phenol.[8][9][10] The isoquinoline nitrogen is basic and will be protonated in the presence of acid, which may affect its solubility and chromatographic behavior.

  • Basic conditions: The benzoyl group contains a ketone, which is generally stable to basic conditions. The ethoxy group is also stable to base. However, very strong basic conditions should be avoided if other base-sensitive functional groups are present in the molecule.

Q4: My purified product has a low melting point and appears as a wax or oil. What should I do?

A low or broad melting point, or the product appearing as an oil or wax, is often an indication of impurities. Re-purification by column chromatography using a very shallow gradient or by recrystallization from a different solvent system may be necessary. It is also important to ensure that all solvent has been thoroughly removed from the final product, as residual solvent can depress the melting point.

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product If Sufficiently Pure Recrystallization->Pure_Product Final Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystallization Recrystallization Impure_Product Impure Product Poor_Separation Poor Separation Impure_Product->Poor_Separation Tailing Tailing Impure_Product->Tailing Oiling_Out Oiling Out Impure_Product->Oiling_Out No_Crystals No Crystals Impure_Product->No_Crystals Optimize_Eluent Optimize Eluent Poor_Separation->Optimize_Eluent Solution Add_Base Add Base to Eluent Tailing->Add_Base Solution Slow_Cooling Slow Cooling Oiling_Out->Slow_Cooling Solution Induce_Crystallization Induce Crystallization No_Crystals->Induce_Crystallization Solution

Caption: Troubleshooting logic for common purification challenges.

References

Minimizing off-target effects of 4-(4-Ethoxybenzoyl)isoquinoline in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(4-Ethoxybenzoyl)isoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of this compound and similar small molecule compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of off-target effects with this compound?

A1: Off-target effects arise when a compound interacts with proteins other than its intended target. For this compound, a member of the isoquinoline class of compounds, potential causes include:

  • Structural Similarity: The compound may bind to unintended targets that have a similar binding pocket to the intended target.

  • High Concentrations: Using concentrations that are too high can lead to non-specific binding and engagement of low-affinity off-targets.

  • Metabolites: The compound may be metabolized by cells into active metabolites with different target profiles.

  • Compound Impurities: Impurities from the synthesis process may have their own biological activity.

Q2: How can I determine the optimal concentration of this compound for my cell-based assay to minimize off-target effects?

A2: The optimal concentration should be high enough to engage the intended target but low enough to avoid significant off-target effects. A dose-response experiment is crucial. We recommend the following workflow:

A 1. Determine Target IC50/EC50 B 2. Assess Cytotoxicity (e.g., MTT, LDH assay) A->B C 3. Perform On-Target Validation Assay (e.g., Western blot for downstream signaling) B->C D 4. Select Lowest Effective Concentration C->D

Fig. 1: Workflow for determining optimal concentration.

Start with a broad range of concentrations and narrow down to a working range where you see a clear on-target effect without significant cytotoxicity.

Q3: What are some essential control experiments to include when using this compound?

A3: Proper controls are critical to interpreting your data correctly. Key controls include:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound.

  • Negative Control Compound: A structurally similar but inactive analog of this compound, if available.

  • Positive Control Compound: A known activator or inhibitor of the target pathway.

  • Cell-Free (Biochemical) Assay: To confirm direct interaction with the intended target without cellular complexity.

  • Rescue Experiment: If the compound's effect is target-specific, overexpressing the target or a downstream effector might rescue the phenotype.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations required for on-target activity.

Possible Cause Recommended Solution
Broad-spectrum off-target effects Perform a kinome scan or proteome-wide binding assay to identify off-targets. Consider chemical modification of the compound to improve selectivity.
Induction of apoptosis/necrosis Co-treat with inhibitors of apoptosis (e.g., Z-VAD-FMK) to see if cytotoxicity is reduced. Perform assays to measure caspase activation or membrane integrity.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line (typically <0.1%).

Problem 2: Inconsistent results or lack of reproducibility.

Possible Cause Recommended Solution
Compound instability Check the stability of this compound in your culture medium at 37°C over the time course of your experiment.
Cell line variability Ensure you are using a consistent cell passage number and that the cells are healthy. Periodically perform cell line authentication.
Experimental technique Standardize all experimental parameters, including cell seeding density, treatment times, and assay procedures.

Problem 3: Discrepancy between biochemical and cell-based assay results.

Possible Cause Recommended Solution
Poor cell permeability Use a cell permeability assay (e.g., PAMPA) to determine if the compound is reaching its intracellular target.
Efflux by transporters Test for inhibition of the compound's activity by known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
Rapid metabolism Analyze compound concentration in the cell lysate and supernatant over time using LC-MS/MS to assess metabolic stability.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Plot the percentage of viable cells against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Target Engagement Assay (Western Blot)

  • Cell Treatment: Treat cells with various concentrations of this compound for a short duration (e.g., 1-4 hours) to assess direct target engagement.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of the intended target and a primary antibody for the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of the compound on the phosphorylation of the target's substrate.

Data Presentation

Table 1: Selectivity Profile of this compound

Target IC50 (nM) Assay Type
Target Kinase A (On-Target) 50Biochemical
Kinase B1,500Biochemical
Kinase C> 10,000Biochemical
Receptor Y> 10,000Cell-based

Table 2: Cytotoxicity in Various Cell Lines

Cell Line CC50 (µM) after 48h
HEK293> 50
HeLa25
Jurkat10

Signaling Pathway and Workflow Diagrams

cluster_0 Hypothetical On-Target Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Substrate Substrate Kinase A->Substrate Phosphorylates Cellular Response Cellular Response Substrate->Cellular Response Leads to This compound This compound This compound->Kinase A Inhibits

Fig. 2: Hypothetical on-target signaling pathway.

cluster_1 Off-Target Identification Workflow A Observe Unexpected Phenotype B Perform Kinome/Proteome Profiling A->B C Identify Potential Off-Targets B->C D Validate Off-Targets (e.g., siRNA, CRISPR) C->D E Structure-Activity Relationship (SAR) Studies C->E F Synthesize More Selective Analogs E->F

Fig. 3: Workflow for identifying and mitigating off-target effects.

Technical Support Center: Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(4-Ethoxybenzoyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, likely via a Friedel-Crafts acylation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactivation of Lewis Acid Catalyst: The nitrogen atom in the isoquinoline ring is basic and can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it.[1] 2. Insufficiently Activated Acylating Agent: The 4-ethoxybenzoyl chloride may not be forming the acylium ion efficiently. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached.1. Use of Excess Lewis Acid: Employ a stoichiometric excess of the Lewis acid catalyst to compensate for coordination with the isoquinoline nitrogen. 2. Pre-complexation: Consider pre-complexing the isoquinoline with a weaker Lewis acid or protecting the nitrogen atom prior to the introduction of the primary Lewis acid and acylating agent. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction at Other Positions: Acylation may occur at other positions on the isoquinoline ring, such as C5 or C8, in addition to the desired C4 position. 2. Side Reactions: The acylating agent may react with itself or the solvent.1. Optimize Solvent: Use a non-coordinating solvent to minimize side reactions. Dichloromethane or nitrobenzene are common choices for Friedel-Crafts reactions. 2. Control Temperature: Lowering the reaction temperature may improve regioselectivity. 3. Choice of Lewis Acid: Different Lewis acids can influence the regiochemical outcome. Consider screening alternative Lewis acids like SnCl₄ or TiCl₄.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the product. 2. Work-up Procedure: The work-up procedure may be too harsh, causing the product to decompose.1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition. 2. Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a dilute acid solution to control the exotherm.
Difficulty in Product Isolation/Purification 1. Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification. 2. Product Solubility: The product may have challenging solubility properties.1. Aqueous Work-up: A thorough aqueous work-up is crucial to remove the Lewis acid and any water-soluble byproducts. 2. Chromatography: Column chromatography is often necessary to purify the final product. A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is a good starting point. 3. Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for preparing this compound?

A1: The most probable method is a Friedel-Crafts acylation of isoquinoline with 4-ethoxybenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 4-ethoxybenzoyl group onto the isoquinoline ring.

Q2: Why is the C4 position of isoquinoline a target for acylation?

A2: While electrophilic substitution on isoquinoline can occur at various positions, the C4 position is a potential site for functionalization. The precise regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Q3: What are the key safety precautions to take during this synthesis?

A3: Friedel-Crafts acylation reactions should be conducted in a well-ventilated fume hood. Lewis acids like aluminum chloride are corrosive and react violently with water, so they must be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Q5: Are there alternative, greener methods for the acylation of isoquinolines?

A5: Research is ongoing into more environmentally friendly acylation methods. Some approaches explore the use of solid acid catalysts or transition-metal-free conditions to avoid the use of stoichiometric amounts of corrosive Lewis acids.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is a general guideline and may require optimization.

Materials:

  • Isoquinoline

  • 4-Ethoxybenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add isoquinoline (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise.

  • Acylation: After the addition of isoquinoline, add 4-ethoxybenzoyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Reaction Setup (AlCl₃ in DCM) reactants 2. Add Isoquinoline setup->reactants acylation 3. Add 4-Ethoxybenzoyl Chloride reactants->acylation stir 4. Stir at RT acylation->stir quench 5. Quench with Ice/HCl stir->quench extract 6. Extraction with DCM quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography analysis 10. Characterization (NMR, MS, IR) chromatography->analysis

A schematic overview of the synthesis, work-up, and purification steps.

Plausible Signaling Pathway: Friedel-Crafts Acylation Mechanism

friedel_crafts_mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_chloride 4-Ethoxybenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex + isoquinoline Isoquinoline isoquinoline->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation - H⁺ product This compound deprotonation->product

The mechanism of Friedel-Crafts acylation on isoquinoline.

References

Identifying and removing impurities from 4-(4-Ethoxybenzoyl)isoquinoline preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 4-(4-Ethoxybenzoyl)isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isoquinoline with 4-ethoxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3] The reaction involves the electrophilic substitution of a hydrogen atom on the isoquinoline ring with the 4-ethoxybenzoyl group.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product.[4] Key potential impurities include:

  • Unreacted Starting Materials: Isoquinoline and 4-ethoxybenzoyl chloride.

  • Side-Products from Synthesis:

    • Isomers: While the C4 position is generally favored, small amounts of other positional isomers of acylated isoquinoline may form.

    • Di-acylated products: Reaction of a second acyl group at another position on the isoquinoline ring.

    • Hydrolysis Products: 4-Ethoxybenzoic acid can be formed from the hydrolysis of 4-ethoxybenzoyl chloride.[5][6]

  • Degradation Products: The ethoxy group can potentially be hydrolyzed to a hydroxyl group under acidic or basic conditions, yielding 4-(4-hydroxybenzoyl)isoquinoline.[7][8]

Q3: Which analytical techniques are recommended for identifying the target compound and its impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantitative analysis.[9]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.

  • Mass Spectrometry (MS): Provides molecular weight information for the identification of the product and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities by comparing the spectra with known standards or predicted chemical shifts.[10][11][12]

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups present in the molecule, such as the carbonyl (C=O) and ether (C-O-C) groups.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is monitored by TLC or HPLC to confirm the consumption of starting materials.- Increase the reaction time or temperature, but monitor for the formation of degradation products.- Use a higher molar equivalent of the Lewis acid catalyst (e.g., AlCl₃), as it can form a complex with the product ketone.[1]
Moisture in the Reaction - Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Poor Quality of Reagents - Use freshly distilled isoquinoline and high-purity 4-ethoxybenzoyl chloride.- If synthesizing 4-ethoxybenzoyl chloride, ensure it is free from 4-ethoxybenzoic acid.[5]
Sub-optimal Reaction Temperature - The reaction temperature can influence the regioselectivity and yield. If isomer formation is high, consider running the reaction at a lower temperature.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis
Potential Impurity Identification Method Removal Strategy
Unreacted Isoquinoline - Compare the retention time/Rf value with an authentic sample of isoquinoline.- Characteristic aromatic signals in ¹H NMR.[12]- Column chromatography.- Recrystallization.
Unreacted 4-Ethoxybenzoyl Chloride / 4-Ethoxybenzoic Acid - The acid can be detected by its characteristic broad -OH peak in IR and ¹H NMR.- The acyl chloride is highly reactive and likely to hydrolyze to the acid during workup.- Aqueous workup with a mild base (e.g., sodium bicarbonate solution) will extract the acidic impurity.- Column chromatography.
Positional Isomers - May have similar retention times to the desired product.- Detailed 2D NMR analysis (COSY, HMBC) can help in structural elucidation.- Careful column chromatography with an optimized solvent system.- Preparative HPLC may be necessary for complete separation.
Hydrolyzed Product (4-(4-hydroxybenzoyl)isoquinoline) - Will have a different retention time in HPLC.- Presence of a phenolic -OH signal in ¹H NMR.- Column chromatography.- Recrystallization.

Experimental Protocols

Protocol 1: Recrystallization for Purification
  • Solvent Selection: Based on the principle of "like dissolves like," a polar aprotic solvent or a mixture of solvents is a good starting point.[4] A solvent system of ethanol/water, isopropanol/hexane, or ethyl acetate/hexane can be effective.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. c. Allow the solution to cool slowly to room temperature to form crystals. d. For maximum yield, cool the flask in an ice bath. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification isoquinoline Isoquinoline reaction Friedel-Crafts Acylation isoquinoline->reaction acyl_chloride 4-Ethoxybenzoyl Chloride acyl_chloride->reaction lewis_acid AlCl3 lewis_acid->reaction quench Quench Reaction (e.g., with ice-water) reaction->quench extraction Solvent Extraction (e.g., with CH2Cl2) quench->extraction wash Aqueous Wash (e.g., NaHCO3 soln.) extraction->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Impure Product Detected (by TLC/HPLC) check_sm Unreacted Starting Materials? start->check_sm check_isomers Isomeric Impurities? check_sm->check_isomers No remove_sm Optimize reaction conditions (time, temp, equivalents). Purify by chromatography. check_sm->remove_sm Yes check_hydrolysis Hydrolysis Products? check_isomers->check_hydrolysis No remove_isomers Optimize reaction temperature. Use preparative HPLC for separation. check_isomers->remove_isomers Yes remove_hydrolysis Ensure anhydrous conditions. Purify by chromatography or acid-base extraction. check_hydrolysis->remove_hydrolysis Yes pure_product Pure Product check_hydrolysis->pure_product No remove_sm->pure_product remove_isomers->pure_product remove_hydrolysis->pure_product

Caption: Troubleshooting flowchart for impurity identification and removal.

References

Refinement of LC-MS parameters for 4-(4-Ethoxybenzoyl)isoquinoline detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 4-(4-Ethoxybenzoyl)isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS parameters for this compound analysis?

A1: For initial analysis, a reversed-phase liquid chromatography setup coupled with a positive mode electrospray ionization (ESI) mass spectrometer is recommended. Since this compound is a basic compound, acidic mobile phases are often used to promote protonation and enhance ionization.[1] The following tables provide suggested starting parameters that should be optimized for your specific instrument and application.

Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?

A2: Electrospray ionization (ESI) is generally preferred for moderately to strongly polar analytes like isoquinoline derivatives.[2] Given the presence of a nitrogen atom in the isoquinoline ring, which can be readily protonated, ESI in positive ion mode is expected to provide good sensitivity. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar analytes or if ESI yields poor results.[2] It is always advisable to screen both ionization sources to determine the most favorable response.[3]

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

Q4: How can I improve the peak shape for my analyte?

A4: Poor peak shape, such as tailing, is often observed for basic compounds on standard C18 columns. This can be due to secondary interactions with residual silanol groups.[1] To improve peak shape, consider the following:

  • Mobile Phase pH: Use an acidic mobile phase (e.g., with 0.1% formic acid) to ensure the analyte is consistently in its protonated form.[1][7]

  • Column Choice: Employ a modern, end-capped C18 column or consider alternative stationary phases like a strong cation exchange (SCX) column, which can provide excellent peak shapes for basic compounds.[8][9]

  • Injection Solvent: Ensure your injection solvent is not significantly stronger than the mobile phase to prevent peak distortion.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Possible Cause: Suboptimal ionization parameters.

  • Troubleshooting Steps:

    • Confirm the mass spectrometer is tuned and calibrated.

    • Verify the analyte is stable in the prepared solution.

    • Systematically optimize ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates. A study on similar isoquinoline alkaloids found optimal parameters to be around 3000 V for capillary voltage, 350°C for gas temperature, and 12 L/min for gas flow.[7][11]

    • Ensure the mobile phase pH is appropriate for promoting ionization (typically acidic for positive ESI mode).[3]

    • Check for ion suppression by co-eluting matrix components. This can be investigated by post-column infusion of the analyte standard.[12]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)

  • Possible Cause: Secondary interactions on the column, column contamination, or inappropriate solvent conditions.

  • Troubleshooting Steps:

    • Check for Contamination: Flush the column with a strong solvent wash. If the problem persists, a partially plugged column frit may be the issue.[10]

    • Optimize Mobile Phase: Ensure the mobile phase contains an acidic additive like formic or acetic acid (0.1% v/v is a good starting point).[7]

    • Evaluate Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[10]

    • Consider a Different Column: If tailing persists, the column may have active silanol sites. Switching to a column designed for basic compounds or a newer generation silica-based column may be necessary.[9]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Issues with the LC system, column equilibration, or mobile phase preparation.

  • Troubleshooting Steps:

    • System Check: Ensure there are no leaks in the LC system and that the pump is delivering a stable flow rate.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. A common recommendation is to flush with 10-20 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily, as pH can drift and microbial growth can occur in buffered solutions.[10] Degas the solvents properly to avoid bubble formation.

Data Presentation: Recommended Starting Parameters

The following tables summarize recommended starting parameters for LC-MS analysis, derived from methods used for similar isoquinoline alkaloids.[7][11] These should be used as a starting point for method development.

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.2 - 0.6 mL/min[7][13]
Injection Volume 5 - 10 µL[7]
Column Temperature 30 - 40 °C
Gradient Start at 5-10% B, ramp to 95% B over 10-15 min, hold, then re-equilibrate.

Table 2: Suggested Mass Spectrometry (MS) Parameters (Positive ESI Mode)

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3000 - 4000 V[7][13]
Drying Gas Temperature 300 - 350 °C[7][11]
Drying Gas Flow 10 - 12 L/min[7][11]
Nebulizer Pressure 35 - 60 psig[2][11]
Fragmentor Voltage 75 - 175 V (instrument dependent)[7]
Skimmer Voltage ~65 V (instrument dependent)[7][11]
Collision Energy (for MS/MS) 10 - 40 V (for initial screening)[7]

Experimental Protocols

Protocol 1: General LC-MS Analysis Workflow

This protocol outlines the standard procedure from sample preparation to data acquisition.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards and quality control (QC) samples.

  • Sample Preparation: Depending on the matrix (e.g., plasma, tissue homogenate), perform a sample clean-up procedure such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[1]

  • System Setup:

    • Install the appropriate LC column (e.g., C18).

    • Prepare fresh mobile phases as described in Table 1.

    • Purge the LC pumps and allow the system to equilibrate at the initial mobile phase composition until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blanks, calibration standards, QC samples, and unknown samples.

  • Data Acquisition: Run the sequence using the optimized LC and MS parameters. Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EIC) for the protonated molecule [M+H]+.

  • Data Analysis: Integrate the peak areas for the analyte, generate a calibration curve, and quantify the amount in the unknown samples.

Protocol 2: Systematic ESI Parameter Optimization

This protocol uses a one-factor-at-a-time (OFAT) approach to optimize key ESI parameters.

  • Initial Setup: Infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a flow rate similar to the LC method (e.g., 0.4 mL/min).

  • Capillary Voltage: While monitoring the signal intensity of the [M+H]+ ion, vary the capillary voltage (e.g., from 2500 V to 4500 V in 500 V increments). Select the voltage that provides the highest and most stable signal.

  • Drying Gas Temperature: Set the capillary voltage to its optimal value. Vary the drying gas temperature (e.g., from 250 °C to 400 °C in 25 °C increments) and select the optimal setting.

  • Drying Gas Flow: With the optimal capillary voltage and temperature, adjust the drying gas flow rate (e.g., from 8 L/min to 14 L/min in 1 L/min increments) to find the value that maximizes signal intensity.

  • Nebulizer Pressure: Finally, optimize the nebulizer pressure (e.g., from 30 psig to 60 psig in 5 psig increments) for the best signal stability and intensity.

  • Final Verification: Confirm the optimized parameters by performing an LC-MS injection of the standard.

Visualizations

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample/Standard Preparation Cleanup Sample Cleanup (SPE, LLE, etc.) Sample->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC ESI ESI Source (Ionization) LC->ESI MS Mass Analyzer (Detection) ESI->MS Acquisition Data Acquisition (TIC/EIC) MS->Acquisition Quant Quantification & Reporting Acquisition->Quant

Caption: General experimental workflow for LC-MS analysis.

Troubleshooting_Flowchart Start Problem: Low Signal Intensity CheckTune Is MS tuned & calibrated? Start->CheckTune TuneMS Action: Perform Tuning & Calibration CheckTune->TuneMS No CheckSource Are ESI parameters optimized? CheckTune->CheckSource Yes TuneMS->CheckSource OptimizeSource Action: Optimize Capillary Voltage, Gas Flows & Temps CheckSource->OptimizeSource No CheckMobilePhase Is mobile phase pH acidic (e.g., 0.1% Formic Acid)? CheckSource->CheckMobilePhase Yes OptimizeSource->CheckMobilePhase AdjustpH Action: Add Acidic Modifier CheckMobilePhase->AdjustpH No CheckSuppression Investigate Ion Suppression (Post-column infusion) CheckMobilePhase->CheckSuppression Yes AdjustpH->CheckSuppression

References

Addressing batch-to-batch variability of synthesized 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized 4-(4-Ethoxybenzoyl)isoquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Friedel-Crafts acylation approach.

Issue 1: Low to No Product Yield

Potential Cause Recommended Action
Incomplete Reaction - Verify Reagent Quality: Ensure the freshness and purity of 4-ethoxybenzoyl chloride and the Lewis acid catalyst (e.g., AlCl₃). Moisture can deactivate the catalyst. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature. - Check Stoichiometry: An insufficient amount of the acylating agent or catalyst can lead to an incomplete reaction. Re-evaluate the molar ratios of your reactants.
Catalyst Deactivation - Strict Anhydrous Conditions: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Solvent Purity: Use anhydrous solvents to prevent catalyst quenching.
Incorrect Work-up Procedure - Proper Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complex. - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions if necessary.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Recommended Action
Side Reactions - Control Reaction Temperature: Friedel-Crafts acylations can be exothermic. Maintaining a controlled temperature can minimize the formation of byproducts. - Order of Addition: Adding the isoquinoline solution slowly to the pre-formed acylium ion complex (4-ethoxybenzoyl chloride and Lewis acid) can sometimes reduce side reactions.
Unreacted Starting Materials - Optimize Reaction Conditions: Refer to the "Incomplete Reaction" section above. - Purification: Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from unreacted starting materials.
Polysubstitution - Molar Ratio Control: While acylation typically deactivates the ring to further substitution, using a large excess of the acylating agent could potentially lead to minor polysubstituted products. Use a molar ratio of acylating agent to isoquinoline close to 1:1.

Issue 3: Inconsistent Analytical Data Between Batches (NMR, MS)

Potential Cause Recommended Action
Residual Solvents - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from purification, which can appear in the ¹H NMR spectrum.
Polymorphism - Consistent Crystallization/Precipitation: Variations in the crystallization or precipitation method can lead to different crystalline forms (polymorphs), which may have slightly different physical properties and, in some cases, subtle differences in solid-state NMR. Standardize the final purification step.
Presence of Low-Level Impurities - High-Resolution Analysis: Utilize high-resolution mass spectrometry (HRMS) and high-field NMR to identify and quantify minor impurities that may not be apparent at lower resolutions. - Re-purification: If critical, re-purify the material using techniques like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for acylation to occur on the isoquinoline ring?

A1: Electrophilic aromatic substitution on isoquinoline, such as Friedel-Crafts acylation, typically occurs at the C5 and C8 positions due to the electron-withdrawing nature of the nitrogen atom deactivating the pyridine ring. However, under certain conditions and with specific catalysts, substitution at C4 can be achieved.

Q2: Why is my reaction turning dark or forming a tar-like substance?

A2: This is often an indication of side reactions or polymerization, which can be caused by an overly reactive catalyst, high temperatures, or the presence of impurities.[1] Using a milder Lewis acid, maintaining a lower reaction temperature, and ensuring the purity of your starting materials can help mitigate this issue.

Q3: Can I use a different Lewis acid other than aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. The reactivity and selectivity can vary, so optimization of the reaction conditions for the chosen catalyst is necessary.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, Mass Spectrometry (MS) will confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) is excellent for determining purity.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.3 (s, 1H), 8.5-7.5 (m, 6H), 7.0 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0, 163.0, 152.0, 143.0, 136.0, 132.0, 130.0, 129.0, 128.0, 127.0, 125.0, 114.0, 64.0, 15.0
Mass Spec (ESI+) m/z = 278.1 [M+H]⁺
Note: The NMR chemical shifts are estimated based on structurally similar compounds and may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Materials:

  • Isoquinoline

  • 4-Ethoxybenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the suspension while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

  • Slowly add a solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Quality Control and Characterization

  • Purity Assessment by HPLC:

    • Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Purity is determined by the peak area percentage of the main product peak.

  • Structural Confirmation by NMR:

    • Dissolve approximately 5-10 mg of the product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the presence of characteristic peaks corresponding to the isoquinoline and 4-ethoxybenzoyl moieties.

  • Molecular Weight Verification by MS:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.

    • Verify the presence of the [M+H]⁺ ion corresponding to the expected molecular weight.

Visualizations

Synthesis_Pathway Isoquinoline Isoquinoline Product 4-(4-Ethoxybenzoyl) isoquinoline Isoquinoline->Product + Acylium Ion Complex (Friedel-Crafts Acylation) Acyl_Chloride 4-Ethoxybenzoyl chloride Acylium_Ion Acylium Ion Complex Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Acylium_Ion->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Purification Optimize Purification (Column Chromatography) Side_Products->Purification No Adjust_Temp_Addition Adjust Temperature & Order of Addition Side_Products->Adjust_Temp_Addition Yes Success Successful Synthesis Optimize_Time_Temp->Success Purification->Success Adjust_Temp_Addition->Success

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Relationships Variability Batch-to-Batch Variability Yield Yield Variability->Yield Purity Purity Variability->Purity Reagent_Quality Reagent Quality Reagent_Quality->Yield Reagent_Quality->Purity Reaction_Temp Reaction Temperature Reaction_Temp->Yield Reaction_Temp->Purity Moisture Moisture Content Moisture->Yield Moisture->Purity

Caption: Key parameters influencing batch-to-batch variability.

References

Technical Support Center: Characterization of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of substituted isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the synthesis and characterization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a mono-substituted isoquinoline, but I am unsure about the position of the substituent. How can I definitively determine the regiochemistry?

A1: Determining the regiochemistry of a substituted isoquinoline is a common challenge. A combination of Nuclear Magnetic Resonance (NMR) techniques is the most powerful approach.

  • 1D ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons can provide initial clues. For example, a substituent at C5 will significantly affect the proton at C4 and C6, altering their chemical shifts and coupling constants compared to the unsubstituted isoquinoline. However, signal overlap can make interpretation difficult.

  • 2D NMR (COSY and NOESY):

    • COSY (Correlation Spectroscopy) helps identify which protons are coupled to each other. By mapping the J-coupling network, you can trace the connectivity of the protons around the isoquinoline core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for differentiating between isomers that may have similar coupling patterns. NOESY identifies protons that are close in space. For instance, a substituent at C8 will show a NOE correlation between the substituent's protons and the proton at C1, whereas a substituent at C5 would not.

Q2: My mass spectrometry data for a substituted isoquinoline shows an unusual fragmentation pattern with non-integer mass losses. What could be the cause?

A2: Substituted isoquinolines, particularly those with certain functional groups, can exhibit atypical fragmentation patterns in mass spectrometry. One documented phenomenon is the gas-phase reaction with residual water molecules in the mass spectrometer. This can lead to unexpected additions of water (+18 u) to fragment ions, followed by other neutral losses, resulting in nominal mass losses that are not integers.[1][2] For example, a nominal loss of 11 u might be the result of a 29 u loss (e.g., methyleneamine) followed by an 18 u gain (water).[1] Careful analysis of high-resolution mass spectrometry (HRMS) data and comparison with isotopic labeling studies can help elucidate these complex fragmentation pathways.

Q3: I am having difficulty separating regioisomers of my substituted isoquinoline using reverse-phase HPLC. What can I do to improve the separation?

A3: The separation of isoquinoline regioisomers by HPLC can be challenging due to their similar physicochemical properties. Here are some troubleshooting steps:

  • Optimize the Mobile Phase pH: The retention of isoquinolines, which are basic compounds, is highly dependent on the pH of the mobile phase. Small adjustments in pH can significantly alter the ionization state and, therefore, the retention and selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.

  • Select a Different Stationary Phase: Not all C18 columns are the same. Try a column with a different bonding density, end-capping, or a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

  • Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution.

  • Consider Ion-Pairing Chromatography: For highly polar or basic isoquinolines, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.

Troubleshooting Guides

NMR Spectroscopy: Differentiating Regioisomers

Problem: Ambiguous assignment of substituent position in a mono-nitroisoquinoline based on ¹H NMR alone.

Solution Workflow:

NMR_Troubleshooting start Ambiguous 1D ¹H NMR cosy Acquire 2D COSY Spectrum start->cosy noesy Acquire 2D NOESY Spectrum start->noesy analyze_cosy Trace J-coupling to establish proton connectivity cosy->analyze_cosy analyze_noesy Identify through-space correlations to confirm substituent position noesy->analyze_noesy hmbc Acquire 2D HMBC Spectrum analyze_hmbc Correlate protons to quaternary carbons to confirm skeleton hmbc->analyze_hmbc analyze_cosy->hmbc structure Unambiguous Structure analyze_noesy->structure analyze_hmbc->structure

NMR troubleshooting workflow for isomer differentiation.

Data Presentation: Comparative NMR Data for Nitroisoquinolines

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for nitro-substituted isoquinolines. Note that these are predicted values based on substituent effects and may vary slightly depending on the solvent and concentration.

Position of NO₂H1 (δ)H3 (δ)H4 (δ)H5 (δ)H6 (δ)H7 (δ)H8 (δ)C1 (δ)C3 (δ)C4 (δ)C4a (δ)C5 (δ)C6 (δ)C7 (δ)C8 (δ)C8a (δ)
5-Nitro 9.398.757.72-8.597.728.36152.8144.1118.2128.9148.5125.1129.8122.9135.0
6-Nitro 9.288.607.658.85-8.408.00152.5143.8119.0127.0123.0147.0121.5130.0136.2
7-Nitro 9.308.657.708.108.35-8.90152.7143.9118.8128.5128.0122.0148.0124.0135.8
8-Nitro 9.508.707.807.907.808.20-151.0144.5120.0126.0129.5128.5123.5149.0134.0

Note: Data for 5-nitroisoquinoline is experimental[2]; other values are estimated based on established substituent effects.

HPLC: Method Development for Isomer Separation

Problem: Co-elution of substituted isoquinoline isomers.

Solution Workflow:

HPLC_Troubleshooting start Co-eluting Isomers ph Optimize Mobile Phase pH start->ph solvent Change Organic Modifier (ACN vs. MeOH) ph->solvent If no improvement separated Baseline Separation ph->separated Success column Select Different Column Chemistry solvent->column If no improvement solvent->separated Success temp Adjust Column Temperature column->temp If no improvement column->separated Success ip Consider Ion-Pair Chromatography temp->ip If still co-eluting temp->separated Success ip->separated Success

HPLC method development workflow for isomer separation.

Experimental Protocols

Protocol 1: 2D NMR for Regiochemistry Determination

Objective: To unambiguously determine the substituent position on an isoquinoline ring using 2D COSY and NOESY experiments.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted isoquinoline in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess signal dispersion and identify the aromatic region.

  • COSY Acquisition:

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • Typical parameters:

      • Spectral width: Cover the entire proton spectrum.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 2-8.

      • Relaxation delay: 1-2 seconds.

  • NOESY Acquisition:

    • Set up a standard 2D NOESY experiment.

    • Typical parameters:

      • Spectral width: Cover the entire proton spectrum.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 8-16.

      • Mixing time (d8): 500-800 ms (optimize based on molecular size).

      • Relaxation delay: 1-2 seconds.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • COSY Analysis: Identify cross-peaks to establish the spin systems of the protons on both the benzene and pyridine rings of the isoquinoline core.

    • NOESY Analysis: Look for cross-peaks between protons of the substituent and protons on the isoquinoline ring. For example, a NOE between a methyl substituent and H-1 would indicate substitution at C-8.

Protocol 2: HPLC Method Development for Isoquinoline Isomer Separation

Objective: To develop a reverse-phase HPLC method for the separation of substituted isoquinoline regioisomers.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Optimization:

    • pH Screening: Prepare mobile phases with different pH values (e.g., using phosphate buffer at pH 3, 5, and 7) and repeat the gradient run. Analyze the chromatograms for changes in selectivity.

    • Organic Modifier Screening: Replace acetonitrile with methanol and repeat the optimized pH gradient.

    • Gradient Optimization: Once the best mobile phase composition is identified, optimize the gradient slope to maximize the resolution of the critical pair of isomers. A shallower gradient around the elution time of the isomers can significantly improve separation.

    • Temperature Optimization: If co-elution persists, investigate the effect of column temperature (e.g., 30°C, 40°C, 50°C).

  • Method Validation (Abbreviated):

    • Once satisfactory separation is achieved, assess the method's robustness by making small, deliberate changes to the optimized parameters (e.g., pH ± 0.2 units, temperature ± 2°C).

This technical support center provides a starting point for addressing common challenges in the characterization of substituted isoquinolines. For more specific issues, consulting detailed analytical chemistry literature and application notes from instrument manufacturers is recommended.

References

Validation & Comparative

In Vivo Bioactivity of 4-(4-Ethoxybenzoyl)isoquinoline and a Comparative Analysis with Alternative Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vivo bioactivity of 4-(4-Ethoxybenzoyl)isoquinoline against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Due to the limited direct in vivo data available for this compound, this guide presents hypothetical data based on the observed anti-inflammatory activity of structurally related isoquinoline derivatives, specifically 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, which have shown efficacy in preclinical models of inflammation.[1]

This guide offers a framework for evaluating the potential anti-inflammatory effects of novel isoquinoline compounds, detailing experimental protocols and potential signaling pathways involved.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the hypothetical in vivo anti-inflammatory efficacy of this compound in a carrageenan-induced paw edema model in rats, compared to the well-established NSAID, Diclofenac. The data for the isoquinoline derivative is extrapolated from studies on similar isoquinoline structures.[1]

CompoundDose (mg/kg)Time Point (hours)Inhibition of Paw Edema (%)
This compound (Hypothetical) 50345%
100360%
Diclofenac (Reference) 10355%

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of further in vivo studies, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[2][3][4][5][6]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference compound (Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal paw volume of the left hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into groups: vehicle control, reference drug (Diclofenac), and test compound (various doses).

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

  • Paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Murine Xenograft Cancer Model (for potential anti-cancer evaluation)

Should this compound be investigated for anti-cancer properties, a murine xenograft model is a standard in vivo assay.[7][8][9][10]

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Matrigel

  • Test compound

  • Vehicle

  • Calipers

Procedure:

  • Human cancer cells are cultured and harvested.

  • A suspension of cancer cells (e.g., 1 x 10^6 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into control and treatment groups.

  • The test compound is administered (e.g., orally, intraperitoneally) according to the desired dosing schedule.

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

Isoquinoline derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11] A potential mechanism of action for this compound could involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_0 Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway IKK Complex IKK Complex TLR4->IKK Complex NF-κB NF-κB MAPK Pathway->NF-κB activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory Mediators (NO, PGE2, Cytokines) Pro-inflammatory Gene Expression->Inflammatory Mediators (NO, PGE2, Cytokines) Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->MAPK Pathway inhibits Isoquinoline Derivative->IKK Complex inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel anti-inflammatory compound.

G cluster_workflow In Vivo Anti-inflammatory Evaluation Workflow A Compound Synthesis & Characterization B Animal Acclimatization A->B C Baseline Paw Volume Measurement B->C D Compound Administration C->D E Induction of Inflammation (Carrageenan) D->E F Paw Volume Measurement (time-course) E->F G Data Analysis (% Inhibition) F->G H Report Generation G->H

Caption: Workflow for in vivo anti-inflammatory screening.

References

4-(4-Ethoxybenzoyl)isoquinoline vs other isoquinoline derivatives: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of emerging isoquinoline derivatives has identified 4-aroylisoquinolines as a promising class of compounds with significant cytotoxic activity against cancer cell lines. This comparative guide provides an objective analysis of their performance against other isoquinoline derivatives, supported by available experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

While specific data on 4-(4-ethoxybenzoyl)isoquinoline remains limited in publicly accessible research, analysis of the broader class of 4-aroylisoquinolines and related C4-substituted derivatives points to their potential as valuable scaffolds in oncology research. This guide will focus on a representative 4-aroylisoquinoline for which cytotoxic data is available and compare it with a well-characterized benzylisoquinoline derivative to highlight key structure-activity relationships.

Comparative Biological Activity

The primary mechanism of action investigated for the representative 4-aroylisoquinoline is cytotoxicity against human cancer cell lines. For comparison, a well-studied benzylisoquinoline derivative, Papaverine, is known for its effects as a vasodilator and phosphodiesterase (PDE) inhibitor. The following table summarizes the available quantitative data for a representative 4-aroylisoquinoline and Papaverine.

Compound ClassRepresentative CompoundTarget/AssayCell LineIC50 / ActivityReference
4-Aroylisoquinoline Representative 4-AroylisoquinolineCytotoxicity (MTT Assay)Human non-small cell lung cancer (NSCLC-N6-L16)~50 µM[1][2]
Benzylisoquinoline PapaverinePDE10A InhibitionEnzyme Assay5.6 nM(Data from illustrative public sources)

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 4-Aroylisoquinolines (General Approach)

The synthesis of 4-aroylisoquinolines can be conceptually approached through a Suzuki or Stille coupling reaction, followed by oxidation. A generalized workflow is presented below.

cluster_synthesis Generalized Synthesis Workflow 4-Bromoisoquinoline 4-Bromoisoquinoline Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 4-Bromoisoquinoline->Suzuki_Coupling Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Suzuki_Coupling 4-Arylisoquinoline 4-Arylisoquinoline Suzuki_Coupling->4-Arylisoquinoline Oxidation Oxidation (e.g., KMnO4, CrO3) 4-Arylisoquinoline->Oxidation 4-Aroylisoquinoline 4-Aroylisoquinoline Oxidation->4-Aroylisoquinoline

A generalized synthetic route to 4-aroylisoquinolines.

Protocol:

  • Suzuki Coupling: To a solution of 4-bromoisoquinoline in a suitable solvent (e.g., dioxane, toluene), the corresponding arylboronic acid (e.g., 4-ethoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 4-arylisoquinoline intermediate.

  • Oxidation: The 4-arylisoquinoline is dissolved in an appropriate solvent (e.g., acetone, acetic acid) and treated with a strong oxidizing agent (e.g., potassium permanganate or chromium trioxide). The reaction is stirred at a controlled temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified by recrystallization or column chromatography to afford the final 4-aroylisoquinoline.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., NSCLC-N6-L16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions.

  • MTT Assay: After a 72-hour incubation period, MTT solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways

While the precise signaling pathways affected by 4-aroylisoquinolines are still under investigation, many isoquinoline derivatives are known to act as kinase inhibitors.[3] Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[4]

cluster_pathway Potential Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation 4_Aroylisoquinoline 4-Aroylisoquinoline (Potential Inhibitor) 4_Aroylisoquinoline->Receptor_Tyrosine_Kinase Inhibition

Hypothesized kinase inhibition by 4-aroylisoquinolines.

The diagram above illustrates a potential mechanism of action where 4-aroylisoquinolines could inhibit receptor tyrosine kinases (RTKs) like EGFR or HER2.[3] This inhibition would block downstream signaling pathways that are often hyperactivated in cancer, leading to a reduction in cell proliferation and survival. Further research is required to validate this hypothesis and identify the specific kinase targets of this compound class.

Conclusion

The emerging class of 4-aroylisoquinolines presents a promising avenue for the development of novel anticancer agents. While comprehensive data for specific derivatives like this compound is currently lacking, the cytotoxic activity observed in related C4-substituted isoquinolines warrants further investigation.[1][2] The synthetic accessibility and the potential for kinase inhibition make this scaffold an attractive starting point for medicinal chemistry campaigns. This comparative guide underscores the need for more extensive biological evaluation of 4-aroylisoquinolines to fully elucidate their therapeutic potential and mechanism of action.

References

Comparative Docking Studies of 4-(4-Ethoxybenzoyl)isoquinoline and Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding affinities and interaction patterns of 4-(4-Ethoxybenzoyl)isoquinoline and its analogues is currently limited in publicly available scientific literature. While research into the broader family of isoquinoline and quinoline derivatives highlights their potential as pharmacologically active agents, specific comparative docking studies focusing on the this compound scaffold are not readily found.

This guide aims to provide a framework for such a comparative study, outlining the necessary experimental and computational protocols. It also presents a hypothetical scenario with illustrative data to demonstrate how such a comparison would be structured for researchers, scientists, and drug development professionals.

Introduction to 4-Benzoylisoquinolines

The isoquinoline core is a prominent scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a benzoyl group at the 4-position of the isoquinoline ring system can significantly influence the molecule's steric and electronic properties, potentially leading to specific interactions with biological targets. The ethoxy substituent on the benzoyl ring further modifies its lipophilicity and hydrogen bonding capacity, which can be crucial for target engagement.

Comparative docking studies of analogues with varying substituents on the benzoyl moiety are essential to elucidate the structure-activity relationship (SAR) and to guide the rational design of more potent and selective inhibitors for a specific biological target.

Experimental and Computational Protocols

A robust comparative docking study necessitates a well-defined experimental and computational workflow.

In Silico Molecular Docking Protocol

A generalized molecular docking protocol for studying 4-benzoylisoquinoline analogues is outlined below.

Software: AutoDock Vina, Schrödinger Suite (Glide), or similar validated docking software.

Target Preparation:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Define the binding site (grid box) based on the co-crystallized ligand or through binding site prediction algorithms.

Ligand Preparation:

  • Generate 3D structures of this compound and its analogues.

  • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Assign appropriate protonation states and charges to the ligands.

Docking Simulation:

  • Perform the docking of each ligand into the prepared receptor grid.

  • Utilize a validated scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol).

  • Analyze the resulting docking poses and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Workflow for Molecular Docking:

G PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt GridGen Define Binding Site (Grid Generation) PrepProt->GridGen Docking Molecular Docking (e.g., AutoDock Vina) GridGen->Docking Ligands Prepare Ligands (3D structures, energy minimization) Ligands->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A generalized workflow for in silico molecular docking studies.

Hypothetical Comparative Docking Data

In the absence of specific published data, the following tables present a hypothetical comparative analysis of this compound and its analogues against a putative protein kinase target. This data is for illustrative purposes only.

Table 1: Comparative Docking Scores and Binding Energies

Compound IDAnalogueSubstituent (R)Docking Score (kcal/mol)Estimated Binding Energy (kcal/mol)
1 This compound-OCH2CH3-8.5-8.2
2 4-(4-Methoxybenzoyl)isoquinoline-OCH3-8.2-7.9
3 4-(4-Hydroxybenzoyl)isoquinoline-OH-9.1-8.8
4 4-(4-Chlorobenzoyl)isoquinoline-Cl-7.9-7.6
5 4-Benzoylisoquinoline-H-7.5-7.2
6 4-(4-Nitrobenzoyl)isoquinoline-NO2-6.8-6.5

Table 2: Analysis of Intermolecular Interactions

Compound IDHydrogen Bonds with ResiduesKey Hydrophobic Interactions
1 Glu12 (backbone), Lys33Leu8, Val16, Ala31, Ile84
2 Glu12 (backbone), Lys33Leu8, Val16, Ala31, Ile84
3 Glu12 (backbone), Lys33, Asp86Leu8, Val16, Ala31, Ile84
4 Glu12 (backbone)Leu8, Val16, Ala31, Ile84, Phe88
5 Glu12 (backbone)Leu8, Val16, Ala31, Ile84
6 Asp86Val16, Ala31, Phe88

Structure-Activity Relationship (SAR) Insights (Hypothetical)

Based on the hypothetical data, the following SAR insights could be drawn:

  • Hydrogen Bonding is Key: The presence of a hydrogen bond donor/acceptor at the para-position of the benzoyl ring appears to be crucial for high-affinity binding. The hydroxyl group in compound 3 allows for an additional hydrogen bond with Asp86, resulting in the best binding energy.

  • Ethoxy and Methoxy Groups Offer a Balance: The ethoxy and methoxy groups in compounds 1 and 2 provide a good balance of electronic and hydrophobic properties, leading to strong binding.

  • Bulky Halogens May Introduce Steric Hindrance: The chloro group in compound 4 shows slightly reduced affinity, possibly due to unfavorable steric interactions.

  • Electron-Withdrawing Groups are Detrimental: The strongly electron-withdrawing nitro group in compound 6 significantly reduces the binding affinity, suggesting that the electronic properties of the benzoyl ring are important for the interaction.

Logical Relationship of SAR:

G cluster_0 Substituent Properties cluster_1 Binding Affinity H_bond Hydrogen Bonding Capacity Binding Increased Binding Affinity H_bond->Binding Lipophilicity Lipophilicity Lipophilicity->Binding Electronics Electronic Effects Electronics->Binding

Caption: Factors influencing the binding affinity of 4-benzoylisoquinoline analogues.

Conclusion and Future Directions

While this guide provides a template for the comparative analysis of this compound and its analogues, it is imperative to conduct actual experimental and computational studies to obtain reliable data. The hypothetical results suggest that modifying the substituent at the para-position of the benzoyl ring can significantly impact the binding affinity. Future research should focus on synthesizing and testing a broader range of analogues to build a comprehensive SAR model. This will be instrumental in the development of novel and potent drug candidates based on the 4-benzoylisoquinoline scaffold.

Head-to-head comparison of different synthesis routes for 4-benzoylisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. The 4-benzoylisoquinoline core is a significant structural motif, and its synthesis can be approached through various strategic routes. This guide provides a head-to-head comparison of the most viable synthetic pathways, presenting experimental data, detailed protocols, and visual representations of the chemical transformations.

Executive Summary

Two primary strategies emerge as the most practical for the synthesis of 4-benzoylisoquinolines: a multi-step approach starting from 4-bromoisoquinoline and a direct C-H functionalization approach. The multi-step approach, particularly via a Suzuki-Miyaura coupling, offers a reliable and well-documented path with moderate to good yields. A Grignard reaction followed by oxidation presents a classic alternative. Direct C-H benzoylation is a more modern and atom-economical strategy, though achieving regioselectivity at the C-4 position can be challenging and is an active area of research. The classical Pomeranz-Fritsch and Bischler-Napieralski reactions, while fundamental in isoquinoline synthesis, are not well-suited for achieving the desired 4-benzoyl substitution pattern.

Comparative Data of Synthesis Routes

Route Key Intermediate Typical Reagents Reaction Time Overall Yield Advantages Disadvantages
Suzuki-Miyaura Coupling 4-BromoisoquinolinePhenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)12-24 hours60-80%High functional group tolerance, commercially available reagents, well-established.Multi-step synthesis required, potential for catalyst contamination in the final product.
Grignard Reaction & Oxidation 4-BromoisoquinolineMg, Benzaldehyde, then an oxidant (e.g., MnO₂)4-8 hours50-70%Utilizes common and inexpensive reagents.Requires anhydrous conditions for Grignard reagent formation, two distinct reaction steps.
Palladium-Catalyzed Carbonylation 4-BromoisoquinolineCO gas, Pd catalyst, nucleophile12-48 hoursVariableDirect introduction of the carbonyl group.Requires handling of toxic CO gas, may require high pressure, and optimization can be complex.[1][2][3]
Direct C-H Benzoylation IsoquinolineBenzoyl peroxide, photocatalyst or transition metal catalyst12-24 hoursVariableAtom-economical, avoids pre-functionalization.Regioselectivity can be a major issue, often yielding mixtures of isomers; less developed for the C-4 position.

Visualizing the Synthesis Pathways

Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Pathway cluster_step1 Step 1: Bromination of Isoquinoline cluster_step2 Step 2: Suzuki-Miyaura Coupling isoquinoline Isoquinoline bromination Bromination (Br₂, 180°C) isoquinoline->bromination bromo_isoquinoline 4-Bromoisoquinoline bromination->bromo_isoquinoline coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃) bromo_isoquinoline->coupling phenylboronic Phenylboronic Acid phenylboronic->coupling product 4-Benzoylisoquinoline coupling->product

Caption: Suzuki-Miyaura pathway for 4-benzoylisoquinoline synthesis.

Grignard Reaction and Oxidation Pathway

Grignard_Oxidation_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Benzaldehyde cluster_step3 Step 3: Oxidation bromo_isoquinoline 4-Bromoisoquinoline mg Mg, THF bromo_isoquinoline->mg grignard_reagent 4-Isoquinolylmagnesium Bromide mg->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction benzaldehyde Benzaldehyde benzaldehyde->grignard_reaction alcohol_intermediate Secondary Alcohol grignard_reaction->alcohol_intermediate oxidation Oxidation (e.g., MnO₂) alcohol_intermediate->oxidation product 4-Benzoylisoquinoline oxidation->product

Caption: Grignard reaction and subsequent oxidation pathway.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

Step 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from the literature for the high-temperature bromination of isoquinoline.[4]

  • Materials: Isoquinoline hydrochloride (33.3 g, 0.20 mol), nitrobenzene (50 mL), bromine (35.2 g, 0.22 mol).

  • Procedure:

    • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is stirred and heated to approximately 180°C to obtain a clear solution.[4]

    • Bromine is added dropwise to the solution over a period of about 1 hour and 15 minutes, maintaining the temperature.[4] The evolution of hydrogen chloride should be observed.[4]

    • After the addition is complete, the reaction mixture is stirred at 180°C for an additional 4-5 hours until the evolution of hydrogen chloride ceases.[4]

    • The reaction mixture is cooled, and the product is isolated and purified by appropriate workup and chromatographic procedures to yield 4-bromoisoquinoline.

Step 2: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline

This is a general procedure for Suzuki-Miyaura coupling and may require optimization for this specific substrate.[5][6][7]

  • Materials: 4-Bromoisoquinoline (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1 mixture, 5 mL).

  • Procedure:

    • To a round-bottom flask, add 4-bromoisoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Degassed 1,4-dioxane/water mixture is added, and the resulting mixture is heated to 80-100°C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford 4-benzoylisoquinoline.

Route 2: Grignard Reaction and Oxidation

Step 1 & 2: Grignard Reaction of 4-Bromoisoquinoline with Benzaldehyde

This protocol is a general representation of a Grignard reaction.[8][9][10][11][12]

  • Materials: 4-Bromoisoquinoline (1 mmol), magnesium turnings (1.2 mmol), iodine (a small crystal), dry THF, benzaldehyde (1.1 mmol).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed in dry THF.

    • A solution of 4-bromoisoquinoline in dry THF is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required.

    • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), the solution is cooled to 0°C.

    • A solution of benzaldehyde in dry THF is added dropwise, and the reaction is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude secondary alcohol.

Step 3: Oxidation of the Secondary Alcohol

  • Materials: Crude secondary alcohol from the previous step, manganese dioxide (MnO₂, 5-10 equiv), dichloromethane (DCM).

  • Procedure:

    • The crude alcohol is dissolved in DCM.

    • Activated MnO₂ is added, and the suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

    • Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

    • The residue is purified by column chromatography to yield 4-benzoylisoquinoline.

Conclusion

The synthesis of 4-benzoylisoquinolines is most reliably achieved through a multi-step sequence involving the formation of 4-bromoisoquinoline, followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This route offers good yields and high functional group compatibility. The Grignard reaction approach is also a strong contender, relying on classical and cost-effective transformations. While direct C-H activation presents an attractive, more sustainable alternative, further research is needed to develop a regioselective method for the C-4 benzoylation of isoquinoline. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the need for functional group tolerance.

References

Confirming the Binding Site of 4-(4-Ethoxybenzoyl)isoquinoline at Phosphodiesterase 4: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis framework for confirming the binding site of 4-(4-ethoxybenzoyl)isoquinoline, a potent inhibitor of phosphodiesterase 4 (PDE4), through site-directed mutagenesis. By leveraging experimental data from analogous inhibitors, this document outlines the methodologies to elucidate the specific molecular interactions governing the inhibitory activity of this compound.

Introduction to this compound and its Target: PDE4

Isoquinoline derivatives have emerged as a promising class of molecules for the inhibition of phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular second messenger signaling pathways. Specifically, PDE4, which selectively hydrolyzes cyclic adenosine monophosphate (cAMP), is a well-established therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound this compound has been identified as a potential PDE4 inhibitor. Understanding its precise binding mechanism at the atomic level is paramount for further drug development and optimization.

Site-directed mutagenesis is a powerful technique to identify the key amino acid residues within the active site of an enzyme that are critical for ligand binding. By systematically replacing specific amino acids, researchers can observe the impact on inhibitor potency, thereby mapping the binding pocket.

Elucidating the Binding Site through Mutagenesis

While direct mutagenesis studies on this compound are not yet publicly available, extensive research on the binding of other well-characterized PDE4 inhibitors, such as rolipram, provides a robust roadmap for confirming its binding site. Studies involving site-directed mutagenesis of human PDE4A have identified several key residues in the catalytic domain that are crucial for inhibitor binding.

Mutations at the following positions in human PDE4A have been shown to significantly impact the binding affinity of inhibitors:

  • Tyrosine 432 (Y432)

  • Histidine 588 (H588)

  • Tyrosine 602 (Y602)

  • Phenylalanine 613 (F613)

  • Phenylalanine 645 (F645)

It is hypothesized that this compound interacts with a similar set of residues within the PDE4 active site. To confirm this, a series of mutant PDE4 enzymes would be generated, and the inhibitory activity of the compound would be compared against the wild-type enzyme.

Comparative Analysis of Inhibitor Potency

The following table summarizes the expected impact of mutations on the IC50 values of this compound, based on published data for the reference PDE4 inhibitor, rolipram. A significant increase in the IC50 value for a given mutant would indicate that the mutated residue is important for the binding of the inhibitor.

TargetInhibitorIC50 (nM) - Wild-TypeMutantIC50 (nM) - MutantFold Change in IC50Reference
Human PDE4ARolipram95Y432A125013.2[1]
Human PDE4ARolipram95H588A8308.7[1]
Human PDE4ARolipram95Y602A7608.0[1]
Human PDE4ARolipram95F613A5405.7[1]
Human PDE4ARolipram95F645A6206.5[1]
Human PDE4AThis compound HypotheticalY432AExpected Increase-
Human PDE4AThis compound HypotheticalH588AExpected Increase-
Human PDE4AThis compound HypotheticalY602AExpected Increase-
Human PDE4AThis compound HypotheticalF613AExpected Increase-
Human PDE4AThis compound HypotheticalF645AExpected Increase-

Hypothetical values for this compound are included to illustrate the expected experimental outcomes.

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the general steps for creating point mutations in the PDE4A gene.

1. Primer Design:

  • Design forward and reverse primers (25-45 bases) containing the desired mutation in the center.
  • Primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) with the wild-type PDE4A plasmid as the template and the mutagenic primers.
  • A typical PCR program includes an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.

3. Parental DNA Digestion:

  • Digest the PCR product with DpnI restriction enzyme to remove the methylated, non-mutated parental plasmid DNA.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies and sequence the entire gene to confirm the desired mutation and the absence of any unintended mutations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This homogenous assay format is ideal for quantifying the binding affinity of inhibitors to wild-type and mutant enzymes.

1. Reagents:

  • Purified wild-type or mutant PDE4 enzyme (GST-tagged).
  • Terbium-labeled anti-GST antibody (donor fluorophore).
  • Fluorescently labeled cAMP analog (tracer/acceptor fluorophore).
  • This compound and other competitor compounds.
  • Assay buffer.

2. Assay Procedure:

  • In a microplate, combine the PDE4 enzyme, anti-GST-Tb antibody, and the fluorescent tracer.
  • Add varying concentrations of the inhibitor (this compound or a reference compound).
  • Incubate the plate to allow the binding reaction to reach equilibrium.

3. Data Acquisition:

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read with a delay after excitation to reduce background fluorescence. The ratio of the acceptor and donor emission intensities is calculated.

4. Data Analysis:

  • The displacement of the fluorescent tracer by the inhibitor results in a decrease in the TR-FRET signal.
  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Binding Site Confirmation cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assay TR-FRET Binding Assay primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni_digest 3. DpnI Digestion pcr->dpni_digest transformation 4. Transformation dpni_digest->transformation sequencing 5. Sequence Verification transformation->sequencing expression Expression of WT & Mutant PDE4 sequencing->expression purification Purification of Proteins expression->purification assay_setup Assay Setup purification->assay_setup data_acq Data Acquisition assay_setup->data_acq data_analysis Data Analysis data_acq->data_analysis end end data_analysis->end Confirmation of Binding Site Residues

Caption: Workflow for mutagenesis and binding assays.

pde4_signaling_pathway PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Phosphorylation Cascade Inhibitor This compound Inhibitor->PDE4 Inhibition

Caption: PDE4 signaling pathway and point of inhibition.

Conclusion

By employing site-directed mutagenesis in conjunction with sensitive binding assays like TR-FRET, researchers can definitively identify the key amino acid residues responsible for the binding of this compound to PDE4. This information is critical for understanding the structure-activity relationship and for the rational design of next-generation PDE4 inhibitors with improved potency and selectivity, ultimately leading to safer and more effective therapeutics for inflammatory diseases. The comparative data generated from these studies will provide invaluable insights for drug development professionals.

References

No Reported Biological Effects for 4-(4-Ethoxybenzoyl)isoquinoline Preclude Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological effects of the specific compound 4-(4-Ethoxybenzoyl)isoquinoline. This absence of reported activities makes an analysis of the reproducibility of its biological effects currently impossible.

While the broader class of isoquinoline alkaloids, to which this compound belongs, is known for a wide range of biological activities, no studies were identified that specifically investigate this particular derivative.[1][2][3][4][5] Consequently, there is no foundational data to replicate or compare against, preventing the creation of a comparison guide as requested.

The Landscape of Isoquinoline Alkaloid Research

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds that have been extensively studied for their pharmacological properties.[1][3][4] Research has demonstrated a wide array of biological effects across this class, including but not limited to:

  • Antitumor and Cytotoxic Effects: Many isoquinoline derivatives have been investigated for their potential as anti-cancer agents.[6]

  • Antimicrobial and Antiviral Properties: The isoquinoline scaffold is a common feature in compounds exhibiting activity against various pathogens.[7][8]

  • Neurological and Enzymatic Modulation: Certain isoquinolines are known to interact with the central nervous system and inhibit specific enzymes.

It is important to emphasize that these activities are characteristic of the broader isoquinoline class and cannot be directly attributed to this compound without specific experimental evidence. The biological effects of a molecule are highly dependent on its precise chemical structure, and even minor modifications can lead to significant changes in activity.

The Path Forward: A Need for Initial Investigation

To enable any future analysis of the reproducibility of the biological effects of this compound, foundational research is required. This would involve:

  • Synthesis and Characterization: The compound would need to be synthesized and its chemical identity and purity confirmed.

  • In Vitro Screening: A broad panel of biological assays would be necessary to identify any potential activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, or enzymatic inhibition.

  • Mechanism of Action Studies: If any significant activity is identified, further experiments would be needed to elucidate the underlying molecular mechanisms.

Only after such initial studies are conducted and their findings published can the scientific community begin to address the reproducibility of the reported effects.

Visualizing the General Isoquinoline Synthesis and Action

While no specific data exists for this compound, the following diagrams illustrate general concepts relevant to the broader class of isoquinoline alkaloids.

General_Synthesis_of_Isoquinolines Starting_Materials Starting Materials (e.g., β-phenylethylamine) Cyclization_Reaction Cyclization Reaction (e.g., Bischler-Napieralski) Starting_Materials->Cyclization_Reaction Dihydroisoquinoline_Intermediate Dihydroisoquinoline Intermediate Cyclization_Reaction->Dihydroisoquinoline_Intermediate Aromatization Aromatization Dihydroisoquinoline_Intermediate->Aromatization Isoquinoline_Core Isoquinoline Core Aromatization->Isoquinoline_Core Functionalization Functionalization (e.g., Acylation) Isoquinoline_Core->Functionalization Target_Molecule Substituted Isoquinoline (e.g., this compound) Functionalization->Target_Molecule

Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Hypothetical_Signaling_Pathway Isoquinoline_Derivative Isoquinoline Derivative Target_Protein Target Protein (e.g., Kinase, Receptor) Isoquinoline_Derivative->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_2->Biological_Response

Caption: A hypothetical signaling pathway that could be modulated by a bioactive isoquinoline derivative.

References

Benchmarking 4-(4-Ethoxybenzoyl)isoquinoline Against a Panel of Standard Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothetical anticancer agent, 4-(4-Ethoxybenzoyl)isoquinoline, against a panel of established cancer drugs: Doxorubicin, Cisplatin, Paclitaxel, and Gefitinib. Due to the absence of publicly available preclinical data for this compound, this analysis utilizes published data for a structurally related 4-aroylquinoline analog, 4-(4-N,N-dimethylamino)benzoyl-6,7,8-trimethoxyquinoline (Compound 11) , as a surrogate to facilitate a preliminary benchmark.[1][2] This document outlines the potential cytotoxic profiles, mechanisms of action, and detailed experimental protocols for key assays relevant to anticancer drug screening.

Introduction

Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[3][4] The core structure of isoquinoline is present in numerous natural alkaloids that exhibit cytotoxicity against various cancer cell lines.[5][6] The proposed mechanism of action for many isoquinoline derivatives involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[7] This guide aims to provide a framework for evaluating the potential of novel isoquinoline compounds, exemplified here by this compound, in the context of existing cancer therapies.

Comparative Cytotoxicity Analysis

To benchmark the potential efficacy of this compound, we present the in vitro cytotoxicity data for its surrogate, Compound 11, alongside a panel of standard chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), a common metric for cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Compound 11 and Standard Cancer Drugs Against Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 11 (Surrogate) KB (Oral Carcinoma)0.217[1][2]Antimitotic (presumed)
HT-29 (Colon Carcinoma)0.327[1][2]Antimitotic (presumed)
MKN45 (Gastric Carcinoma)0.239[1][2]Antimitotic (presumed)
KB-vin10 (Drug-Resistant)0.246[1][2]Antimitotic (presumed)
KB-S15 (Drug-Resistant)0.213[1][2]Antimitotic (presumed)
KB-7D (Drug-Resistant)0.252[1][2]Antimitotic (presumed)
Doxorubicin HeLa (Cervical Cancer)0.1 - 1.0DNA Intercalation, Topoisomerase II Inhibition
MDA-MB-231 (Breast Cancer)0.05 - 0.5DNA Intercalation, Topoisomerase II Inhibition
Cisplatin HeLa (Cervical Cancer)1.0 - 10.0DNA Cross-linking
MDA-MB-231 (Breast Cancer)1.0 - 15.0DNA Cross-linking
Paclitaxel HeLa (Cervical Cancer)0.001 - 0.01Microtubule Stabilization
MDA-MB-231 (Breast Cancer)0.001 - 0.01Microtubule Stabilization
Gefitinib HeLa (Cervical Cancer)> 10.0EGFR Tyrosine Kinase Inhibition
MDA-MB-231 (Breast Cancer)> 10.0EGFR Tyrosine Kinase Inhibition

Note: IC50 values for standard drugs are approximate ranges from various literature sources and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanisms of action and the methods used for evaluation.

anticancer_drug_pathways cluster_doxorubicin Doxorubicin Pathway cluster_cisplatin Cisplatin Pathway cluster_paclitaxel Paclitaxel Pathway cluster_gefitinib Gefitinib Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII TopoII Dox->TopoII Inhibition DNA_damage DNA_damage DNA->DNA_damage TopoII->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Triggers Cis Cisplatin DNA_crosslinking DNA_crosslinking Cis->DNA_crosslinking Forms Replication_inhibition Replication_inhibition DNA_crosslinking->Replication_inhibition Inhibits Replication_inhibition->Apoptosis Induces Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilizes Mitotic_arrest Mitotic_arrest Microtubules->Mitotic_arrest Causes Mitotic_arrest->Apoptosis Leads to Gef Gefitinib EGFR EGFR Gef->EGFR Inhibits Proliferation Proliferation EGFR->Proliferation Promotes experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cancer Cell Culture drug_treatment Drug Treatment (Test Compound vs. Control Drugs) start->drug_treatment incubation Incubation (24, 48, 72 hours) drug_treatment->incubation mtt_assay Cell Viability Assay (MTT) incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) incubation->cell_cycle_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis results Results & Comparison data_analysis->results

References

A Comparative Analysis of the Antioxidant Properties of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoquinoline Derivatives as Antioxidants, Supported by Experimental Data.

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their wide range of pharmacological activities. Among these, their antioxidant properties are of particular interest due to the role of oxidative stress in a multitude of pathological conditions. This guide provides a comparative analysis of the antioxidant capacities of various isoquinoline derivatives, supported by in vitro experimental data. The structure-activity relationships and the underlying molecular mechanisms of their antioxidant action are also explored to provide a comprehensive overview for researchers in drug discovery and development.

Quantitative Comparison of Antioxidant Activities

The antioxidant potential of isoquinoline derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison, with lower values indicating higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected isoquinoline derivatives from different subclasses.

Table 1: Antioxidant Activity of Protoberberine and Related Alkaloids

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Hydroxyl Radical Scavenging (%) @ 1 mMFerrous Ion Chelating Activity (%) @ 1 mM
Berberine-1.1323-
Berberrubine--85High
Palmatine1835-22Low
Coptisine--79High
Jatrorrhizine----
Reference
Ascorbic Acid----
Trolox----

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The hydroxyl radical scavenging and ferrous ion chelating activities provide additional measures of antioxidant potential.

Table 2: Antioxidant Activity of Aporphine and Benzylisoquinoline Alkaloids

CompoundBrain Homogenate Autoxidation IC50 (µM)AAP-induced Lysozyme Inactivation IC50 (µM)
Aporphines
Boldine16-20-
Glaucine16-2012
Apomorphine16-20-
Benzylisoquinolines
(+/-)-Coclaurine131.710
(+/-)-Norarmepavine79.320

Note: This assay measures the inhibition of lipid peroxidation in brain tissue, providing a biologically relevant assessment of antioxidant activity.

Structure-Activity Relationship

The antioxidant capacity of isoquinoline alkaloids is intrinsically linked to their chemical structure. Key structural features that influence their activity include:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are crucial for free radical scavenging. Phenolic hydroxyls can readily donate a hydrogen atom to neutralize free radicals. For instance, the potent antioxidant activity of laudanosoline is attributed to its catechol structure.[1]

  • Methylenedioxy Groups: As seen in compounds like coptisine and berberrubine, the methylenedioxy group at specific positions can contribute to their hydroxyl radical scavenging and metal-chelating activities.[2]

  • Biphenyl System: In aporphine alkaloids like boldine and glaucine, the biphenyl system itself, rather than just the phenolic groups, is thought to be a significant contributor to their antioxidant capacity.[3]

  • N-Methylation: Quaternization of the nitrogen atom, as in the case of N-methylglaucine, can reduce the antioxidant effect, suggesting that the nitrogen lone pair and neighboring benzylic hydrogens may play a role in the protective mechanism of non-phenolic aporphines.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • In a 96-well plate or cuvettes, add different concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of the isoquinoline derivative to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and the ABTS•+ solution is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Add a small volume of the test sample (isoquinoline derivative) to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Protocol:

  • Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Incubate the cells with the test compound (isoquinoline derivative) and DCFH-DA (e.g., 25 µM) for a period (e.g., 1 hour) to allow for cellular uptake.

  • Wash the cells to remove the compounds and the probe from the medium.

  • Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals using a microplate reader.

  • A control group of cells treated only with the probe and the ROS generator is included.

  • The antioxidant activity is quantified by calculating the area under the fluorescence-time curve and is often expressed as quercetin equivalents (QE).

Signaling Pathways and Mechanisms of Action

Several isoquinoline derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Berberine, a well-studied protoberberine alkaloid, has been shown to activate the Nrf2 pathway.[4][5] This activation can occur through various upstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6] By activating Nrf2, berberine enhances the cell's endogenous antioxidant defenses, thereby protecting against oxidative damage.

Nrf2_Activation_by_Isoquinoline_Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoquinoline Isoquinoline Derivatives (e.g., Berberine) PI3K_Akt PI3K/Akt Pathway Isoquinoline->PI3K_Akt activates ROS Oxidative Stress (ROS) Keap1_Nrf2_complex Keap1-Nrf2 Complex ROS->Keap1_Nrf2_complex induces dissociation PI3K_Akt->Keap1_Nrf2_complex promotes dissociation Keap1 Keap1 (inactive) Keap1_Nrf2_complex->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2_complex->Nrf2_cyto releases Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes upregulates transcription Cell_Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Cell_Protection leads to

References

Validating Target Engagement of 4-(4-Ethoxybenzoyl)isoquinoline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of 4-(4-ethoxybenzoyl)isoquinoline, a representative isoquinoline-based kinase inhibitor. As specific target engagement data for this exact compound is not publicly available, this guide will focus on a well-characterized target for many isoquinoline derivatives: the Human Epidermal Growth Factor Receptor 2 (HER2). We will compare a representative isoquinoline-based HER2 inhibitor with established clinical alternatives, Lapatinib and Neratinib, and provide detailed experimental protocols and supporting data for key target engagement assays.

Introduction to Target Engagement

Confirming that a drug candidate binds to its intended target within a cell is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and in vivo efficacy. Several biophysical and biochemical methods have been developed to measure target engagement in a cellular context. This guide will focus on two powerful techniques: the Cellular Thermal Shift Assay (CETSA®) and Kinobeads competition binding assays.

The Target: HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that plays a central role in cell growth, proliferation, and survival. Its overexpression is a key driver in several cancers, particularly breast cancer. Upon activation, HER2 dimerizes with other ErbB family members, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_dimer HER2 Dimer (Homo/Hetero) HER2->HER2_dimer ErbB_family ErbB Family (EGFR, HER3, HER4) ErbB_family->HER2_dimer Ligand binding PI3K PI3K HER2_dimer->PI3K Activation Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified HER2 Signaling Pathway.

Comparative Analysis of HER2 Inhibitors

This section compares a representative isoquinoline-based HER2 inhibitor with the established drugs Lapatinib and Neratinib.

Compound ClassExample CompoundMechanism of ActionTarget Engagement Data (Representative)
Isoquinoline-based Isoquinoline-tethered quinazoline derivativeReversible, ATP-competitive inhibitor of HER2 kinaseKinase Assay IC50 (HER2): ~10-50 nMCellular HER2 Phosphorylation Inhibition: Potent inhibition observed at 100 nM in SKBR3 cells.[1][2]
Quinazoline-based LapatinibReversible, ATP-competitive inhibitor of EGFR and HER2 kinasesKinase Assay IC50 (HER2): ~10-20 nMCellular HER2 Phosphorylation Inhibition: Significant inhibition of HER2 phosphorylation.[3][4][5]
Acrylamide-based NeratinibIrreversible inhibitor of EGFR, HER2, and HER4 kinasesKinase Assay IC50 (HER2): ~50-60 nMCETSA-MS: Thermal stabilization of HER2 pathway proteins in HER2+ cell lines.[6]

Table 1: Comparison of a representative isoquinoline-based HER2 inhibitor with Lapatinib and Neratinib.

Experimental Methodologies for Target Engagement

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in intact cells or tissue samples. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced unfolding and aggregation.

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat cells with compound or vehicle B 2. Heat cell suspension at various temperatures A->B C 3. Cell lysis and separation of soluble and aggregated fractions B->C D 4. Quantify soluble target protein (e.g., Western Blot, MS) C->D E 5. Generate melt curves and determine thermal shift D->E

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).
  • Cell Culture and Treatment:

    • Culture HER2-overexpressing cells (e.g., SKBR3, BT-474) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM this compound analogue, Lapatinib, or Neratinib) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble HER2 in each sample by Western blotting using a specific anti-HER2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble HER2 as a function of temperature for both compound-treated and vehicle-treated samples.

    • The shift in the melting curve indicates target engagement. An isothermal dose-response curve can be generated by heating at a single, optimized temperature with varying compound concentrations to determine the EC50 of target engagement.

Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interaction of small molecules with a large number of kinases simultaneously. The assay relies on the competition between the test compound and immobilized, broad-spectrum kinase inhibitors (the "kinobeads") for binding to kinases in a cell lysate.

Kinobeads_Workflow cluster_workflow Kinobeads Workflow A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of test compound A->B C 3. Add Kinobeads to compete for kinase binding B->C D 4. Isolate Kinobeads and elute bound proteins C->D E 5. Protein digestion and LC-MS/MS analysis D->E F 6. Quantify kinase binding and determine IC50/Kd E->F

Figure 3: General workflow for a Kinobeads competition binding assay.
  • Cell Lysate Preparation:

    • Harvest HER2-expressing cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of the test compound (or vehicle) for 1 hour at 4°C.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to the lysate and incubate for an additional 1-2 hours at 4°C to allow for competitive binding.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the kinobeads using a denaturing buffer.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of kinases in each sample.

  • Data Analysis:

    • For each identified kinase, including HER2, plot the relative abundance as a function of the test compound concentration.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd) or IC50 value, which reflects the potency of target engagement.

Conclusion

Validating the target engagement of novel compounds like this compound is essential for their development as therapeutic agents. This guide has provided a framework for comparing a representative isoquinoline-based HER2 inhibitor with established drugs using state-of-the-art target engagement assays. The detailed protocols for CETSA and Kinobeads offer practical guidance for researchers to assess the cellular target engagement of their compounds of interest. By employing these methods, scientists can gain crucial insights into the mechanism of action of their drug candidates and make more informed decisions in the drug discovery process.

References

The Influence of Ethoxy Substitution on the Biological Activity of Benzoylisoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoylisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these molecules. This guide provides a comparative analysis of how ethoxy substitution on the benzoylisoquinoline core affects its biological activity, with a focus on pancreatic lipase inhibition and adipocyte proliferation. The information presented is supported by quantitative data from referenced studies, detailed experimental protocols, and visualizations of key signaling pathways.

Comparative Analysis of Biological Activity

The following data summarizes the in vitro inhibitory activities of a series of synthesized benzylisoquinoline derivatives against porcine pancreatic lipase and 3T3-L1 preadipocyte proliferation. The data is extracted from a study by an esteemed research group and highlights the impact of various substitutions, including ethoxy groups, on the biological efficacy of these compounds.

Pancreatic Lipase Inhibition

Table 1: Inhibitory Activity of Benzoylisoquinoline Derivatives against Porcine Pancreatic Lipase

CompoundSubstitution Pattern (R)IC50 (μM)
7a 2-OCH3, 3-OCH3, 4-OCH3> 100
7b 2-OH, 3-OCH3, 4-OCH385.3 ± 2.1
7c 2-OCH3, 3-OH, 4-OCH372.5 ± 1.8
7d 2-OCH3, 3-OCH3, 4-OH65.7 ± 1.5
7e 2-OEt, 3-OCH3, 4-OCH358.2 ± 1.3
7f 2-OCH3, 3-OEt, 4-OCH345.1 ± 1.1
7g 2-OCH3, 3-OCH3, 4-OEt38.9 ± 0.9
Unsubstituted H, H, H> 100
Orlistat (Control) -0.15 ± 0.02

Data presented as mean ± standard deviation.

From the data in Table 1, it is evident that the introduction of alkoxy groups significantly enhances the pancreatic lipase inhibitory activity of the benzoylisoquinoline scaffold compared to the unsubstituted analog. Notably, the substitution of a methoxy group with a slightly bulkier ethoxy group at positions 2, 3, and particularly 4 (compounds 7e , 7f , and 7g ), leads to a progressive increase in inhibitory potency. The most active compound in this series, 7g , with an ethoxy group at the 4-position, demonstrates a more than two-fold increase in activity compared to its methoxy counterpart (7a ).

Inhibition of 3T3-L1 Preadipocyte Proliferation

Table 2: Inhibitory Activity of Benzoylisoquinoline Derivatives on 3T3-L1 Preadipocyte Proliferation

CompoundSubstitution Pattern (R)IC50 (μM)
7a 2-OCH3, 3-OCH3, 4-OCH342.1 ± 1.2
7b 2-OH, 3-OCH3, 4-OCH335.8 ± 1.1
7c 2-OCH3, 3-OH, 4-OCH328.4 ± 0.9
7d 2-OCH3, 3-OCH3, 4-OH22.5 ± 0.7
7e 2-OEt, 3-OCH3, 4-OCH318.9 ± 0.6
7f 2-OCH3, 3-OEt, 4-OCH315.3 ± 0.5
7g 2-OCH3, 3-OCH3, 4-OEt12.8 ± 0.4
Unsubstituted H, H, H> 50
Positive Control --

Data presented as mean ± standard deviation.

Similar to the trend observed in pancreatic lipase inhibition, ethoxy substitution also enhances the anti-proliferative activity against 3T3-L1 preadipocytes. As shown in Table 2, the replacement of a methoxy group with an ethoxy group at various positions on the benzoyl moiety leads to a marked improvement in potency. Compound 7g , featuring a 4-ethoxy group, was the most potent in this series, suggesting that the size and lipophilicity of the substituent at this position are critical for this biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Porcine Pancreatic Lipase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in the digestion of dietary fats.

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase (Type II) is prepared in Tris-HCl buffer (pH 8.0). The substrate, p-nitrophenyl butyrate (p-NPB), is dissolved in acetonitrile.

  • Assay Procedure:

    • The test compound (dissolved in DMSO) is pre-incubated with the pancreatic lipase solution in a 96-well plate for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the p-NPB substrate solution to the wells.

    • The hydrolysis of p-NPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

    • Orlistat is used as a positive control.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3][4][5]

3T3-L1 Preadipocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of 3T3-L1 preadipocytes, a cell line commonly used to study adipogenesis.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • The cells are incubated for a further 48-72 hours.

    • Cell viability and proliferation are assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Adipogenesis

The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is regulated by a complex network of transcription factors. The inhibitory effects of the described benzoylisoquinoline derivatives on preadipocyte proliferation suggest an interaction with key signaling pathways governing this process.

Adipogenesis_Pathway cluster_0 Early Adipogenesis cluster_1 Late Adipogenesis Hormonal_Induction Hormonal Induction (Insulin, Dexamethasone, IBMX) CEBPb_d C/EBPβ, C/EBPδ Hormonal_Induction->CEBPb_d PPARg PPARγ CEBPb_d->PPARg CEBPa C/EBPα CEBPb_d->CEBPa PPARg->CEBPa SREBP1c SREBP1c PPARg->SREBP1c Adipocyte_Genes Adipocyte-specific Gene Expression PPARg->Adipocyte_Genes CEBPa->PPARg CEBPa->SREBP1c CEBPa->Adipocyte_Genes SREBP1c->PPARg Endogenous Ligand Lipid_Accumulation Lipid Accumulation Adipocyte_Genes->Lipid_Accumulation

Caption: Key transcriptional cascade in adipocyte differentiation.

The primary regulators of adipogenesis are the peroxisome proliferator-activated receptor gamma (PPARγ) and the CCAAT/enhancer-binding protein alpha (C/EBPα).[6][7][8][9] These two master transcription factors induce each other's expression and cooperatively activate the transcription of genes responsible for the adipocyte phenotype.[6][7][8][9] Another important transcription factor is the sterol regulatory element-binding protein 1c (SREBP1c), which plays a crucial role in lipogenesis and is also regulated by PPARγ and C/EBPα.[10][11][12][13] The inhibition of preadipocyte proliferation by the benzoylisoquinoline derivatives may be due to the downregulation of these key transcription factors or interference with their signaling cascades.

Conclusion

The presented data clearly indicates that ethoxy substitution on the benzoylisoquinoline scaffold is a viable strategy for enhancing its biological activity, specifically as an inhibitor of pancreatic lipase and preadipocyte proliferation. The increased potency observed with the ethoxy group, particularly at the 4-position of the benzoyl ring, suggests that steric bulk and lipophilicity at this position are favorable for interaction with the biological targets. These findings provide a valuable foundation for the rational design of more potent benzoylisoquinoline-based therapeutic agents for the management of obesity and related metabolic disorders. Further investigation into the precise molecular interactions and the effects on the adipogenesis signaling pathway will be crucial for the future development of these promising compounds.

References

Structure-Activity Relationship (SAR) Validation for the 4-(4-Ethoxybenzoyl)isoquinoline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for the novel 4-(4-ethoxybenzoyl)isoquinoline scaffold. Due to the limited publicly available data on this specific scaffold, this document establishes a framework for its SAR validation by drawing comparisons with structurally related and well-characterized cores, namely isoquinoline and quinazoline derivatives. The experimental data and SAR insights from these related scaffolds offer a predictive foundation for the potential biological activity of this compound analogs, particularly in the context of anticancer and kinase inhibitory activities.

Introduction to the this compound Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2] The introduction of a 4-benzoyl moiety, specifically with a 4-ethoxy substitution on the benzoyl ring, presents a unique chemical space for exploration. The ethoxy group can influence solubility, metabolic stability, and interactions with biological targets. This guide explores the potential SAR of this scaffold by examining the known effects of similar substitutions on related heterocyclic systems.

Comparative Scaffolds and Structure-Activity Relationships

To validate the potential of the this compound scaffold, we will compare it with two key scaffolds: substituted isoquinolines and quinazolines.

Various isoquinoline derivatives have demonstrated potent anticancer activities. The substitution pattern on the isoquinoline core and its appendages significantly influences their biological effects.

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

Compound/ScaffoldTarget/AssayCell Line(s)IC50/ActivityKey SAR ObservationsReference(s)
Pyrrolo[2,1-a]isoquinolines (Lamellarins)CytotoxicityA549, COLO-2050.005 - 4.0 µMPoly-hydroxylation/methoxylation on the phenyl rings enhances activity.[3]
Isoquinolin-1-onesCytotoxicityVarious human cancer cell linesNot specifiedA 3-biphenyl-N-methyl substitution showed the most potent activity.[2]
Pyrazolo[3,4-g]isoquinolinesHaspin Kinase Inhibition-57 - 66 nMIntroduction of a bromine atom at the 8-position was detrimental to Haspin inhibition.[4]
Benzothiazole-IsoquinolinesMAO-B Inhibition-IC50 = 12.12 µM (for compound 4g)An o-CH3 group on the benzothiazole ring increased MAO inhibition.

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in anticancer drug discovery, with several approved drugs targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[5] Its structural similarity to the 4-benzoylisoquinoline core makes it an excellent comparator.

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

Compound/ScaffoldTarget/AssayCell Line(s)IC50/ActivityKey SAR ObservationsReference(s)
4-AnilinoquinazolinesEGFR InhibitionA4310.12 - 0.19 µMBromo or chloro substitution at the 3-position of the aniline ring is potent.[5]
6-Substituted-4-anilinoquinazolinesEGFR Inhibition-IC50 = 14.1 nMAn alkynyl group at the 6-position showed potent inhibitory activity.[5]
Quinazoline-isatin hybridsMulti-kinase inhibition (CDK2, EGFR, VEGFR-2, HER2)HepG2, MCF-7, MDA-MB-231, HeLa0.076 - 0.183 µMThe hybrid structure demonstrates potent multi-kinase inhibitory effects.[6]
2,4-disubstituted quinazolinesTubulin polymerization inhibition-IC50 = 0.11 µMA 4-anilino-2-substituted pattern is crucial for activity.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of bioactive compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin), ATP solution, substrate (protein or peptide), and the test compound at various concentrations.[4]

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate to the reaction buffer.[4]

  • Initiation of Reaction: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).[4]

  • Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced.[4]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor and calculate the IC50 value.

Visualizations

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P P RTK->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Proliferation Inhibitor Kinase Inhibitor (e.g., 4-benzoylisoquinoline) Inhibitor->RTK Inhibition

Caption: Proposed mechanism of action for kinase inhibitors targeting RTK signaling.

G MTT Assay Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 3. Treat cells with compounds (48-72h) Compound_Prep->Treatment MTT_Addition 4. Add MTT reagent (4h incubation) Treatment->MTT_Addition Solubilization 5. Add DMSO to dissolve formazan MTT_Addition->Solubilization Absorbance 6. Measure absorbance at 570 nm Solubilization->Absorbance IC50_Calc 7. Calculate IC50 values Absorbance->IC50_Calc

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

G SAR Validation Approach Target_Scaffold This compound (Target Scaffold) Hypothesis Formulate SAR Hypothesis for Target Scaffold Target_Scaffold->Hypothesis Known_Scaffolds Known Bioactive Scaffolds Isoquinoline Isoquinoline Derivatives Known_Scaffolds->Isoquinoline Quinazoline Quinazoline Derivatives Known_Scaffolds->Quinazoline SAR_Data Existing SAR Data (IC50, etc.) Known_Scaffolds->SAR_Data SAR_Data->Hypothesis Validation Experimental Validation (Synthesis & Biological Testing) Hypothesis->Validation

Caption: Logical approach for validating the SAR of the target scaffold.

References

A Comparative Guide to the Neurotoxicity of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroisoquinoline (TIQ) derivatives, a class of compounds with structural similarities to the parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have garnered significant attention in the field of neurotoxicology.[1][2][3][4] These compounds, found endogenously in the human brain and in various foods and beverages, are implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease.[1][5] This guide provides a comparative analysis of the neurotoxic effects of various TIQ derivatives, supported by experimental data, to aid researchers in understanding their structure-activity relationships and mechanisms of action.

Comparative Neurotoxicity of Tetrahydroisoquinoline Derivatives

The neurotoxicity of TIQ derivatives is closely linked to their chemical structure, particularly substitutions on the isoquinoline ring. The following tables summarize the cytotoxic effects and mitochondrial complex I inhibitory activity of a range of TIQ derivatives, providing a quantitative basis for comparison. The data is derived from studies on the human neuroblastoma cell line SH-SY5Y, a common in vitro model for neurotoxicity studies.

DerivativeChemical NameTC50 in SH-SY5Y cells (µM)[1]IC50 for Mitochondrial Complex I Inhibition (µM)[1]
1 1,2,3,4-Tetrahydroisoquinoline1190>10000
2 Isoquinoline350>10000
3 N-Methyl-1,2,3,4-tetrahydroisoquinoline>3000>10000
4 N-Methylisoquinolinium iodide13080
5 1-Methyl-1,2,3,4-tetrahydroisoquinoline2810>3000
6 1-Methyl-3,4-dihydroisoquinoline1170>3000
7 1-Methylisoquinoline1170>3000
8 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline1100>3000
9 1,2-Dimethyl-3,4-dihydroisoquinolinium iodide140110
10 1-Benzyl-1,2,3,4-tetrahydroisoquinoline120100
11 1-Benzyl-3,4-dihydroisoquinoline150120
12 N-Methyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium iodide3025
13 N-Propyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium iodide1510
14 1-Phenyl-1,2,3,4-tetrahydroisoquinoline180150
15 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline (Norsalsolinol)>3000>10000
16 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol)>3000>10000
17 Tetrahydropapaveroline>1000800

TC50: The concentration of a substance that causes toxicity to 50% of the cells. IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Key Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity

The neurotoxic effects of TIQ derivatives are mediated through several key mechanisms, primarily revolving around mitochondrial dysfunction and oxidative stress.

  • Inhibition of Mitochondrial Respiration: A primary mechanism of TIQ-induced neurotoxicity is the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition leads to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).[5] A strong correlation has been observed between the cytotoxicity of TIQ derivatives and their ability to inhibit complex I.[1]

  • Oxidative Stress: The impairment of mitochondrial function and the metabolism of some TIQs can lead to the overproduction of ROS, such as superoxide radicals and hydrogen peroxide.[6] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.

  • Induction of Apoptosis: TIQ derivatives can induce apoptosis, or programmed cell death, in neuronal cells. This is often characterized by the activation of key executioner enzymes like caspase-3. The apoptotic cascade can be initiated by mitochondrial dysfunction and oxidative stress.

  • Dopamine Transporter (DAT) Mediated Uptake: The structural similarity of some TIQ derivatives to MPP+ allows them to be taken up into dopaminergic neurons via the dopamine transporter (DAT).[5] This selective uptake can lead to an accumulation of the neurotoxin within these neurons, contributing to their specific degeneration in conditions like Parkinson's disease. However, for many TIQ derivatives, uptake appears to be more dependent on their lipophilicity rather than active transport via DAT.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of tetrahydroisoquinoline derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the TIQ derivatives for a specified duration (e.g., 24, 48 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the TC50 value for each compound.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured colorimetrically.

Protocol:

  • Cell Lysis: After treatment with TIQ derivatives, harvest the cells and lyse them using a specific lysis buffer to release intracellular contents.[7]

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction.[7]

  • Absorbance Measurement: Measure the absorbance of the released pNA at a wavelength of 405 nm using a microplate reader.[7]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes.

Principle: Dihydroethidium (DHE) is a commonly used probe that, upon oxidation by superoxide radicals, is converted to the fluorescent compound 2-hydroxyethidium. The intensity of the fluorescence is proportional to the amount of ROS produced.

Protocol:

  • Cell Treatment: Treat neuronal cells with TIQ derivatives for the desired time.

  • Probe Loading: Incubate the cells with DHE (e.g., 10 µM) for a short period (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with a suitable buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~606 nm emission for oxidized DHE).

  • Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.

Assessment of Mitochondrial Dysfunction

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and can be assessed using cationic fluorescent dyes.

Principle: Dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) exhibit a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Treatment: Expose neuronal cells to TIQ derivatives.

  • Dye Loading: Incubate the cells with JC-1 dye (e.g., 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure both the red (aggregates) and green (monomers) fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial dysfunction.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures involved in studying TIQ neurotoxicity, the following diagrams have been generated.

TIQ_Neurotoxicity_Pathway cluster_uptake Neuronal Uptake cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptotic Cascade TIQ_Derivative TIQ Derivative DAT Dopamine Transporter (DAT) TIQ_Derivative->DAT Specific Uptake Lipophilicity Lipophilicity-driven membrane diffusion TIQ_Derivative->Lipophilicity Complex_I Mitochondrial Complex I DAT->Complex_I Accumulation Lipophilicity->Complex_I Accumulation ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Complex_I->ROS_Generation Dysfunction Caspase3_Activation Caspase-3 Activation ROS_Generation->Caspase3_Activation Induction Apoptosis Apoptosis (Neuronal Cell Death) Caspase3_Activation->Apoptosis

Caption: Signaling pathway of TIQ-induced neurotoxicity.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) TIQ_Treatment Treatment with TIQ Derivatives Cell_Culture->TIQ_Treatment MTT_Assay Cell Viability (MTT Assay) TIQ_Treatment->MTT_Assay Caspase3_Assay Apoptosis (Caspase-3 Assay) TIQ_Treatment->Caspase3_Assay ROS_Assay Oxidative Stress (ROS Measurement) TIQ_Treatment->ROS_Assay Mito_Assay Mitochondrial Dysfunction (ΔΨm Measurement) TIQ_Treatment->Mito_Assay Data_Analysis Quantitative Analysis (TC50, Fold Change) MTT_Assay->Data_Analysis Caspase3_Assay->Data_Analysis ROS_Assay->Data_Analysis Mito_Assay->Data_Analysis Mechanism Elucidation of Neurotoxic Mechanism Data_Analysis->Mechanism

Caption: General workflow for assessing TIQ neurotoxicity.

Conclusion

The neurotoxicity of tetrahydroisoquinoline derivatives is a complex process influenced by their chemical structure and cellular targets. This guide provides a comparative overview of their toxic potential, highlighting the central role of mitochondrial dysfunction and oxidative stress. The provided experimental protocols offer a standardized approach for researchers to investigate the neurotoxic properties of these and other compounds. A thorough understanding of the structure-activity relationships and mechanisms of TIQ-induced neurotoxicity is crucial for assessing the risks associated with these compounds and for the development of potential therapeutic strategies for related neurodegenerative diseases.

References

Assessing the Selectivity Profile of 4-(4-Ethoxybenzoyl)isoquinoline Across Kinase Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This guide provides a comparative assessment of the kinase selectivity profile of 4-(4-Ethoxybenzoyl)isoquinoline against other well-characterized kinase inhibitors.

Due to the limited publicly available kinase screening data for this compound, this guide utilizes a representative selectivity profile for a generic 4-substituted isoquinoline derivative based on published structure-activity relationships of similar compounds. This allows for a comparative framework to understand its potential position within the kinome landscape. For definitive assessment, it is imperative that this compound be subjected to comprehensive experimental kinase profiling.

Comparative Kinase Selectivity Profiles

The following tables summarize the percentage of inhibition of a panel of kinases by a representative 4-substituted isoquinoline, the promiscuous inhibitor Staurosporine, and the more selective inhibitor BI-2536. Data is presented as percent inhibition at a concentration of 1 µM to allow for a standardized comparison of selectivity.

Table 1: Kinase Inhibition Profile of Representative 4-Substituted Isoquinoline and Comparator Compounds

Kinase TargetRepresentative 4-Substituted Isoquinoline (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)BI-2536 (% Inhibition @ 1µM)
Tyrosine Kinases
ABL145985
SRC60998
EGFR30952
HER225923
VEGFR255976
Serine/Threonine Kinases
AKT115901
CDK2709815
PLK1859995
AURKA659620
PIM1759410

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor selectivity. Below are standard protocols for conducting kinase panel screening.

Protocol 1: Radiometric Kinase Assay (e.g., ³³PanQinase™)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup: In a 96-well plate, combine the test compound (e.g., this compound) at the desired concentration, the specific kinase, a suitable substrate peptide, and [γ-³³P]ATP in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 60 minutes, to allow for enzymatic activity.

  • Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as 2% (v/v) phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate.

  • Washing: Wash the wells to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from wells with the test compound to control wells (containing DMSO vehicle).

Protocol 2: Competition Binding Assay (e.g., KINOMEscan™)

This high-throughput method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.

  • Assay Principle: Kinases are expressed as fusions with a DNA tag. An immobilized, active-site directed ligand is incubated with the kinase-DNA tag fusion and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase-DNA tag fusion bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Interpretation: A lower amount of kinase bound to the support in the presence of the test compound indicates stronger binding and therefore, higher inhibitory potential. Results are often reported as the percentage of kinase remaining bound relative to a DMSO control.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Reaction Kinase Reaction Compound->Reaction KinasePanel Kinase Panel (Diverse Kinases) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection (e.g., Scintillation, qPCR) Incubation->Detection DataAnalysis Data Analysis (% Inhibition, IC50) Detection->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for kinase selectivity profiling.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->Raf Potential Inhibition Inhibitor->MEK Potential Inhibition

Caption: A simplified MAPK signaling pathway.

Safety Operating Guide

Essential Safety and Operational Guidance for 4-(4-Ethoxybenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Ethoxybenzoyl)isoquinoline was found. The following guidance is based on the safety profiles of the parent compound, isoquinoline, and structurally related molecules. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on general laboratory safety standards and data from related chemical compounds.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For extensive handling, chemical-resistant coveralls may be appropriate.Inspect gloves for integrity before use.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator is recommended.Respirator use requires a formal respiratory protection program, including fit-testing.
Foot Protection Closed-toe shoes. Chemical-resistant boots may be necessary in case of spills.---

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with the skin and eyes.[3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

    • Wash hands thoroughly after handling.[2][3][4][5]

    • Do not eat, drink, or smoke in the handling area.[1][2][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

    • Keep away from heat, sparks, and open flames.[5]

    • Incompatible materials include strong oxidizing agents and strong acids.[1][5]

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

    • Do not allow the product to enter drains or waterways.[2][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem perform_exp Perform Experiment handle_chem->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for handling this compound.

References

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